molecular formula C15H19NO3 B1520516 1-Boc-3-Hydroxymethyl-5-methylindole CAS No. 914349-03-4

1-Boc-3-Hydroxymethyl-5-methylindole

Cat. No.: B1520516
CAS No.: 914349-03-4
M. Wt: 261.32 g/mol
InChI Key: NFRWGWHICKSQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-Hydroxymethyl-5-methylindole (CAS Number: 914349-03-4) is a synthetic indole derivative of significant interest in organic and medicinal chemistry research. With the molecular formula C 15 H 19 NO 3 and a molecular weight of 261.32 g/mol, this compound serves as a versatile chemical building block for the development of more complex molecules. The indole nucleus is a fundamental heterocyclic scaffold present in a vast number of biologically active compounds and natural products . It is a privileged structure in drug discovery due to its ability to bind reversibly to proteins and mimic peptide structures . Indole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-viral, and antimicrobial properties . This particular compound features a Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen and a hydroxymethyl functional group at the 3-position, which provides handles for further synthetic modification. These features make it a valuable intermediate for the synthesis of novel compounds, potentially for screening against various biological targets or for the construction of complex alkaloid-like structures . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-5-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-5-6-13-12(7-10)11(9-17)8-16(13)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRWGWHICKSQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654316
Record name tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-03-4
Record name tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Boc-3-Hydroxymethyl-5-methylindole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-3-Hydroxymethyl-5-methylindole: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. As a derivative of the indole scaffold, which is a core component in numerous biologically active molecules, this compound serves as a critical building block in synthetic organic chemistry. Its unique arrangement of a protected nitrogen, a reactive primary alcohol at the C3 position, and a methyl group on the benzene ring makes it a versatile intermediate. This guide provides a comprehensive overview of its chemical properties, a predicted spectroscopic profile, detailed synthetic and purification protocols, and a discussion of its reactivity. Particular emphasis is placed on its application as a building block for advanced molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), for the drug development professional.[1]

Physicochemical and Structural Properties

This compound is a synthetic organic compound valued for its utility as a building block. The tert-butoxycarbonyl (Boc) group on the indole nitrogen provides stability and modulates the reactivity of the indole ring, while the hydroxymethyl group at the C3 position offers a prime site for further chemical modification.

Data Presentation: Core Chemical Properties

PropertyValueSource
CAS Number 914349-03-4[1][2]
Molecular Formula C₁₅H₁₉NO₃[1][2]
Molecular Weight 261.32 g/mol [1][2]
Appearance White to off-white solid(Predicted based on similar structures)
Purity Typically ≥95-97%[1][2]
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, MeOH); Insoluble in water.(Predicted)
InChI Key NFRWGWHICKSQAZ-UHFFFAOYSA-N[2]

Spectroscopic Characterization (Predicted)

While specific spectra for this exact compound are not publicly available, a robust spectroscopic profile can be predicted based on the known effects of its constituent functional groups and data from analogous structures.[3][4]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 8.00-7.90 (s, 1H): Aromatic proton at C4 of the indole ring. Its downfield shift is influenced by the adjacent Boc-protected nitrogen.

  • δ 7.45 (s, 1H): Aromatic proton at C2 of the indole ring.

  • δ 7.30 (d, J=8.4 Hz, 1H): Aromatic proton at C7 of the indole ring.

  • δ 7.10 (dd, J=8.4, 1.8 Hz, 1H): Aromatic proton at C6 of the indole ring.

  • δ 4.80 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH) at C3. The singlet nature arises from the lack of adjacent protons to couple with.

  • δ 2.45 (s, 3H): Protons of the methyl group (-CH₃) at C5.

  • δ 1.65 (s, 9H): Protons of the tert-butyl group of the Boc protector. This characteristic singlet integrates to 9 protons.

  • δ 1.5-2.0 (br s, 1H): Proton of the hydroxyl group (-OH). This peak is often broad and its chemical shift can vary with concentration and sample purity.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
  • δ 150.0: Carbonyl carbon of the Boc group.

  • δ 136.0, 132.0, 130.0, 125.0, 124.0, 115.0: Aromatic carbons of the indole core.

  • δ 120.0: Quaternary carbon at C3a.

  • δ 115.0: Quaternary carbon at C7a.

  • δ 84.0: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

  • δ 58.0: Methylene carbon of the hydroxymethyl group (-CH₂OH).

  • δ 28.5: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

  • δ 21.5: Methyl carbon at C5.

Synthesis and Purification Workflow

A logical and efficient synthesis of this compound proceeds via a three-step sequence starting from commercially available 5-methylindole. This pathway involves protection of the indole nitrogen, introduction of a functional group at the C3 position, and subsequent reduction.

G cluster_0 Synthetic Pathway A 5-Methylindole B 1-Boc-5-methylindole A->B Step 1: N-Protection (Boc)₂O, DMAP, THF C 1-Boc-3-formyl-5-methylindole B->C Step 2: C3-Formylation POCl₃, DMF D This compound C->D Step 3: Reduction NaBH₄, MeOH

References

The Strategic Intermediate: A Technical Guide to 1-Boc-3-Hydroxymethyl-5-methylindole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and the ability of its derivatives to interact with a wide range of biological targets have made it a "privileged structure" in drug discovery. Within this vast chemical space, 1-Boc-3-hydroxymethyl-5-methylindole (CAS No. 914349-03-4) emerges as a highly versatile and strategically important synthetic intermediate.

This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, characterization, and application. The strategic placement of the Boc-protected nitrogen, the reactive hydroxymethyl group at the 3-position, and the methyl group at the 5-position makes this compound a valuable building block for creating complex molecular architectures with tailored pharmacological activities, particularly in the realm of kinase inhibitors.[2][3]

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 914349-03-4[4]
Molecular Formula C₁₅H₁₉NO₃[4]
Molecular Weight 261.32 g/mol [4]
Appearance Typically a liquid or low-melting solid[4]
Purity ≥95% (commercially available)[5]
InChI Key NFRWGWHICKSQAZ-UHFFFAOYSA-N[4]

The structure of this compound is characterized by three key features that underpin its utility:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves to protect the indole nitrogen, preventing its participation in unwanted side reactions and allowing for selective functionalization at other positions of the indole ring. This protecting group can be readily removed under acidic conditions when desired.

  • The C3-Hydroxymethyl Group: The hydroxymethyl group at the 3-position is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions, enabling the introduction of a wide variety of substituents.

  • The C5-Methyl Group: The methyl group at the 5-position influences the electronic properties of the indole ring and can provide steric bulk or a point of metabolic stability in the final drug candidate.

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is typically achieved through a reliable two-step sequence starting from the commercially available 1-Boc-5-methylindole. This process involves a formylation reaction at the 3-position, followed by the reduction of the resulting aldehyde.

Step 1: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6]

The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution reaction with the electron-rich indole at the C3 position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[6]

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl3 Indole 1-Boc-5-methylindole Iminium_salt Iminium Salt Intermediate Indole->Iminium_salt + Vilsmeier Reagent (Electrophilic Attack) Aldehyde 1-Boc-3-formyl-5-methylindole Iminium_salt->Aldehyde + H₂O (Hydrolysis) H2O H₂O (Workup)

Caption: The Vilsmeier-Haack formylation of 1-Boc-5-methylindole.

Experimental Protocol: Synthesis of tert-Butyl 3-formyl-5-methyl-1H-indole-1-carboxylate

  • Reagents and Equipment:

    • 1-Boc-5-methylindole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Rotary evaporator

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-5-methylindole (1.0 eq) in anhydrous DMF (approximately 5-10 volumes).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 2: Reduction of the Aldehyde to the Alcohol

The resulting aldehyde, tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate, is then reduced to the corresponding primary alcohol, this compound. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness, selectivity for aldehydes and ketones, and ease of handling.[8][9]

Diagram: Reduction of the Aldehyde

Reduction Aldehyde 1-Boc-3-formyl-5-methylindole Alcohol This compound Aldehyde->Alcohol + NaBH₄ in Methanol/Ethanol NaBH4 NaBH₄ Solvent Methanol or Ethanol Kinase_Inhibitor_Synthesis Start This compound Activation Activation of Hydroxyl Group (e.g., Mesylation, Tosylation, Halogenation) Start->Activation Coupling Nucleophilic Substitution with Pharmacophore-containing Nucleophile (R-Nu) Activation->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Final_Modification Optional Further Modification at N1 Position Deprotection->Final_Modification Final_Inhibitor Final Kinase Inhibitor Deprotection->Final_Inhibitor Final_Modification->Final_Inhibitor

References

physical characteristics of 1-Boc-3-Hydroxymethyl-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 1-Boc-3-Hydroxymethyl-5-methylindole

Introduction

This compound is a key heterocyclic building block frequently utilized in medicinal chemistry and organic synthesis. As a derivative of indole, a privileged scaffold in drug discovery, its specific substitution pattern—featuring a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, a hydroxymethyl group at the 3-position, and a methyl group at the 5-position—offers versatile handles for further chemical modification. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of its core physical properties, detailed analytical methodologies for its characterization, and essential handling protocols. The focus is not merely on presenting data, but on explaining the causality behind the analytical choices, ensuring a robust and reproducible understanding for researchers in drug development.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the cornerstone of its application in research and development. They dictate solvent selection for reactions and purification, storage conditions, and the choice of analytical techniques. The properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 914349-03-4[1][2]
Molecular Formula C₁₅H₁₉NO₃[1][2]
Molecular Weight 261.32 g/mol [1][2]
Appearance Data not consistently available; may present as a liquid or solid.[1]
Purity Typically supplied at ≥95% or ≥97% for laboratory use.[1][2]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ethyl ether, and benzene.[3][4]

Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available literature, which is common for complex organic molecules that may not have been fully characterized for these specific properties or may decompose upon heating.

Section 2: Spectroscopic & Analytical Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the structure and purity of this compound. The following section details the standard protocols and the rationale behind their application.

Analytical Workflow Overview

The logical flow for confirming the identity and purity of a synthesized or procured batch of this compound is crucial for experimental success. It ensures that the material meets the required specifications before being committed to further synthetic steps.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_verification Data Verification Sample Sample Received Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep TLC TLC Analysis (Purity Check) Prep->TLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) TLC->NMR If pure MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS IR IR Spectroscopy (Functional Group ID) MS->IR Data Data Interpretation & Comparison IR->Data Report Final Report (Structure & Purity Confirmed) Data->Report

Caption: Logical workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required to confirm the connectivity of the atoms in this compound.

Expertise & Causality: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice as the compound is expected to be soluble, and its signal at 7.26 ppm provides a convenient internal reference.[5] The presence of distinct functional groups (Boc, hydroxymethyl, indole ring) leads to a predictable spectrum.

Predicted ¹H NMR Spectral Data (in CDCl₃):

  • ~8.0-7.0 ppm: Aromatic protons on the indole ring. The specific splitting patterns will confirm the substitution at positions 1, 3, and 5.

  • ~4.8 ppm: A singlet corresponding to the two protons of the hydroxymethyl (-CH₂OH) group.

  • ~2.4 ppm: A singlet for the three protons of the methyl (-CH₃) group at the 5-position.[5]

  • ~1.6 ppm: A strong singlet integrating to nine protons, characteristic of the tert-butyl group of the Boc protector (-C(CH₃)₃).[6]

Predicted ¹³C NMR Spectral Data (in CDCl₃):

  • ~150 ppm: Carbonyl carbon of the Boc group.

  • ~140-110 ppm: Carbons of the indole ring system.

  • ~84 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

  • ~58 ppm: Carbon of the hydroxymethyl group (-CH₂OH).

  • ~28 ppm: Carbon of the Boc methyl groups (-C(CH₃)₃).[6]

  • ~21 ppm: Carbon of the methyl group at the 5-position.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Record the spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C spectrum, potentially using techniques like DEPT-135 to differentiate between CH, CH₂, and CH₃ signals.[7]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound, confirming its elemental composition.

Expertise & Causality: Electrospray ionization (ESI) is the preferred method for this molecule. Its polarity and susceptibility to protonation make it ideal for generating ions in the gas phase with minimal fragmentation. The expected observation would be the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Step-by-Step Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion, for instance, from m/z 100 to 500.

  • Data Analysis: Identify the peak corresponding to the exact mass of the protonated molecule ([C₁₅H₁₉NO₃ + H]⁺) at m/z 262.14. The presence of a sodium adduct at m/z 284.12 is also common.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expertise & Causality: The structure contains several IR-active functional groups. The presence of a broad O-H stretch, a sharp N-H (if deprotected), and a strong C=O stretch from the Boc group are key diagnostic peaks.

Predicted IR Absorption Bands:

  • ~3400 cm⁻¹ (broad): O-H stretching from the hydroxymethyl group.

  • ~2975 cm⁻¹ (sharp): C-H stretching from the alkyl groups (methyl and Boc).

  • ~1700 cm⁻¹ (strong): C=O stretching from the Boc carbonyl group.[6]

  • ~1600-1450 cm⁻¹: C=C stretching from the aromatic indole ring.

Step-by-Step Protocol for IR Analysis:

  • Sample Preparation: If the sample is a solid, a KBr pellet can be prepared. If it is a liquid or oil, a spectrum can be acquired by placing a drop of the neat liquid between two salt (NaCl or KBr) plates.

  • Background Scan: Perform a background scan to subtract atmospheric interference (CO₂, H₂O).

  • Sample Scan: Place the prepared sample in the instrument's sample compartment and acquire the spectrum.

  • Data Analysis: Identify and label the major peaks, correlating them to the expected functional groups.

References

1-Boc-3-Hydroxymethyl-5-methylindole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-3-Hydroxymethyl-5-methylindole: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and organic synthesis, the indole scaffold stands out as a "privileged" structure, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile functionalization potential make it a cornerstone for medicinal chemists. This guide focuses on a specific, highly valuable derivative: This compound . This compound is a trifunctional building block, incorporating a protective group, a reactive functional group, and a modified indole core, making it an essential intermediate in the synthesis of complex molecular architectures.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the molecule's core properties, explores a logical synthetic pathway with mechanistic insights, and details its application in synthetic workflows, thereby highlighting its significance in the field.

Physicochemical and Structural Properties

The foundational characteristics of a chemical reagent are critical for its effective use in synthesis. This compound is characterized by a precise molecular formula and weight, which are fundamental for stoichiometric calculations in reaction planning.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₃[2][3]
Molecular Weight 261.32 g/mol [2]
CAS Number 914349-03-4[2][3]
Typical Purity ≥95%[3]
Physical Form No data available, likely a solid or oil[2]
Molecular Structure Visualization

The structure features a 5-methyl substituted indole ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. A hydroxymethyl (-CH₂OH) group is attached at the 3-position, a common site for functionalization in indole chemistry.

Caption: Molecular structure of this compound.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound involves a logical sequence of protection and functionalization steps, starting from a commercially available indole precursor. The choice of each step is dictated by the need for high selectivity and yield.

Proposed Synthetic Workflow

A plausible and efficient synthesis route starts from 5-methylindole. The workflow prioritizes the protection of the indole nitrogen to prevent side reactions and to direct subsequent functionalization.

G start 5-Methylindole step1 Step 1: Boc Protection (Boc)₂O, Base (e.g., DMAP, TEA) Solvent: THF or DCM start->step1 intermediate1 1-Boc-5-methylindole step1->intermediate1 step2 Step 2: Vilsmeier-Haack Formylation POCl₃, DMF Forms 3-formyl derivative intermediate1->step2 intermediate2 1-Boc-3-formyl-5-methylindole step2->intermediate2 step3 Step 3: Selective Reduction Reducing Agent (e.g., NaBH₄) Solvent: Methanol or Ethanol intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Boc Protection (Step 1): The indole N-H proton is acidic and the nitrogen is nucleophilic. Protecting it with an electron-withdrawing Boc group serves two primary purposes. First, it prevents the nitrogen from participating in undesired side reactions in subsequent steps. Second, it enhances the nucleophilicity of the C3 position, facilitating electrophilic substitution at that site, which is crucial for the next step. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation due to its high reactivity and the stability of the resulting carbamate.

  • Vilsmeier-Haack Formylation (Step 2): This classic reaction is a reliable method for introducing a formyl group (-CHO) at the C3 position of an electron-rich heterocycle like a Boc-protected indole. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react in situ to form the Vilsmeier reagent, a chloroiminium ion, which is the active electrophile. The C3 position of the indole attacks this electrophile, and subsequent hydrolysis yields the 3-formyl derivative. This step is highly regioselective for the C3 position.

  • Selective Reduction (Step 3): The final step is the reduction of the aldehyde (formyl group) to a primary alcohol (hydroxymethyl group). Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the Boc protecting group or the aromatic indole core. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Applications in Research and Drug Development

The utility of this compound lies in its role as a versatile intermediate.[] The three distinct functional handles—the Boc-protected nitrogen, the C3-hydroxymethyl group, and the C5-methylated aromatic ring—can be manipulated selectively to build molecular complexity.

  • Boc Group: This protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the N-H group, allowing for N-alkylation, N-arylation, or other modifications at a later stage of the synthesis.

  • Hydroxymethyl Group: The primary alcohol at C3 is a key functional group. It can be:

    • Oxidized to an aldehyde or carboxylic acid for use in reductive amination or amide coupling reactions.

    • Converted to a leaving group (e.g., tosylate, mesylate, or halide) to allow for nucleophilic substitution, introducing a wide variety of other functionalities.

    • Used in ether synthesis or esterification.

  • Indole Core: The indole nucleus itself is a common pharmacophore in drugs targeting central nervous system disorders, cancer, and inflammatory conditions.[1][5] The C5-methyl group can influence the molecule's lipophilicity and metabolic stability, providing a point of modulation for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the application of this building block, the following protocol describes a hypothetical subsequent synthetic step: converting the hydroxymethyl group to a bromomethyl group, followed by its use in a coupling reaction. This workflow is central to constructing more complex molecules used in drug discovery.[]

Workflow: Synthesis of a C3-Substituted Indole Derivative

G start 1-Boc-3-Hydroxymethyl- 5-methylindole step1 Step A: Bromination PBr₃ or CBr₄/PPh₃ Solvent: DCM start->step1 intermediate1 1-Boc-3-Bromomethyl- 5-methylindole step1->intermediate1 step2 Step B: C-C Bond Formation (e.g., Reaction with a nucleophile like sodium cyanide) intermediate1->step2 product 1-Boc-3-Cyanomethyl- 5-methylindole step2->product

Caption: Example workflow for the functionalization of the hydroxymethyl group.

Step-by-Step Methodology: Bromination

Objective: To convert the C3-hydroxymethyl group to a C3-bromomethyl group, creating a reactive electrophile for subsequent nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • Carbon tetrabromide (CBr₄) (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with triphenylphosphine.

  • Reagent Addition: Add carbon tetrabromide (1.5 eq) to the solution, followed by the portion-wise addition of triphenylphosphine (1.5 eq). The order of addition helps to manage the reaction rate and minimize side products.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 1-Boc-3-bromomethyl-5-methylindole.

Self-Validating System: The success of each step is validated through standard analytical techniques. TLC is used for real-time monitoring, while purification via chromatography ensures the isolation of the desired product. The final structure and purity would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed building block that offers synthetic chemists a high degree of control and flexibility. Its defined physicochemical properties, coupled with a logical synthetic pathway, make it a reliable intermediate. The presence of three distinct, selectively addressable functional handles provides a robust platform for the rapid generation of diverse molecular libraries, accelerating the hit-to-lead optimization process in modern drug discovery. Understanding the technical nuances of this reagent, from its synthesis to its application, is key to unlocking its full potential in the creation of novel therapeutics and complex organic molecules.

References

Spectroscopic Data of N-Boc-3-hydroxymethyl-5-methylindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and its Spectroscopic Implications

N-Boc-3-hydroxymethyl-5-methylindole (C₁₅H₁₉NO₃, Molecular Weight: 261.32 g/mol ) is a trifunctionalized indole. Its spectroscopic characterization is defined by the interplay of three key structural motifs: the 5-methylindole core, the N-tert-butoxycarbonyl (Boc) protecting group, and the 3-hydroxymethyl substituent. Each of these components imparts distinct and predictable features to the ¹H NMR, ¹³C NMR, IR, and mass spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar indole systems. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are crucial for confirming the connectivity of the protons.

Table 1: Predicted ¹H NMR Data for N-Boc-3-hydroxymethyl-5-methylindole (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale and Key Insights
~8.0-8.1d1HH-7The Boc group on the indole nitrogen deshields the adjacent H-7 proton, shifting it significantly downfield.
~7.4s1HH-4The methyl group at C-5 and the hydroxymethyl group at C-3 influence the electronic environment of the aromatic protons. H-4 is expected to be a singlet due to the absence of adjacent protons.
~7.2s1HH-2The proton at the 2-position of the indole ring typically appears as a singlet in this region.
~7.1d1HH-6This proton is coupled to H-7, resulting in a doublet.
~4.8s2H-CH₂OHThe methylene protons of the hydroxymethyl group are expected to be a singlet, though this may broaden or split with changes in solvent or temperature due to coupling with the hydroxyl proton.
~2.4s3H-CH₃The methyl group at the 5-position will appear as a sharp singlet.
~1.9br s1H-OHThe hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.
~1.6s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group of the Boc protector give a characteristic strong singlet.
Expert Insights:

The N-Boc group's influence is paramount in interpreting the ¹H NMR spectrum. Its electron-withdrawing nature through the carbamate linkage deshields the protons on the indole ring, particularly H-7. The large singlet at ~1.6 ppm is an unmistakable signature of the Boc group and is often used as an internal reference for integration.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-3-hydroxymethyl-5-methylindole in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for N-Boc-3-hydroxymethyl-5-methylindole (in CDCl₃)

Chemical Shift (δ, ppm)Carbon AssignmentRationale and Key Insights
~150C=O (Boc)The carbonyl carbon of the Boc group is highly deshielded and appears at a characteristic downfield shift.
~136C-7aQuaternary carbon at the fusion of the two rings.
~133C-5Aromatic carbon bearing the methyl group.
~130C-3aQuaternary carbon at the fusion of the two rings.
~125C-2Carbon at the 2-position of the indole ring.
~124C-4Aromatic carbon.
~120C-6Aromatic carbon.
~115C-7Aromatic carbon.
~114C-3Carbon bearing the hydroxymethyl group.
~84-C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
~58-CH₂OHThe carbon of the hydroxymethyl group.
~28-C(CH₃)₃ (Boc)The three equivalent methyl carbons of the Boc group.
~21-CH₃The carbon of the methyl group at the 5-position.
Expert Insights:

The ¹³C NMR spectrum provides complementary information to the ¹H NMR. The presence of the Boc group is confirmed by three distinct signals: the carbonyl carbon (~150 ppm), the quaternary carbon (~84 ppm), and the methyl carbons (~28 ppm). The downfield shifts of the indole ring carbons compared to the parent 5-methylindole are a direct consequence of the N-Boc protection.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is recommended.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted absorption bands are based on the characteristic vibrational frequencies of the bonds in N-Boc-3-hydroxymethyl-5-methylindole.

Table 3: Predicted IR Absorption Bands for N-Boc-3-hydroxymethyl-5-methylindole

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3400BroadO-HStretching
~2980-2850MediumC-H (aliphatic)Stretching
~1710StrongC=O (Boc)Stretching
~1600, ~1470Medium-WeakC=C (aromatic)Stretching
~1370, ~1390MediumC-H (tert-butyl)Bending
~1250StrongC-NStretching
~1160StrongC-O (ester)Stretching
~1050MediumC-O (alcohol)Stretching
Expert Insights:

The IR spectrum will be dominated by a strong carbonyl stretch from the Boc group around 1710 cm⁻¹. This band is a definitive indicator of successful N-Boc protection. The broad absorption around 3400 cm⁻¹ is characteristic of the O-H stretch of the hydroxymethyl group, and its broadness is due to hydrogen bonding.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid N-Boc-3-hydroxymethyl-5-methylindole directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Table 4: Predicted Mass Spectrometry Data for N-Boc-3-hydroxymethyl-5-methylindole (ESI-MS)

m/z (charge-to-mass ratio)IonInterpretation
262.14[M+H]⁺Protonated molecular ion.
284.12[M+Na]⁺Sodium adduct of the molecular ion.
206.10[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group.
162.08[M+H - Boc]⁺Loss of the entire Boc group.
144.07[M+H - Boc - H₂O]⁺Loss of the Boc group and water.
Expert Insights:

In positive-ion ESI-MS, the protonated molecular ion [M+H]⁺ at m/z 262.14 is expected to be the base peak. A characteristic fragmentation pattern for N-Boc protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). These fragmentation pathways provide strong evidence for the presence of the Boc protecting group.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into the electrospray source of a mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Workflow and Data Integration

A comprehensive spectroscopic characterization involves the integration of data from all these techniques. The following workflow ensures a systematic and reliable identification of N-Boc-3-hydroxymethyl-5-methylindole.

Caption: Workflow for the spectroscopic characterization of N-Boc-3-hydroxymethyl-5-methylindole.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for N-Boc-3-hydroxymethyl-5-methylindole. By understanding the contributions of each structural component to the overall spectra, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results. While this guide is based on well-established spectroscopic principles and data from analogous compounds, experimental verification remains the gold standard for unequivocal structure elucidation.

reactivity of the hydroxymethyl group in 1-Boc-3-Hydroxymethyl-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Hydroxymethyl Group in 1-Boc-3-Hydroxymethyl-5-methylindole

Abstract

The this compound scaffold is a pivotal intermediate in medicinal chemistry and organic synthesis. The reactivity of its C3-hydroxymethyl group dictates its utility as a versatile building block for the synthesis of complex indole alkaloids, pharmaceuticals, and functional materials. This guide provides an in-depth analysis of the key transformations of this functional group, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore oxidation, nucleophilic substitution, etherification, and Mitsunobu reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this substrate in their synthetic campaigns.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is key to modulating biological activity. The C3 position is particularly reactive towards electrophiles, making C3-substituted indoles valuable synthetic precursors.

This compound (CAS 914349-03-4)[2][3] offers three key strategic advantages:

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen from undesired side reactions (e.g., N-alkylation).[4][5] As an electron-withdrawing group, it also modulates the nucleophilicity of the indole ring, offering a different reactivity profile compared to N-H indoles. It is stable to a wide range of conditions but can be readily removed with acid.[6]

  • The C3-Hydroxymethyl Group: This primary alcohol is a versatile functional handle, amenable to a wide array of transformations. It can be oxidized to form an aldehyde or carboxylic acid, converted into a leaving group for substitution reactions, or used in condensation and coupling reactions.

  • The C5-Methyl Group: This group provides a point of substitution that can be used to fine-tune the steric and electronic properties of the final molecule, impacting its biological target engagement.

This guide will focus exclusively on the chemistry of the C3-hydroxymethyl moiety, providing the technical foundation for its strategic manipulation.

Oxidation: Accessing Higher Oxidation States

The oxidation of the hydroxymethyl group to an aldehyde (indole-3-carboxaldehyde) or a carboxylic acid (indole-3-carboxylic acid) is a fundamental transformation, providing entry into a vast chemical space of further reactions, such as reductive amination, Wittig reactions, or amide couplings.

Mechanism & Reagent Selection

The choice of oxidant is critical and depends on the desired product.

  • To the Aldehyde: Mild oxidants are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a classic and effective choice for benzylic-type alcohols. Other options include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which offer broad functional group tolerance under mild conditions.

  • To the Carboxylic Acid: Stronger oxidizing agents are necessary. Jones reagent (CrO₃ in acetone/H₂SO₄) or potassium permanganate (KMnO₄) can be used, although they may not be compatible with sensitive functional groups. A two-step procedure, involving initial oxidation to the aldehyde followed by a selective oxidation (e.g., using Pinnick oxidation conditions with NaClO₂), often provides higher yields and better compatibility.

Recent advances have also focused on electrochemical oxidation, which offers a greener and often more selective alternative to traditional stoichiometric oxidants.[7][8][9]

Tabulated Oxidation Data
Target ProductReagent(s)SolventTypical YieldKey Considerations
AldehydeManganese Dioxide (MnO₂)Dichloromethane (DCM)>90%Heterogeneous reaction, requires a large excess of fresh, activated MnO₂.
AldehydeDess-Martin Periodinane (DMP)Dichloromethane (DCM)>90%Mild, fast, but the reagent is expensive and moisture-sensitive.
Carboxylic AcidJones Reagent (CrO₃/H₂SO₄)Acetone70-85%Harsh acidic conditions; may cleave the Boc group.
Carboxylic AcidPinnick Oxidation (from aldehyde)t-BuOH / H₂O>90%Mild and highly selective for aldehydes.
Experimental Protocol: Oxidation to 1-Boc-5-methylindole-3-carboxaldehyde

Materials:

  • This compound (1.0 eq)

  • Activated Manganese Dioxide (10.0 eq by weight)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask charged with a solution of this compound in DCM (approx. 0.1 M), add activated MnO₂.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldehyde.

Nucleophilic Substitution: The SN1 Pathway

The hydroxymethyl group is a poor leaving group (OH⁻). To undergo substitution, it must first be activated. The resulting substrate is highly susceptible to nucleophilic attack due to the electronic nature of the indole ring.

Mechanistic Rationale: Stabilization of the Indolyl-3-methyl Cation

The reaction proceeds via an SN1-like mechanism.[10][11] Activation of the alcohol (e.g., by protonation in the presence of HBr to form a bromomethyl derivative, or conversion to a tosylate) is followed by the loss of the leaving group. This generates a primary carbocation that is exceptionally well-stabilized by resonance with the electron-rich indole nucleus. The positive charge is delocalized over the C2 and N1 positions of the indole ring, significantly lowering the activation energy for its formation. This inherent stability makes the C3-methyl position a potent electrophile.

sn1_mechanism cluster_activation Activation & Leaving Group Departure cluster_attack Nucleophilic Attack Start 1-Boc-Indole-CH2OH Activated 1-Boc-Indole-CH2-LG (LG = OTs, Br, etc.) Start->Activated + Activating Agent Cation Resonance-Stabilized Cation Activated->Cation - LG⁻ Product 1-Boc-Indole-CH2-Nu Cation->Product Nucleophile Nu⁻ Nucleophile->Product

Caption: SN1 mechanism for substitution at the C3-hydroxymethyl position.

Experimental Protocol: Synthesis of 1-Boc-3-bromomethyl-5-methylindole

Materials:

  • This compound (1.0 eq)

  • Carbon Tetrabromide (CBr₄, 1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure (Appel Reaction):

  • Dissolve this compound and CBr₄ in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine portion-wise, keeping the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by flash chromatography to yield the target bromomethyl indole. Caution: This product is a potent lachrymator and should be handled in a fume hood.

The Mitsunobu Reaction: A Powerful Inversion Chemistry Tool

The Mitsunobu reaction is one of the most powerful and versatile methods for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and azides.[12] It proceeds with a net inversion of stereochemistry, although this is not relevant for our achiral substrate. The reaction utilizes a phosphine (typically PPh₃) and an azodicarboxylate (DEAD or DIAD).[13][14]

Mechanistic Workflow

The reaction mechanism is complex but can be summarized in key steps.[15] The triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate. This highly basic species deprotonates the nucleophile (e.g., a carboxylic acid). The resulting carboxylate anion is a potent nucleophile. In parallel, the alcohol substrate attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the activated nucleophile displaces the oxyphosphonium group in an SN2 fashion.

mitsunobu_workflow reagents Alcohol (Substrate) PPh₃ Nucleophile (Nu-H) DEAD or DIAD step1 Step 1: Activation PPh₃ + DEAD → Betaine reagents->step1 step2 Step 2: Formation of Oxyphosphonium Salt Alcohol attacks activated PPh₃ step1->step2 step3 Step 3: Nucleophilic Attack Deprotonated Nu⁻ displaces leaving group step2->step3 product Final Product (R-Nu) + PPh₃=O + Hydrazine byproduct step3->product

Caption: Simplified workflow of the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Esterification

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (or other carboxylic acid nucleophile, 1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the indole alcohol, benzoic acid, and triphenylphosphine in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).[16]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIAD dropwise via syringe. An exothermic reaction and color change are typically observed.[16]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography. The triphenylphosphine oxide and diisopropyl hydrazine-dicarboxylate byproducts can be challenging to remove but are typically separable on silica gel.

Etherification

Direct formation of ethers from the hydroxymethyl group can be achieved under various conditions.

Williamson Ether Synthesis

This classic method involves two steps:

  • Deprotonation: The alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide.

  • Alkylation: The alkoxide, a potent nucleophile, displaces a halide or other leaving group from an alkylating agent (e.g., methyl iodide, benzyl bromide).

This method is highly effective for preparing simple alkyl and benzyl ethers.

Acid-Catalyzed Etherification

For the synthesis of symmetrical ethers or for etherification with another alcohol, acid catalysis can be employed.[17] The acid protonates the hydroxyl group, converting it into a good leaving group (water). Another alcohol molecule can then act as a nucleophile. This method is generally less controlled than the Williamson synthesis and can be prone to side reactions, especially given the acid-lability of the Boc group.

Conclusion

The hydroxymethyl group of this compound is a synthetically powerful and versatile handle. Its reactivity is dominated by the ability of the indole nucleus to stabilize a cationic intermediate at the adjacent benzylic-type position. This feature enables facile SN1-type substitutions and empowers classic transformations like the Mitsunobu reaction. Through careful selection of reagents—mild oxidants for aldehydes, robust conditions for substitutions, and controlled coupling partners for Mitsunobu reactions—chemists can unlock a vast and diverse chemical space. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this key building block in the pursuit of novel molecules for research and development.

References

The Strategic Integration of 1-Boc-3-Hydroxymethyl-5-methylindole in the Synthesis of Next-Generation Protein Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Shifting Paradigm from Inhibition to Elimination

In the landscape of modern drug discovery, a transformative shift is underway. For decades, the dominant paradigm has been occupancy-based inhibition, where small molecules are designed to block the active site of a pathogenic protein. While successful, this approach has inherent limitations, leaving a vast portion of the proteome, including scaffold proteins and other non-enzymatic targets, deemed "undruggable."[1][2][3] Targeted Protein Degradation (TPD) has emerged as a powerful alternative, offering a catalytic mechanism to eliminate disease-causing proteins entirely.[2][4] This is primarily achieved through the design of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to induce degradation of a specific protein of interest (POI).[4][5][6]

A PROTAC molecule consists of three essential components: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[5][6][] The linker is far from a passive spacer; its length, rigidity, and chemical composition are critical determinants of the efficacy, selectivity, and physicochemical properties of the final degrader.[][8][9][][11] The judicious selection of building blocks for linker synthesis is therefore a cornerstone of rational PROTAC design.

This technical guide focuses on the strategic application of a versatile and promising building block: 1-Boc-3-Hydroxymethyl-5-methylindole (CAS 914349-03-4).[12][13][14] We will explore its chemical attributes, provide field-proven protocols for its incorporation into PROTAC linkers, and present a case study illustrating its application in the synthesis of a potent and selective degrader.

Chemical Profile and Strategic Value of this compound

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been increasingly incorporated into the design of novel PROTACs.[15][16] this compound offers a unique combination of features that make it an exceptionally valuable building block for PROTAC linker synthesis.

PropertyValue/DescriptionSource
CAS Number 914349-03-4[12][14]
Molecular Formula C₁₅H₁₉NO₃[12][13][14]
Molecular Weight 261.31 g/mol [12][13]
Purity Typically ≥95%[14]

Key Structural Features and Their Implications:

  • 3-Hydroxymethyl Group: This primary alcohol is the principal point of functionalization for linker attachment. Its reactivity allows for straightforward conversion into a good leaving group (e.g., a tosylate or mesylate) or direct coupling via etherification or esterification, providing multiple avenues for linker synthesis.

  • 1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves two critical functions. First, it protects the indole nitrogen from undesired side reactions during linker synthesis. Second, its lability under acidic conditions allows for selective deprotection, revealing a secondary amine that can be used as an alternative attachment point or for further modification to modulate the physicochemical properties of the PROTAC.[17]

  • 5-Methyl Group: Substitution on the indole ring can significantly impact the properties of the final PROTAC. The 5-methyl group can enhance metabolic stability by blocking a potential site of oxidation. Furthermore, it can contribute to favorable van der Waals interactions within the ternary complex (POI-PROTAC-E3 ligase), potentially improving binding affinity and degradation efficacy.

Synthesis of the Building Block: A Plausible Synthetic Route

While this compound is commercially available, understanding its synthesis provides valuable context for its chemistry. A common and efficient method for the synthesis of 2-methylindoles is the Fischer indole synthesis. A plausible route to our building block could be envisioned as follows, based on established organic chemistry principles.[18]

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Boc Protection A p-Tolylhydrazine C 5-Methyl-1H-indole-2-carboxylic acid A->C Acid catalyst, Heat B Pyruvic acid B->C D 3-Hydroxymethyl-5-methyl-1H-indole C->D LiAlH4, THF E This compound D->E Boc2O, Base (e.g., TEA), DCM

Figure 1: A plausible synthetic pathway for this compound.

This three-step process, starting from commercially available materials, represents a robust method for producing the key building block.

Core Experimental Protocol: Functionalization and Linker Attachment

The transformation of the 3-hydroxymethyl group into a versatile handle for linker conjugation is the most critical application of this building block. The following protocol details a reliable, two-step procedure to attach a representative polyethylene glycol (PEG) linker, a common motif in PROTAC design known to enhance solubility and cell permeability.[][8][9][11]

Workflow Diagram:

Functionalization_Workflow Start This compound Step1 Protocol 3.1: Tosylation Reagents: TsCl, Pyridine, DCM Conditions: 0°C to RT Start->Step1 Intermediate Tosylated Intermediate (1-Boc-5-methyl-1H-indol-3-yl)methyl 4-methylbenzenesulfonate Step1->Intermediate Step2 Protocol 3.2: Nucleophilic Substitution Reagents: HO-PEGn-NH2, Base (e.g., K2CO3), DMF Conditions: 60-80°C Intermediate->Step2 Product Indole-Linker Conjugate Step2->Product

Figure 2: Workflow for functionalization and linker conjugation.

Protocol 3.1: Activation of the Hydroxyl Group via Tosylation

Causality: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive species. Tosylation is a classic and highly effective method for this transformation, converting the alcohol into a tosylate, which is an excellent leaving group.[19]

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Dissolve this compound in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add pyridine or TEA to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of TsCl in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.

  • Purify the product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient).

Protocol 3.2: Conjugation with an Amine-Terminated PEG Linker

Causality: With the tosylate in place as a good leaving group, the linker can be attached via a simple Sₙ2 reaction. An amine-terminated linker is used here as the nucleophile, forming a stable secondary amine bond connecting the indole moiety to the linker.

Materials:

  • Tosylated Intermediate from Protocol 3.1 (1.0 eq)

  • Amine-terminated PEG linker (e.g., H₂N-PEG₄-COOH) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolve the tosylated intermediate and the amine-terminated PEG linker in anhydrous DMF (0.1 M) in a round-bottom flask under an inert atmosphere.

  • Add the base (K₂CO₃ or DIPEA) to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final indole-linker conjugate by preparative HPLC.

Case Study: Assembly and Evaluation of a Hypothetical BRD4 Degrader

To illustrate the application of our newly synthesized indole-linker, we will design a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology, and recruiting the von Hippel-Lindau (VHL) E3 ligase.

Final Assembly Strategy:

The indole-linker conjugate synthesized in Protocol 3.2 possesses a terminal carboxylic acid. This functional group can be activated to form an amide bond with the amine handle on a VHL ligand.

PROTAC_Assembly IndoleLinker Indole-Linker-COOH (from Protocol 3.2) Coupling Amide Coupling (HATU, DIPEA, DMF) IndoleLinker->Coupling VHLLigand VHL Ligand-NH2 VHLLigand->Coupling PROTAC Final PROTAC (Indole-Linker-VHL) Coupling->PROTAC

Figure 3: Final amide coupling step to assemble the hypothetical PROTAC.

Biological Evaluation: Assessing Protein Degradation

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. Western blotting is the gold-standard technique for this assessment.

Workflow for Biological Evaluation:

Evaluation_Workflow Start Cell Culture (e.g., HeLa, HEK293T) Step1 Treat cells with PROTAC (Dose-response, time-course) Start->Step1 Step2 Cell Lysis & Protein Quantification (e.g., BCA Assay) Step1->Step2 Step3 SDS-PAGE & Western Blot Step2->Step3 Step4 Antibody Incubation (Primary: anti-BRD4, anti-GAPDH) (Secondary: HRP-conjugated) Step3->Step4 Step5 Imaging & Densitometry Step4->Step5 Result Determine DC50 & Dmax Step5->Result

Figure 4: Experimental workflow for assessing PROTAC-mediated protein degradation.

Protocol 5.1: Western Blot for Protein Degradation

Causality: This protocol directly measures the amount of the target protein remaining in cells after treatment with the PROTAC. By comparing the protein levels in treated versus untreated (vehicle control) cells, we can quantify the extent of degradation. A loading control (e.g., GAPDH or β-actin) is crucial to ensure equal protein loading across all samples.

Materials:

  • Cancer cell line expressing the target protein (e.g., HeLa for BRD4)

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, transfer apparatus, PVDF membrane

  • Primary antibodies (anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.

  • Protein Quantification: Collect the lysate and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with the primary antibody against the target protein (BRD4) and the loading control (GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the BRD4 band to the corresponding GAPDH band. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[8][20][21]

Conclusion and Future Directions

This compound stands out as a highly strategic building block in the rational design of PROTACs. Its pre-installed, orthogonally protected functional groups provide chemists with a reliable and flexible platform for constructing diverse and sophisticated linkers. The protocols outlined in this guide, grounded in established chemical principles, offer a clear roadmap for the activation of its hydroxyl group and its subsequent conjugation into a heterobifunctional degrader. As the field of targeted protein degradation continues to evolve, the demand for well-designed, readily functionalized building blocks will only increase. The principles and methodologies discussed herein provide a solid foundation for researchers, scientists, and drug development professionals to harness the potential of indole-based scaffolds in creating the next generation of transformative therapeutics.

References

A Technical Guide to the 1-Boc-3-Hydroxymethyl-5-methylindole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically approved pharmaceuticals.[1][2][3] Its unique electronic properties and geometric structure allow it to engage in diverse interactions with a multitude of biological targets. This guide focuses on a particularly strategic derivative: 1-Boc-3-hydroxymethyl-5-methylindole . We will dissect the rationale behind its design, provide detailed synthetic methodologies, explore pathways for diversification, and discuss its potential in the discovery of novel therapeutic agents. This document is intended for researchers and drug development professionals seeking to leverage this versatile chemical entity for lead generation and optimization.

The Strategic Importance of the Indole Scaffold

Indole-based compounds are integral to numerous physiological processes. Essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin feature this heterocyclic system.[4] This inherent biocompatibility has made indole derivatives a fertile ground for drug discovery, leading to agents with a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6][7][8]

The this compound core is not a random assortment of functional groups; it is a carefully designed platform for chemical exploration:

  • 5-Methyl Group: Substitution on the benzene portion of the indole ring is a well-established strategy for modulating a compound's physicochemical properties, such as lipophilicity and metabolic stability. The methyl group at the 5-position can enhance binding affinity through favorable van der Waals interactions and has been shown to be important for specific biological activities, such as antibacterial efficacy.[9]

  • N1-Boc Protecting Group: The indole nitrogen (N1) is nucleophilic and its proton is acidic, making it a site of undesired reactivity in many synthetic transformations. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group that neutralizes this reactivity, directing electrophilic substitution to other positions (primarily C3) and enabling N-alkylation or arylation chemistry that would otherwise be complicated.

  • C3-Hydroxymethyl Group: The C3 position of indole is the most nucleophilic carbon and a common site for functionalization. The hydroxymethyl (-CH₂OH) group at this position is a critical synthetic handle. It is a versatile precursor that can be readily converted into a wide array of other functional groups, serving as the primary point of diversification for building a chemical library.

Synthesis of the Core Scaffold: A Validated Workflow

The efficient construction of the this compound core is the first critical step. The following section details a robust and logical synthetic pathway, beginning from commercially available 5-methylindole.

Synthetic Pathway Overview

The synthesis is a two-step process: (1) Protection of the indole nitrogen, followed by (2) hydroxymethylation at the C3 position. This sequence ensures selectivity and high yields.

G cluster_0 Core Synthesis Workflow A 5-Methylindole B 1-Boc-5-methylindole A->B (Boc)₂O, TEA, DCM Step 1: N-Protection C This compound (Core Scaffold) B->C Paraformaldehyde, Dioxane/H₂O, Reflux Step 2: Hydroxymethylation

Caption: Synthetic workflow for the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, with clear steps for reaction, workup, and purification.

Step 1: Synthesis of tert-butyl 5-methyl-1H-indole-1-carboxylate (N-Boc Protection)

  • Rationale: Protection of the N-H proton is essential to prevent side reactions in the subsequent hydroxymethylation step. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high efficiency and the ease of removing the tert-butanol byproduct.

  • Procedure:

    • To a solution of 5-methylindole (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask, add triethylamine (TEA, 1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product, 1-Boc-5-methylindole, is often of sufficient purity for the next step but can be purified by flash column chromatography if necessary (eluent: Hexanes/Ethyl Acetate).

Step 2: Synthesis of tert-butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate (Hydroxymethylation)

  • Rationale: With the N1 position blocked, the electron-rich C3 position is now the primary site for electrophilic attack. Paraformaldehyde serves as the source of formaldehyde for this reaction. This approach is analogous to the Mannich reaction but in the absence of a secondary amine.[10]

  • Procedure:

    • Dissolve the 1-Boc-5-methylindole (1.0 eq) from the previous step in a mixture of dioxane and water.

    • Add paraformaldehyde (2.0 eq).

    • Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 8-12 hours, monitoring by TLC.

    • After cooling to room temperature, pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound, as a solid.[11]

Characterization: The final structure should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of protons corresponding to the Boc group, the indole core, the methyl group, and the new hydroxymethyl group.

  • ¹³C NMR: To verify the carbon skeleton.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula (C₁₅H₁₉NO₃).[12][13]

Library Development: Derivatization of the Core Scaffold

The C3-hydroxymethyl group is a launchpad for generating a library of diverse analogs. The following pathways represent key strategies for probing the structure-activity relationship (SAR) around this position.

G cluster_1 Derivatization Pathways Core 1-Boc-3-hydroxymethyl- 5-methylindole Ester Ester Derivatives Core->Ester R-COCl, Pyridine (Esterification) Ether Ether Derivatives Core->Ether R-Br, NaH (Williamson Ether Synthesis) Halide Halide Intermediate Core->Halide SOCl₂ or PBr₃ (Halogenation) Aldehyde Aldehyde Intermediate Core->Aldehyde DMP or PCC (Oxidation) Amine Amine Derivatives Halide->Amine R₂NH (Nucleophilic Substitution) Amide Amide Derivatives Aldehyde->Amide 1. Oxone® (Oxidation to Acid) 2. R₂NH, EDC/HOBt (Amide Coupling)

Caption: Key derivatization pathways from the core scaffold.

Sample Protocol: Synthesis of a C3-Aminomethyl Derivative via Halogenation
  • Rationale: Converting the alcohol to a more reactive leaving group, such as a bromide, allows for facile nucleophilic substitution with a wide range of primary or secondary amines.

  • Procedure:

    • Bromination: Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C. Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise. Stir at 0 °C for 1 hour. The intermediate, 1-Boc-3-bromomethyl-5-methylindole, is typically used immediately in the next step without extensive purification.

    • Amination: In a separate flask, dissolve the desired amine (e.g., piperidine, 2.0 eq) in DCM. Slowly add the crude brominated intermediate solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

    • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract with DCM, combine organic layers, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the final amine derivative by flash column chromatography.

Applications in Medicinal Chemistry & SAR Insights

While specific biological data for derivatives of this exact core are proprietary or yet to be published, we can extrapolate potential applications from extensive literature on related indole scaffolds.

Potential Therapeutic Areas:

  • Oncology: Many indole derivatives function as tubulin polymerization inhibitors or kinase inhibitors. The C3 position is often crucial for binding in the active site.[3][14]

  • Infectious Diseases: The 5-methylindole moiety has demonstrated direct bactericidal activity and can potentiate the effects of existing antibiotics.[9] Derivatives could be explored as novel antibacterial or antifungal agents.[15]

  • Neuroscience: Indole is the core of serotonin and melatonin, making it a prime scaffold for targeting CNS receptors. Derivatives have been investigated for anti-Alzheimer's and neuroprotective effects.[5][7]

Illustrative Structure-Activity Relationship (SAR) Table

The following table presents hypothetical data to illustrate how systematic modifications could influence biological activity against a generic kinase target.

Compound IDR Group at C3 PositionModification TypeHypothetical IC₅₀ (nM)Rationale for Activity Change
Core -CH₂OHStarting Point>10,000The free alcohol may not have optimal interactions with the target.
DER-01 -CH₂-O-CO-PhEsterification850The phenyl ester adds a lipophilic, aromatic group that could engage in π-stacking.
DER-02 -CH₂-O-CH₂-PyEtherification450The pyridine nitrogen introduces a hydrogen bond acceptor, potentially improving target engagement.
DER-03 -CH₂-(4-F-Piperidine)Amination120The basic nitrogen can form a key salt bridge, and the fluorine atom may enhance binding or metabolic stability.
DER-04 -COOHOxidation5,000The carboxylic acid introduces a strong negative charge, which may be unfavorable unless a specific cationic residue is present in the binding pocket.

Conclusion and Future Directions

The this compound scaffold is a highly valuable and versatile platform in medicinal chemistry. Its rational design provides a stable, reactive, and strategically functionalized starting point for the synthesis of diverse compound libraries. The synthetic routes are robust and scalable, and the C3-hydroxymethyl group offers numerous avenues for chemical modification.

Future efforts should focus on expanding the diversity of the derivatization library, employing computational methods to guide the design of new analogs, and screening these compounds against a wide range of biological targets. The strategic removal of the Boc group at a late stage can also be explored to investigate the role of the N-H bond in target binding, further expanding the potential of this powerful indole core.

References

An Application Scientist's Guide to the Solubility of 1-Boc-3-Hydroxymethyl-5-methylindole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-3-Hydroxymethyl-5-methylindole, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document synthesizes foundational chemical principles, predictive models, and established experimental protocols to offer researchers, scientists, and drug development professionals a robust framework for solvent selection and solubility determination. We will explore the molecular structure's influence on solubility, present a theoretically-derived solubility profile, and provide detailed, field-proven methodologies for both rapid kinetic screening and gold-standard thermodynamic solubility assessment. The ultimate goal is to empower scientists to make informed decisions that streamline reaction optimization, purification, and formulation development.

Molecular Profile and Its Influence on Solubility

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. The key to predicting how this compound will interact with various solvents lies in dissecting its constituent functional groups and overall physicochemical properties.

The molecular formula is C₁₅H₁₉NO₃ and the molecular weight is 261.32 g/mol .[1]

Key Structural Features:

  • Indole Core: The bicyclic aromatic indole system is largely nonpolar but possesses a nitrogen heteroatom, contributing some polar character and the potential for π-π stacking interactions.

  • tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group significantly increases the nonpolar surface area of the molecule. The carbonyl oxygen can act as a hydrogen bond acceptor. The Boc group is known to be stable to nucleophiles and base hydrolysis but can be removed under acidic conditions.[2]

  • Hydroxymethyl Group (-CH₂OH): This is the primary polar feature of the molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, making it critical for interactions with polar protic solvents.

  • Methyl Group (-CH₃): Attached at the 5-position of the indole ring, this small alkyl group adds to the overall lipophilicity.

These features create a molecule with a distinct amphiphilic character—it has both significant nonpolar regions (the Boc group, indole ring, methyl group) and a potent polar, hydrogen-bonding region (the hydroxymethyl group). This duality is the central factor governing its solubility. The fundamental principle that "like dissolves like" dictates that the best solvents will be those that can effectively interact with both the polar and nonpolar domains of the molecule.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue/PredictionImplication for Solubility
Molecular Weight 261.32 g/mol [1]Moderate molecular size; solubility will be influenced more by intermolecular forces than by size alone.
Hydrogen Bond Donors 1 (from -OH)Crucial for solubility in protic solvents like alcohols.
Hydrogen Bond Acceptors 3 (from -OH, and two C=O oxygens)Enables interaction with a wide range of protic and polar aprotic solvents.
Predicted logP ~2.5 - 3.5Indicates a preference for lipophilic/organic environments over aqueous ones, but with sufficient polarity for solubility in polar organic solvents.

Theoretical Framework: Solvent Properties and Intermolecular Forces

The dissolution of a solid solute in a liquid solvent is an energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to be favorable, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's self-association.[4]

The primary intermolecular forces at play are:

  • Hydrogen Bonding: The strongest non-covalent interaction. The molecule's -OH group will strongly interact with protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The polar C=O bonds in the Boc group and the C-N bond in the indole ring create dipoles that interact favorably with polar solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces (Dispersion Forces): The large nonpolar surface area of the indole ring and Boc group will interact via these weaker forces with all solvents, but they are the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).

A useful predictive tool is the Hansen Solubility Parameters (HSP) , which separates the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5] The principle states that substances with similar HSP values are likely to be miscible. While the specific HSP values for this compound are not published, we can infer its characteristics to predict suitable solvent classes.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Solute (Amphiphilic) HB_Donor H-Bond Donor (-OH) Solute->HB_Donor HB_Acceptor H-Bond Acceptor (C=O, -OH) Solute->HB_Acceptor Nonpolar Nonpolar Regions (Boc, Indole, -CH3) Solute->Nonpolar Protic Polar Protic (e.g., Methanol) HB_Donor->Protic Strong H-Bonding HB_Acceptor->Protic Strong H-Bonding Aprotic Polar Aprotic (e.g., THF, Acetone) HB_Acceptor->Aprotic H-Bonding Nonpolar->Aprotic Dispersion/ Dipole Nonpolar_S Nonpolar (e.g., Hexane) Nonpolar->Nonpolar_S Dispersion Forces

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the analysis of molecular structure and intermolecular forces, the following table provides a predicted qualitative solubility profile for this compound. These predictions are intended to guide initial solvent screening efforts.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Alcohols (Polar Protic) Methanol, EthanolHigh Excellent hydrogen bond donating and accepting capabilities match the solute's hydroxyl group.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh Moderate polarity and ability to interact with the indole ring and Boc group. Can accept H-bonds.
Ketones Acetone, MEKHigh to Moderate Strong dipole-dipole interactions and hydrogen bond acceptance. Good balance for the amphiphilic nature.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneHigh to Moderate Good hydrogen bond acceptors and can solvate the nonpolar regions effectively.
Esters Ethyl AcetateHigh Strong dipole-dipole interactions and hydrogen bond acceptance, balanced with nonpolar character.
Polar Aprotic DMSO, DMFHigh Excellent hydrogen bond acceptors and highly polar, capable of disrupting the crystal lattice effectively.
Aromatics TolueneModerate to Low Can engage in π-π stacking with the indole ring, but lacks strong polar interactions.
Alkanes (Nonpolar) Hexane, HeptaneLow to Insoluble Interact only via weak dispersion forces, insufficient to overcome the energy of the crystal lattice and solvate the polar hydroxyl group.

Experimental Determination of Solubility: Protocols

Theoretical predictions must be validated by empirical data. The choice of solubility assay depends on the stage of research, from high-throughput screening in early discovery to precise measurements for formulation.[6] Kinetic solubility is often used for rapid assessment, while thermodynamic solubility is the "gold standard" for preformulation.[7][8]

Protocol 1: Kinetic Solubility by Nephelometry (High-Throughput Screening)

This method provides a rapid assessment of solubility under conditions that mimic many in vitro biological assays, where a compound is introduced from a DMSO stock solution into an aqueous or buffer system.[7][9] Precipitation is detected by light scattering.[10]

Objective: To quickly rank compounds or screen solvents by identifying the concentration at which precipitation first occurs.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Plate Setup: Using a 96- or 384-well microplate, add the desired organic solvent to each well.

  • Serial Dilution: Add a small volume of the DMSO stock solution (e.g., 1-2 µL) to the first row of wells and perform a serial dilution down the plate to create a concentration gradient.

  • Incubation: Mix the plate thoroughly on a plate shaker and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[9]

  • Measurement: Measure the light scattering in each well using a laser nephelometer.

  • Data Analysis: Plot the light scattering signal (Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is defined as the concentration at the point where the NTU signal sharply increases above the baseline.[6]

Protocol 2: Thermodynamic Solubility by the Shake-Flask Method

This method determines the equilibrium solubility, which is the true saturation point of the compound in a solvent at a given temperature. It is considered the most reliable method.[11][12]

Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to a vial B Add precise volume of solvent A->B C Seal vial and agitate (e.g., orbital shaker) B->C D Incubate at constant T (e.g., 24-48h at 25°C) C->D E Allow solids to settle D->E F Filter supernatant (e.g., 0.45 µm PTFE filter) E->F G Dilute aliquot precisely F->G H Quantify by HPLC/UPLC against a calibration curve G->H

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure saturation is reached.[11]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it on a mechanical agitator or orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The pH of the suspension should be verified at the beginning and end of the experiment if an aqueous medium is used.[11]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to sit undisturbed for a period to let undissolved solids settle. Alternatively, centrifuge the sample.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the aliquot through a chemically compatible filter (e.g., a 0.45 µm PTFE syringe filter).

  • Quantification: Precisely dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in at least triplicate.[13]

Practical Implications in Research & Development

An accurate understanding of the solubility of this compound is not an academic exercise; it has direct and critical consequences for laboratory and process efficiency.

  • Chemical Synthesis: Selecting a reaction solvent in which the starting material has high solubility can increase reaction rates, improve yields, and prevent heterogeneous mixtures that can complicate reaction kinetics and scale-up.

  • Purification: Knowledge of differential solubility is the cornerstone of crystallization. A solvent system must be identified where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures to ensure high recovery of pure product. For chromatographic purification, the compound must be fully soluble in the mobile phase to prevent precipitation on the column.

  • Formulation & Biological Screening: For drug discovery applications, preparing concentrated stock solutions (typically in DMSO) is standard practice. Knowing the solubility limit prevents compound precipitation upon dilution into aqueous assay buffers, which is a common source of unreliable biological data.[7]

Conclusion

References

stability of 1-Boc-3-Hydroxymethyl-5-methylindole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability Challenges of a Key Synthetic Intermediate

In the landscape of modern drug discovery and development, indole-containing compounds remain a cornerstone of medicinal chemistry, prized for their diverse biological activities. 1-Boc-3-hydroxymethyl-5-methylindole serves as a critical building block in the synthesis of a multitude of pharmacologically active agents. Its unique trifunctional nature—a protected indole nitrogen, a reactive hydroxymethyl group, and a substituted phenyl ring—offers synthetic versatility. However, this same structural complexity presents significant challenges regarding its chemical stability. A thorough understanding of its degradation pathways under various processing and storage conditions is not merely an academic exercise; it is a prerequisite for robust process development, formulation design, and ensuring the ultimate safety and efficacy of the final drug product.

This technical guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of its degradation, offers field-proven experimental protocols for stability assessment, and presents the synthesized data in a clear, actionable format. This guide is intended for researchers, process chemists, and formulation scientists who require a deep, practical understanding of this key intermediate to accelerate their development timelines and ensure the quality of their therapeutic candidates.

I. Mechanistic Insights into Acid-Catalyzed Degradation

The primary liability of this compound is its pronounced instability under acidic conditions. The degradation is a multi-step process initiated by the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group, followed by reactions of the newly exposed functionalities.

A. The Inevitable N-Boc Deprotection

The N-Boc group is intrinsically designed for removal under acidic conditions. The reaction is initiated by protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tertiary carbocation. This carbocation is then quenched, often by forming isobutylene and water. The resulting carbamic acid intermediate is unstable and rapidly decarboxylates to yield the unprotected indole nitrogen.

Kinetic studies on the deprotection of Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the acid concentration, suggesting a mechanism that may involve a general acid-catalyzed separation of an ion-molecule pair formed after the initial protonation.[1][2][3] This implies that not just the pH, but the type and concentration of the acid used, can significantly influence the rate of this initial degradation step.

cluster_acid_degradation Acid-Catalyzed Degradation Pathway Start This compound Protonation Protonated Intermediate Start->Protonation + H+ Cleavage Carbocation Formation & Carbamic Acid Intermediate Protonation->Cleavage Loss of t-butyl cation Deprotected 3-Hydroxymethyl-5-methylindole Cleavage->Deprotected - CO2 Carbocation Benzylic Carbocation Deprotected->Carbocation + H+, - H2O Dimer Di(5-methylindol-3-yl)methane Trimer Linear and Cyclic Trimers Dimer->Trimer + Carbocation Carbocation->Dimer + Deprotected Indole

Caption: Acid-catalyzed degradation of this compound.

B. The Achilles' Heel: The 3-Hydroxymethyl Group and Subsequent Oligomerization

Once the N-Boc group is removed, the resulting 3-hydroxymethyl-5-methylindole is highly susceptible to further degradation in an acidic environment. The hydroxymethyl group, being at a benzylic-like position on the electron-rich indole ring, is readily protonated. The subsequent loss of a water molecule generates a resonance-stabilized benzylic carbocation. This electrophilic intermediate is highly reactive and will rapidly attack the nucleophilic C3 position of another molecule of 3-hydroxymethyl-5-methylindole.

This electrophilic aromatic substitution-type reaction leads to the formation of various oligomeric degradation products. The most common of these is the dimer, di(5-methylindol-3-yl)methane. Further reaction of the dimer with another carbocation intermediate can lead to the formation of trimers and even higher-order oligomers.[3][4] The formation of these oligomers is often observed as the appearance of insoluble material or a complex mixture of new peaks in the chromatogram. The exact distribution of these products is highly dependent on the reaction conditions, including acid concentration, temperature, and the concentration of the indole itself.[3]

II. Stability Profile Under Basic Conditions

In contrast to its lability in acid, this compound exhibits significantly greater stability under basic conditions. However, it is not completely inert, and certain basic conditions can lead to its degradation, primarily through the cleavage of the N-Boc group.

A. Base-Mediated N-Boc Cleavage

While the Boc group is generally considered stable to many basic conditions, its attachment to the nitrogen of an indole ring renders it more susceptible to base-mediated cleavage than, for instance, a Boc-protected aliphatic amine. The electron-withdrawing nature of the indole ring can facilitate the removal of the Boc group. Strong bases such as sodium methoxide or sodium hydroxide, particularly at elevated temperatures, can effect this deprotection. The mechanism likely involves nucleophilic attack at the carbonyl carbon of the carbamate.

B. Stability of the Deprotected Product

Upon removal of the Boc group under basic conditions, the resulting 3-hydroxymethyl-5-methylindole is generally stable. The hydroxymethyl group is not a leaving group in the presence of a base, and the indole ring itself is not prone to degradation under these conditions. Therefore, the primary degradation product expected under basic stress is the deprotected parent indole. Unlike in acidic media, subsequent oligomerization is not a significant pathway.

cluster_base_degradation Base-Catalyzed Degradation Pathway Start This compound NucleophilicAttack Nucleophilic Attack on Carbonyl Start->NucleophilicAttack + OH- or RO- Deprotected 3-Hydroxymethyl-5-methylindole NucleophilicAttack->Deprotected Cleavage of Boc group

Caption: Base-catalyzed degradation of this compound.

III. Experimental Protocols for Stability Assessment

A robust assessment of the stability of this compound requires a systematic approach, guided by the principles outlined in the ICH Q1A guidelines on stability testing.[5][6][7] Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[8][9]

A. Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to accelerate the degradation of the molecule to an extent that allows for the detection and characterization of degradation products. A target degradation of 5-20% is generally considered appropriate.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

2. Acidic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time points (e.g., 2, 4, 8, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before dilution for analysis.

3. Basic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time points (e.g., 2, 4, 8, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before dilution for analysis.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Withdraw samples at appropriate time points (e.g., 2, 4, 8, and 24 hours).

5. Thermal Degradation (Solid State):

  • Place a known quantity of the solid this compound in a controlled temperature oven at 80°C.

  • Withdraw samples at specified time points (e.g., 1, 3, and 7 days).

  • Prepare solutions of the stressed solid for analysis.

6. Photostability:

  • Expose the solid material and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

  • A control sample should be protected from light.

  • Analyze the exposed and control samples.

B. Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm and 280 nm (Diode Array Detector)
Injection Volume 10 µL

Rationale for Method Parameters:

  • A C18 column is a versatile choice for the separation of moderately polar compounds like indoles.

  • The use of a formic acid modifier in the mobile phase helps to achieve good peak shape for the indole compounds.

  • A gradient elution is necessary to separate the non-polar oligomeric degradation products from the more polar parent compound.

  • A diode array detector is essential for assessing peak purity and for detecting degradation products that may have different UV maxima from the parent compound.

IV. Summary of Stability Data

The following table summarizes the expected stability of this compound under various stress conditions.

Condition Expected Stability Primary Degradation Pathway Major Degradation Products
Acidic (0.1 M HCl, 60°C) Highly LabileN-Boc deprotection followed by carbocation-mediated oligomerization3-Hydroxymethyl-5-methylindole, Di(5-methylindol-3-yl)methane, Trimers
Basic (0.1 M NaOH, 60°C) Moderately StableN-Boc deprotection3-Hydroxymethyl-5-methylindole
Oxidative (3% H₂O₂, RT) Likely StablePotential for oxidation of the indole ring, though generally slowOxidized indole species (minor)
Thermal (80°C, solid) Generally StableDependent on purity; potential for slow degradationTo be determined by analysis
Photolytic (ICH Q1B) Likely StableDependent on chromophore; potential for photolytic cleavageTo be determined by analysis

V. Conclusion and Recommendations

This compound is a molecule that demands careful handling and a well-defined control strategy. Its stability is critically dependent on the pH of its environment.

Key Recommendations:

  • Avoid Acidic Conditions: All synthetic steps, work-up procedures, and storage conditions should rigorously exclude acidic reagents and environments. Even mildly acidic conditions can initiate the degradation cascade, leading to the formation of difficult-to-remove oligomeric impurities.

  • Use of Non-Acidic Purification Methods: Chromatographic purification should be performed using neutral or mildly basic mobile phases. The use of silica gel, which can be acidic, should be approached with caution; pre-treatment with a base like triethylamine may be necessary.

  • Controlled Storage: The compound should be stored in well-sealed containers, protected from light and moisture, at controlled room temperature or under refrigerated conditions to minimize any potential for degradation over time.

  • Implement a Stability-Indicating Method: For any process involving this intermediate, the use of a validated stability-indicating analytical method, such as the HPLC method described herein, is essential for monitoring its purity and ensuring the quality of downstream products.

By understanding the inherent chemical liabilities of this compound and implementing the appropriate control strategies, researchers and drug development professionals can effectively manage its stability, ensuring the successful progression of their synthetic campaigns and the development of high-quality active pharmaceutical ingredients.

VI. References

  • Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. (Source: PMC - PubMed Central, URL: --INVALID-LINK--)

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (Source: ICH, URL: --INVALID-LINK--)

  • ICH STABILITY TESTING GUIDELINES. (Source: SNS Courseware, URL: --INVALID-LINK--)

  • Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). (Source: NIH, URL: --INVALID-LINK--)

  • Q1A(R2) Guideline. (Source: ICH, URL: --INVALID-LINK--)

  • Oligomerization of indole-3-carbinol in aqueous acid. (Source: PubMed, URL: --INVALID-LINK--)

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (Source: PubMed, URL: --INVALID-LINK--)

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (Source: PubMed, URL: --INVALID-LINK--)

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. (Source: Scribd, URL: --INVALID-LINK--)

  • Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro. (Source: PubMed, URL: --INVALID-LINK--)

  • Development and Validation of HPLC Method for Determination of Indomethacin and Its Two Degradation Products in Topical Gel. (Source: PubMed, URL: --INVALID-LINK--)

  • Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect. (Source: ResearchGate, URL: --INVALID-LINK--)

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (Source: SIELC Technologies, URL: --INVALID-LINK--)

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. (Source: N/A, URL: --INVALID-LINK--)

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (Source: PubMed Central, URL: --INVALID-LINK--)

  • Forced Degradation Studies. (Source: MedCrave online, URL: --INVALID-LINK--)

  • Forced Degradation Studies for Biopharmaceuticals. (Source: BioPharm International, URL: --INVALID-LINK--)

References

Methodological & Application

Synthesis of 1-Boc-3-Hydroxymethyl-5-methylindole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Functionalization of the indole ring at various positions allows for the fine-tuning of a molecule's pharmacological properties. Specifically, the introduction of a hydroxymethyl group at the C3 position provides a crucial handle for further synthetic transformations, enabling the construction of more complex molecules. The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy to increase solubility in organic solvents and to modulate the reactivity of the indole ring, directing electrophilic substitution to the C3 position. This guide provides a comprehensive, field-proven protocol for the synthesis of 1-Boc-3-hydroxymethyl-5-methylindole, a valuable building block for medicinal chemistry and drug development programs.

Synthetic Strategy: A Two-Step Approach to a Key Intermediate

The synthesis of this compound is efficiently achieved through a two-step reaction sequence starting from commercially available 5-methylindole. This strategy is designed for reliability and scalability in a research setting.

  • Step 1: N-Boc Protection of 5-methylindole. The first step involves the protection of the indole nitrogen with a Boc group. This is a standard procedure that utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The Boc group serves to deactivate the indole ring towards unwanted side reactions and enhances its solubility in organic solvents, facilitating subsequent manipulations.

  • Step 2: Vilsmeier-Haack Formylation and In Situ Reduction. The second step is a one-pot procedure that combines the Vilsmeier-Haack formylation of the N-Boc protected indole with an in-situ reduction of the resulting aldehyde. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings.[1][2] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This electrophilic species preferentially attacks the electron-rich C3 position of the N-Boc-5-methylindole. Following formylation, the intermediate 1-Boc-3-formyl-5-methylindole is not isolated but is directly reduced to the target alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[4][5] This one-pot approach improves efficiency by minimizing purification steps and potential product loss.

Visualizing the Synthetic Workflow

Synthetic Workflow Start 5-Methylindole Intermediate1 1-Boc-5-methylindole Start->Intermediate1 Boc₂O, Base Intermediate2 1-Boc-3-formyl-5-methylindole (in situ) Intermediate1->Intermediate2 1. POCl₃, DMF (Vilsmeier-Haack) Product This compound Intermediate2->Product 2. NaBH₄ (Reduction)

Caption: Overall synthetic route for this compound.

Part 1: N-Boc Protection of 5-Methylindole

Mechanistic Insight

The protection of the indole nitrogen is a nucleophilic substitution reaction. The nitrogen atom of the indole acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate. The use of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), deprotonates the indole nitrogen, increasing its nucleophilicity and facilitating the reaction.

Detailed Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
5-Methylindole131.175.0 g1.0
Di-tert-butyl dicarbonate (Boc₂O)218.259.1 g1.1
4-(Dimethylamino)pyridine (DMAP)122.170.46 g0.1
Dichloromethane (DCM)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylindole (5.0 g, 38.1 mmol).

  • Dissolve the 5-methylindole in dichloromethane (100 mL).

  • To this solution, add di-tert-butyl dicarbonate (9.1 g, 41.9 mmol) and 4-(dimethylamino)pyridine (0.46 g, 3.8 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated aqueous NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-5-methylindole as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from a hexane/ethyl acetate mixture if necessary.

Part 2: Vilsmeier-Haack Formylation and In Situ Reduction

Mechanistic Insight

The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[6] The electron-rich C3 position of the N-Boc protected indole then attacks this reagent in an electrophilic aromatic substitution.[1][7] The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the aldehyde. In this one-pot protocol, a subsequent reduction of the aldehyde is performed. The reduction of the aldehyde to the primary alcohol proceeds via nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the carbonyl carbon.[8][9] A final protonation step, typically from the solvent (e.g., methanol) or during aqueous workup, yields the desired alcohol.

Visualizing the Vilsmeier-Haack Mechanism

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis and Reduction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole 1-Boc-5-methylindole Indole->Iminium_Intermediate Attack at C3 Aldehyde 1-Boc-3-formyl-5-methylindole Iminium_Intermediate->Aldehyde Hydrolysis (Work-up) Alcohol This compound Aldehyde->Alcohol NaBH₄ Reduction

Caption: Key stages of the Vilsmeier-Haack formylation and subsequent reduction.

Detailed Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
1-Boc-5-methylindole231.295.0 g1.0
N,N-Dimethylformamide (DMF)73.0920 mL-
Phosphorus oxychloride (POCl₃)153.332.4 mL1.2
Sodium borohydride (NaBH₄)37.831.2 g1.5
Methanol-30 mL-
Ethyl Acetate-150 mL-
Water-100 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-Boc-5-methylindole (5.0 g, 21.6 mmol) in anhydrous N,N-dimethylformamide (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (2.4 mL, 25.9 mmol) dropwise to the stirred solution via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the formation of the aldehyde by TLC.

  • Once the formylation is complete, cool the reaction mixture back to 0 °C.

  • Slowly and carefully add methanol (30 mL) to the reaction mixture to quench any unreacted POCl₃ and to serve as the solvent for the reduction.

  • Add sodium borohydride (1.2 g, 32.4 mmol) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition of NaBH₄, remove the ice bath and stir the reaction at room temperature for an additional 1-2 hours.

  • Quench the reaction by slowly adding water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a pure solid.

Conclusion

The synthetic protocol detailed herein provides a reliable and efficient pathway for the preparation of this compound. The strategic use of N-Boc protection followed by a one-pot Vilsmeier-Haack formylation and in-situ reduction offers a practical route for researchers in medicinal chemistry and drug development. The provided mechanistic insights and step-by-step instructions are intended to empower scientists to confidently synthesize this valuable intermediate for their research endeavors.

References

Application Note: Strategic Incorporation of 1-Boc-3-Hydroxymethyl-5-methylindole in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Synthetic Peptides

The strategic incorporation of non-canonical amino acids and functionalized building blocks into synthetic peptides is a cornerstone of modern drug discovery and chemical biology. These modifications can profoundly influence the peptide's conformational stability, receptor-binding affinity, and pharmacokinetic properties. 1-Boc-3-hydroxymethyl-5-methylindole emerges as a versatile building block for introducing a functionalized indole moiety onto a peptide backbone. Its unique structure, featuring a Boc-protected nitrogen, a reactive hydroxymethyl group at the 3-position, and a methyl group at the 5-position, offers a unique handle for subsequent chemical modifications and can serve as a tryptophan isostere with altered electronic and steric properties.

This application note provides a comprehensive guide to the effective use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind the recommended protocols, offer step-by-step procedures for its efficient coupling, and discuss potential applications of the resulting modified peptides.

The Strategic Advantage of this compound

The indole side chain of tryptophan is a critical determinant of its chemical and biological function. Modifying this moiety offers a powerful strategy for modulating peptide and protein activity. The subject molecule provides several distinct advantages:

  • Orthogonal Reactivity: The Boc-protected indole nitrogen prevents undesirable side reactions during peptide chain elongation under standard Fmoc-SPPS conditions. The hydroxymethyl group at the 3-position serves as a unique and orthogonally reactive handle for post-synthetic modifications, such as esterification, etherification, or conjugation to other molecules of interest.

  • Tryptophan Isostere: The 5-methylindole core can act as a structural mimic of tryptophan, potentially interacting with the same binding pockets while offering altered electronic properties due to the electron-donating methyl group. This can lead to peptides with enhanced binding affinity or altered biological activity.

  • Conformational Constraint: The introduction of this building block can introduce subtle conformational constraints on the peptide backbone, which can be beneficial for stabilizing specific secondary structures, such as β-turns or helical motifs.

Core Experimental Protocol: Coupling to a Resin-Bound Peptide

This protocol outlines the standard procedure for coupling this compound to a free N-terminal amine of a peptide chain assembled on a solid support using standard Fmoc-SPPS chemistry.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier (Example)
This compound>95% PuritySigma-Aldrich, Combi-Blocks
Fmoc-protected amino acid resin (e.g., Rink Amide)Synthesis GradeNovabiochem, CEM
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
Ethyl Cyanohydroxyiminoacetate (OxymaPure®)Synthesis GradeCEM
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
PiperidineSynthesis GradeSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Dithiothreitol (DDT)Reagent GradeSigma-Aldrich
WaterHPLC GradeFisher Scientific
Step-by-Step Coupling Procedure

Note: This protocol assumes a starting scale of 0.1 mmol of resin-bound peptide. Adjust volumes accordingly for different scales.

  • Resin Swelling: Swell the peptide-resin in a suitable reaction vessel with DMF (5 mL) for 30 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (0.5 mmol, 5 equivalents) and OxymaPure® (0.5 mmol, 5 equivalents) in 2 mL of DMF.

    • Add DIC (0.5 mmol, 5 equivalents) to the activation mixture and vortex for 1-2 minutes. Causality: Pre-activation of the carboxylic acid (in this case, the building block is coupled via an acylation reaction, assuming it has been converted to a carboxylic acid derivative for direct amide bond formation. If not, this step would be a Mitsunobu reaction as detailed in section 4) is crucial for efficient coupling. DIC is a common carbodiimide coupling reagent, and OxymaPure® is an additive that minimizes racemization and side reactions.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or consider a double coupling.

  • Washing:

    • Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.

Workflow Diagram

SPPS_Coupling_Workflow Resin Fmoc-AA-Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate Building Block (DIC/OxymaPure in DMF) Activate->Couple BuildingBlock 1-Boc-3-hydroxymethyl -5-methylindole BuildingBlock->Activate Wash2 Wash (DMF, DCM) Couple->Wash2 NextCycle Proceed to Next SPPS Cycle or Cleavage Wash2->NextCycle

Caption: Workflow for coupling this compound in SPPS.

Alternative Strategy: Mitsunobu Reaction for Side-Chain Attachment

An alternative and powerful method for incorporating the 3-hydroxymethylindole moiety is through a post-synthetic Mitsunobu reaction on a resin-bound amino acid with a suitable nucleophilic side chain, such as aspartic or glutamic acid.[1][2] This approach offers flexibility in peptide design.

Rationale and Advantages

The Mitsunobu reaction allows for the formation of a C-O bond under mild conditions.[3] By reacting the hydroxymethyl group of this compound with the side-chain carboxylate of a resin-bound Asp or Glu residue, a stable ester linkage is formed. This strategy is advantageous when direct amide bond formation is challenging or when the indole moiety is desired as a side-chain modification rather than a direct backbone component.[4]

Protocol for On-Resin Mitsunobu Reaction
  • Resin Preparation: Start with a fully assembled peptide on the solid support containing an unprotected Asp or Glu side chain. Ensure the resin is thoroughly dried.

  • Reagent Solution Preparation:

    • In a dry flask, dissolve this compound (3-5 equivalents) and triphenylphosphine (PPh₃) (3-5 equivalents) in anhydrous THF or DCM.

  • Reaction Execution:

    • Add the reagent solution to the peptide-resin.

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (3-5 equivalents) dropwise to the reaction mixture at 0°C. Causality: The azodicarboxylate activates the PPh₃, which in turn activates the hydroxymethyl group for nucleophilic attack by the carboxylate side chain. The reaction is typically exothermic, hence the slow addition at reduced temperature.

    • Allow the reaction to proceed at room temperature for 4-12 hours.

  • Washing:

    • Drain the reaction mixture and wash the resin extensively with THF, DCM, and DMF to remove the triphenylphosphine oxide byproduct and other excess reagents.

Mitsunobu Reaction Diagram

Mitsunobu_Reaction cluster_reactants Reactants Indole This compound ReactionVessel Reaction Vessel (Anhydrous THF/DCM) Indole->ReactionVessel Peptide Resin-Peptide-Asp(OH) Peptide->ReactionVessel Reagents PPh3 + DIAD/DEAD Reagents->ReactionVessel Activation Activation of Hydroxymethyl Group ReactionVessel->Activation NucleophilicAttack Nucleophilic Attack by Asp Carboxylate Activation->NucleophilicAttack EsterFormation Formation of Side-Chain Ester Linkage NucleophilicAttack->EsterFormation ModifiedPeptide Resin-Peptide-Asp(O-Indole) EsterFormation->ModifiedPeptide

Caption: On-resin Mitsunobu reaction for side-chain modification.

Cleavage and Deprotection

The final step is the cleavage of the modified peptide from the solid support and the removal of all protecting groups, including the Boc group on the indole nitrogen.

Recommended Cleavage Cocktail

A standard cleavage cocktail for peptides containing tryptophan or tryptophan-like residues is recommended to prevent side reactions.[5][6] "Reagent K" is a widely used cocktail for peptides with sensitive residues.[6][7]

ReagentPercentagePurpose
Trifluoroacetic acid (TFA)94%Cleaves the peptide from the resin and removes acid-labile protecting groups.[8]
Water2.5%Scavenger for carbocations.
Dithiothreitol (DDT)2.5%Reducing agent to prevent oxidation of the indole moiety.
Triisopropylsilane (TIS)1.0%Scavenger for carbocations, particularly effective for protecting Trp.[9]
Cleavage Protocol
  • Wash the resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

Conclusion and Future Perspectives

This compound is a valuable tool for medicinal chemists and peptide scientists seeking to introduce novel functionalities into their peptide scaffolds. The protocols detailed herein provide a robust framework for its incorporation, either directly into the peptide backbone or as a side-chain modification. The resulting functionalized indole moiety opens up avenues for post-synthetic modifications, the development of conformationally constrained peptides, and the synthesis of novel tryptophan isosteres with potentially enhanced biological properties. Further exploration of the diverse chemical transformations possible with the hydroxymethyl handle will undoubtedly lead to the discovery of new peptide-based therapeutics and research tools.

References

reaction conditions for functionalizing the hydroxymethyl group of 1-Boc-3-Hydroxymethyl-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Functionalization of 1-Boc-3-Hydroxymethyl-5-methylindole: Application Notes and Protocols

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules. The strategic functionalization of substituted indoles is paramount for modulating their biological activity, and this compound serves as a versatile starting material. The hydroxymethyl group at the C3 position is a prime synthetic handle, amenable to a wide array of chemical transformations. The tert-butoxycarbonyl (Boc) group on the indole nitrogen plays a crucial role; it protects the nitrogen from unwanted side reactions and modulates the electron density of the indole ring, often leading to cleaner reactions and higher yields.

This guide provides a detailed exploration of key reaction conditions for the functionalization of the hydroxymethyl group of this compound, offering both theoretical insights and practical, step-by-step protocols.

Core Functionalization Strategies

The primary alcohol of this compound can be transformed into a variety of functional groups. The choice of transformation depends on the desired final compound and the subsequent synthetic steps. The main strategies covered in this guide are:

  • Oxidation to aldehydes and carboxylic acids.

  • Esterification to introduce various ester moieties.

  • Etherification for the formation of ether linkages.

  • Conversion to Halides to create reactive intermediates for nucleophilic substitution.

  • Mitsunobu Reaction for a versatile and stereospecific conversion to a wide range of functionalities.

Oxidation of the Hydroxymethyl Group

Oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation that opens up a vast landscape of subsequent chemical modifications, such as reductive amination or amide bond formation. The choice of oxidant is critical to avoid over-oxidation and degradation of the electron-rich indole nucleus.

Protocol 1: Oxidation to the Aldehyde (1-Boc-3-formyl-5-methylindole)

Principle: Mild oxidizing agents are required to selectively convert the primary alcohol to an aldehyde without further oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a common and effective reagent for this purpose, particularly for allylic and benzylic-type alcohols like the one in our substrate.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add activated manganese dioxide (5-10 eq).

  • Reaction Conditions: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-Boc-3-formyl-5-methylindole.

Protocol 2: Oxidation to the Carboxylic Acid (1-Boc-5-methylindole-3-carboxylic acid)

Principle: Stronger oxidizing agents are needed to convert the primary alcohol to a carboxylic acid. However, harsh conditions can damage the indole ring. A two-step, one-pot procedure involving an initial oxidation to the aldehyde followed by further oxidation is a reliable approach. Alternatively, reagents like Jones reagent can be used, but care must be taken.

Step-by-Step Protocol (Two-Step, One-Pot):

  • Initial Oxidation: Follow the procedure for the oxidation to the aldehyde using a milder oxidant like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in DCM.

  • Second Oxidation: Once the formation of the aldehyde is complete (as monitored by TLC), add a solution of sodium chlorite (NaClO₂) and a phosphate buffer (e.g., NaH₂PO₄) in the presence of a scavenger like 2-methyl-2-butene.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the aldehyde is fully converted to the carboxylic acid.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography.

Esterification

Esterification of the hydroxymethyl group is a straightforward way to introduce a wide variety of functional groups.

Protocol 3: Acyl Chloride or Acid Anhydride Mediated Esterification

Principle: In the presence of a base, the hydroxyl group can be acylated using an acyl chloride or an acid anhydride.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent like DCM or THF. Add a base such as triethylamine (TEA) or pyridine (1.5-2.0 eq).

  • Reagent Addition: Cool the solution to 0 °C and slowly add the desired acyl chloride or acid anhydride (1.1-1.2 eq).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by flash column chromatography.

Etherification

The formation of ethers can be achieved under basic conditions via a Williamson ether synthesis-type reaction.

Protocol 4: Williamson Ether Synthesis

Principle: The hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Step-by-Step Protocol:

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or THF.

  • Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Reaction Conditions: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ether by flash column chromatography.

Conversion to Halides

Converting the hydroxymethyl group to a halomethyl group transforms it into a reactive electrophile, ideal for subsequent nucleophilic substitution reactions.

Protocol 5: Conversion to 1-Boc-3-chloromethyl-5-methylindole

Principle: Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to the corresponding chlorides.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent like DCM.

  • Reagent Addition: Cool the solution to 0 °C and add thionyl chloride (1.2-1.5 eq) dropwise. A small amount of a base like pyridine can be added as a catalyst.

  • Reaction Conditions: Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture into ice-water or a saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride. Extract the product with DCM.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude chloride is often used immediately in the next step due to potential instability.

The Mitsunobu Reaction: A Versatile Approach

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a diverse range of functional groups, including esters, ethers, and azides, with inversion of stereochemistry (though not relevant for this primary alcohol).[1][2][3][4]

Principle: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2][4] This in-situ activation forms a good leaving group, which is then displaced by a suitable nucleophile.[1][4]

Protocol 6: General Mitsunobu Reaction

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and the desired nucleophile (e.g., a carboxylic acid for esterification, a phenol for etherification, or phthalimide for subsequent amine synthesis) (1.2-1.5 eq) in an anhydrous solvent like THF or DCM.

  • Reagent Addition: Cool the solution to 0 °C. Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise. An exothermic reaction may be observed.

  • Reaction Conditions: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The purification can be challenging due to the formation of triphenylphosphine oxide and the reduced hydrazine by-product. Purification is typically achieved by flash column chromatography.

Summary of Reaction Conditions

FunctionalizationProduct TypeReagentsSolventKey AdvantagesPotential Challenges
Oxidation AldehydeMnO₂, PCC, DMPDCM, ChloroformHigh selectivity for aldehydeOver-oxidation with stronger reagents
Oxidation Carboxylic AcidJones Reagent, NaOCl₂Acetone, DCMAccess to carboxylic acid derivativesHarsh conditions can degrade indole
Esterification EsterAcyl chloride/anhydride, TEADCM, THFSimple, high-yieldingBase sensitivity of some substrates
Etherification EtherNaH, Alkyl halideDMF, THFForms stable ether linkagesRequires strictly anhydrous conditions
Halogenation Alkyl ChlorideSOCl₂DCMCreates a reactive electrophileProduct can be unstable
Mitsunobu Ester, Ether, etc.PPh₃, DEAD/DIAD, NucleophileTHF, DCMVersatile, mild conditionsDifficult purification

Visualization of Functionalization Pathways

G cluster_start Starting Material cluster_products Functionalized Products start This compound aldehyde Aldehyde start->aldehyde Oxidation (MnO2) ester Ester start->ester Esterification (Acyl-Cl) ether Ether start->ether Etherification (NaH) halide Halide start->halide Halogenation (SOCl2) mitsunobu_prod Diverse Products (Ester, Ether, Azide, etc.) start->mitsunobu_prod Mitsunobu Reaction acid Carboxylic Acid aldehyde->acid Oxidation (NaClO2)

Caption: Key functionalization pathways for this compound.

Mechanistic Insight: The Mitsunobu Reaction

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=C(O)OEt...] PPh3->Betaine DEAD DEAD DEAD->Betaine Alcohol R-OH (Substrate) Oxyphosphonium Oxyphosphonium Salt [R-O-P⁺Ph₃] Nu⁻ Alcohol->Oxyphosphonium Nucleophile Nu-H IonPair Ion Pair [Ph₃P⁺-NH-N=C(O)OEt] Nu⁻ Nucleophile->IonPair Betaine->IonPair IonPair->Oxyphosphonium Product R-Nu (Product) Oxyphosphonium->Product Byproduct1 Ph₃P=O Oxyphosphonium->Byproduct1 Byproduct2 DEAD-H₂ Oxyphosphonium->Byproduct2

Caption: Simplified mechanism of the Mitsunobu reaction.

References

Application Notes and Protocols: N-Boc Deprotection of 1-Boc-3-Hydroxymethyl-5-methylindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly for the protection of amine functionalities.[1][2][3] Its widespread use stems from its remarkable stability across a range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions. This orthogonality makes it an invaluable tool in the multi-step synthesis of complex molecules, including pharmaceuticals and natural products.[1]

However, the deprotection of N-Boc groups on sensitive heterocyclic systems, such as indole derivatives, presents unique challenges. The indole nucleus is susceptible to degradation or undesired side reactions under strongly acidic conditions. The presence of additional functional groups, such as the acid-labile hydroxymethyl group at the C3 position of the target molecule, 1-Boc-3-Hydroxymethyl-5-methylindole, further complicates the synthetic strategy. The liberated tert-butyl cation is a potent electrophile that can lead to unwanted alkylation of the electron-rich indole ring or the hydroxymethyl substituent.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing effective N-Boc deprotection strategies for this specific class of substituted indoles. We will explore the mechanistic underpinnings of common deprotection methods, detail field-proven protocols, and discuss milder alternatives to navigate the inherent reactivity of the substrate, ensuring high-yield recovery of the desired product.

The Mechanism of Acid-Catalyzed N-Boc Deprotection

The cleavage of the N-Boc group under acidic conditions is a well-understood carbamate hydrolysis.[1] The process is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond.[4][5][6] This facilitates the departure of the stable tert-butyl cation, leaving behind an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[4][6][7] The liberated amine is then typically protonated by the acid in the reaction medium, yielding an amine salt.

A critical consideration is the fate of the tert-butyl cation. This electrophile can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or participate in undesirable side reactions by alkylating other nucleophilic sites in the molecule.[7] To mitigate this, "scavengers" such as anisole or thioanisole are often added to the reaction mixture to trap the cation.[1]

N-Boc Deprotection Mechanism General Mechanism of Acid-Catalyzed N-Boc Deprotection Substrate R-NH-Boc Protonated R-NH-Boc(H+) Substrate->Protonated + H+ inv1 Protonated->inv1 CarbamicAcid R-NH-COOH (Carbamic Acid) inv2 CarbamicAcid->inv2 AmineSalt R-NH3+ X- tBuCation (CH3)3C+ inv3 tBuCation->inv3 ScavengerProduct Scavenger-tBu inv1->CarbamicAcid - (CH3)3C+ inv1->tBuCation inv2->AmineSalt - CO2 + H+ inv3->ScavengerProduct + Scavenger Isobutylene Isobutylene inv3->Isobutylene - H+

Caption: General Mechanism of Acid-Catalyzed N-Boc Deprotection

Potential Side Reactions with Substituted Indoles

The primary challenge in deprotecting this compound is preventing side reactions involving the electron-rich indole ring and the hydroxymethyl group. Strong acids can promote dimerization or polymerization of the indole. Furthermore, the tert-butyl cation generated during deprotection can act as an alkylating agent, leading to undesired byproducts.

Side Reactions Potential Side Reactions During Deprotection Start 1-Boc-3-Hydroxymethyl- 5-methylindole Deprotected 3-Hydroxymethyl- 5-methylindole (Desired Product) Start->Deprotected + H+ (Ideal) tBuCation (CH3)3C+ Start->tBuCation + H+ - Boc Alkylation C-Alkylated Byproduct Deprotected->Alkylation Dimer Dimerization/ Polymerization Deprotected->Dimer Excess Acid tBuCation->Deprotected Alkylation

Caption: Potential Side Reactions During Deprotection

Deprotection Methodologies and Protocols

The choice of deprotection method is critical and depends on the stability of the substrate and the desired reaction conditions. Below are several protocols, ranging from standard strong acid methods to milder alternatives.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a strong, volatile acid that enables rapid and efficient Boc deprotection, often at room temperature.[8][9] Due to its potency, reaction times must be carefully monitored to minimize degradation of the sensitive indole substrate. The use of a scavenger is highly recommended.

Protocol: TFA-Mediated Deprotection

  • Preparation: Dissolve the this compound substrate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M). Add a scavenger, such as anisole (2.0–5.0 eq). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add trifluoroacetic acid (10-20 eq, often used as a 20-50% solution in DCM) dropwise to the stirred solution.

  • Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. Reactions are typically complete within 1-3 hours.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.

  • Isolation: Dissolve the resulting residue in a suitable solvent like ethyl acetate. Neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash further with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Method 2: Hydrochloric Acid (HCl) in an Organic Solvent

Using a solution of HCl in an organic solvent like 1,4-dioxane or methanol is a common and effective alternative to TFA.[10][11] This method is often perceived as slightly milder and the reagents are less expensive. Commercially available solutions (e.g., 4M HCl in dioxane) are convenient.[11][12]

Protocol: HCl-Mediated Deprotection

  • Preparation: Dissolve the this compound substrate (1.0 eq) in a minimal amount of an appropriate solvent such as methanol or ethyl acetate.

  • Reaction: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

  • Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is usually complete within 1-4 hours. Precipitation of the product as its hydrochloride salt may occur.

  • Work-up: If a precipitate forms, it can be isolated by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dried.

  • Isolation (Free Base): To obtain the free amine, either concentrate the reaction mixture and partition the residue between ethyl acetate and a saturated NaHCO₃ solution, or basify the reaction mixture directly with a base like saturated NaHCO₃ or 1M NaOH until the pH is > 8, followed by extraction with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography as needed.

Method 3: Mild Deprotection with Oxalyl Chloride in Methanol

For substrates that are particularly sensitive to strong acids, generating HCl in situ can provide a milder reaction environment. The reaction of oxalyl chloride with methanol generates HCl in a controlled fashion. This method has proven effective for a wide range of N-Boc protected compounds, including those with acid-labile functionalities.[13][14]

Protocol: Oxalyl Chloride-Mediated Deprotection

  • Preparation: In a dry flask, dissolve the this compound substrate (1.0 eq) in anhydrous methanol (approx. 0.1-0.2 M) and stir at room temperature for 5 minutes.[13]

  • Reaction: Carefully add oxalyl chloride (3.0 eq) dropwise to the solution.[13] An immediate exothermic reaction and sputtering may be observed.

  • Monitoring: Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.[13][14]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Isolation: The resulting residue, which is the hydrochloride salt of the deprotected amine, can be neutralized and extracted as described in Method 2.

  • Purification: Purify via standard chromatographic techniques if required.

Method 4: Thermolytic Deprotection

Thermal methods avoid the use of acids altogether and can be advantageous for highly sensitive substrates. Heating the N-Boc compound in a high-boiling, polar protic solvent like 2,2,2-trifluoroethanol (TFE) or even boiling water can effect deprotection.[15][16] Microwave-assisted thermolysis can significantly accelerate the process.[15]

Protocol: Thermal Deprotection in TFE

  • Preparation: Dissolve the this compound substrate (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Reaction: Heat the solution to reflux (approx. 78 °C) or higher if using a sealed vessel with microwave irradiation.[15] For particularly stable N-Boc indoles, temperatures up to 150 °C may be required.[17]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up & Isolation: Upon completion, allow the reaction to cool to room temperature and remove the solvent in vacuo. The crude product is the free amine, which can be used directly or purified.

  • Purification: Purify by column chromatography if necessary.

Comparative Summary and Method Selection

Choosing the optimal deprotection strategy requires balancing reaction efficiency with the preservation of the molecule's integrity.

MethodReagent(s)Typical ConditionsAdvantagesDisadvantages & Potential Side ReactionsSuitability for Target Substrate
Strong Acid TFA / DCM0 °C to RT, 1-3 hFast, efficient, volatile reagents are easy to remove.[8]Harsh; high risk of indole degradation and t-butyl cation side reactions.[18]High risk; use with caution, low temperature, and a scavenger is essential.
Strong Acid HCl / Dioxane or MeOHRT, 1-4 hEffective, less expensive than TFA, product may precipitate as HCl salt.[10]Still strongly acidic; risk of side reactions remains.Moderate risk; can be a good first choice over TFA.
Mild Acid Oxalyl Chloride / MeOHRT, 1-4 hMilder due to in situ acid generation, tolerates sensitive groups well.[13][14]Oxalyl chloride is toxic and moisture-sensitive.High; an excellent alternative when standard methods fail or cause degradation.
Thermolytic TFE or HFIPReflux, may require microwaveAcid-free, "green" method, simple workup.[15][16]May require high temperatures and long reaction times; not all substrates are suitable.Moderate; good for very acid-sensitive substrates, but thermal stability must be confirmed.

Decision Workflow for Method Selection

Decision Workflow decision decision success success fail fail start Start: Deprotection of This compound q1 Is the substrate known to be highly acid-sensitive? start->q1 try_hcl Try Method 2: HCl in Dioxane/MeOH at RT q1->try_hcl No / Unsure try_mild Try Method 3: Oxalyl Chloride in MeOH q1->try_mild Yes q2 Was the reaction clean and high-yielding? try_hcl->q2 q3 Was the reaction clean and high-yielding? try_mild->q3 q2->try_mild No (Degradation observed) success_node Success: Proceed with pure product q2->success_node Yes try_thermal Try Method 4: Thermolysis in TFE q3->try_thermal No (Low conversion) q3->success_node Yes try_thermal->success_node failure_node Failure: Re-evaluate strategy

Caption: Decision Workflow for Selecting an N-Boc Deprotection Method

References

Application Note: Catalytic Strategies for the Versatile Functionalization of 1-Boc-3-Hydroxymethyl-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are foundational scaffolds in medicinal chemistry and materials science, making the development of efficient synthetic methodologies a critical pursuit.[1][2] This application note provides a detailed guide to the catalytic conversion of 1-Boc-3-hydroxymethyl-5-methylindole, a versatile and readily accessible building block, into a diverse array of functionalized indole products. We present detailed, field-tested protocols for Palladium-catalyzed C-C and C-N bond formation, Gold-catalyzed dimerization, and acid-catalyzed Friedel-Crafts alkylation. Each protocol is accompanied by mechanistic insights, step-by-step procedures, and expert commentary on experimental choices to ensure reproducibility and success. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage this powerful intermediate for the synthesis of novel and complex molecular architectures.

Foundational Principles: Understanding the Reactivity of the Indole Scaffold

The Strategic Role of the 1-Boc-3-Hydroxymethyl Motif

The synthetic utility of this compound stems from two key structural features:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position serves a dual purpose. It deactivates the typically nucleophilic indole nitrogen, preventing undesired side reactions such as N-alkylation.[3] This electronic modification enhances the stability of the indole core and directs reactivity towards the C3 position. Furthermore, the Boc group can be easily removed under mild acidic conditions, allowing for subsequent N-functionalization late in a synthetic sequence.

  • The C3-Hydroxymethyl Group: The hydroxymethyl group at the C3 position is the primary locus of reactivity. While the hydroxyl moiety itself is a poor leaving group, it is readily activated under catalytic conditions. In the presence of an acid or a transition metal catalyst, the C-O bond is weakened, facilitating the formation of a highly stabilized vinyliminium cation intermediate. This electrophilic species is susceptible to attack by a wide range of nucleophiles, enabling facile construction of C-C, C-O, C-S, and C-N bonds at the benzylic-like C3 position.

Overview of Key Catalytic Systems

The conversion of this compound relies on the selection of an appropriate catalyst to control the reaction pathway and product selectivity.

  • Palladium Catalysis: Palladium complexes are exceptionally effective for Tsuji-Trost type allylic alkylations.[4] By first converting the hydroxyl group to a better leaving group (e.g., an acetate or carbonate), a π-allyl palladium intermediate can be generated, which then undergoes nucleophilic attack. This methodology is renowned for its high efficiency and tolerance of diverse functional groups.[5]

  • Gold Catalysis: Homogeneous gold catalysts, particularly Au(I) complexes, are powerful π-acids that readily activate carbon-carbon multiple bonds and alcohols.[6][7][8] For 3-hydroxymethylindoles, gold catalysts can efficiently promote dehydration to form the vinyliminium intermediate, which can then be trapped by various nucleophiles, including other indole molecules, to yield bis(indolyl)methanes (BIMs).

  • Brønsted/Lewis Acid Catalysis: Simple acid catalysis provides a direct and cost-effective method for generating the key electrophilic intermediate. Both Brønsted acids (e.g., PTSA, TFA) and Lewis acids (e.g., InCl₃, Sc(OTf)₃) can be employed to promote the reaction with electron-rich arenes and other nucleophiles in Friedel-Crafts type alkylations.[9]

G cluster_0 Catalytic Pathways start 1-Boc-3-Hydroxymethyl- 5-methylindole pd_cat Protocol A: Pd-Catalysis (Tsuji-Trost) start->pd_cat + Nu⁻ au_cat Protocol B: Au-Catalysis (Dimerization) start->au_cat + Indole acid_cat Protocol C: Acid Catalysis (Friedel-Crafts) start->acid_cat + Arene prod_a C3-Alkylated Indoles (C-C, C-N Bonds) pd_cat->prod_a prod_b Bis(indolyl)methanes (BIMs) au_cat->prod_b prod_c C3-Arylated Indoles acid_cat->prod_c

Figure 1. Overview of catalytic pathways for functionalizing the starting indole.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed C3-Alkylation with a Carbon Nucleophile (Tsuji-Trost Type Reaction)

Principle: This two-step, one-pot protocol first converts the hydroxymethyl group into a more reactive methylcarbonate in situ. A palladium catalyst then facilitates an oxidative addition to form a π-allyl-palladium complex. Subsequent nucleophilic attack by dimethyl malonate, a soft carbon nucleophile, followed by reductive elimination yields the C3-alkylated product.[4]

Materials & Equipment:

  • This compound

  • [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos ligand

  • Dimethyl malonate

  • Methyl chloroformate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line, standard glassware

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv, e.g., 261 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl chloroformate (1.2 equiv, 113 mg, 1.2 mmol). Stir for 30 minutes at 0 °C to form the methylcarbonate intermediate. Causality Note: This step is crucial as the resulting carbonate is an excellent leaving group for the subsequent palladium-catalyzed step.

  • To the same flask, add dimethyl malonate (1.5 equiv, 198 mg, 1.5 mmol) and anhydrous K₂CO₃ (2.0 equiv, 276 mg, 2.0 mmol).

  • In a separate vial, pre-mix [Pd₂(dba)₃] (2.5 mol%, 23 mg, 0.025 mmol) and XPhos (10 mol%, 48 mg, 0.1 mmol) in anhydrous THF (2 mL). Stir for 10 minutes.

  • Add the catalyst solution to the reaction flask.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the desired product.

Characterization: Expected product confirmation via ¹H NMR (new methine proton and malonate signals) and HRMS.

Safety Notes: Methyl chloroformate is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE). Palladium catalysts should be handled with care.

Protocol B: Gold-Catalyzed Synthesis of a Symmetrical Bis(indolyl)methane (BIM)

Principle: This protocol utilizes a gold(I) catalyst to facilitate the dehydration of the 3-hydroxymethyl group, forming the electrophilic vinyliminium cation. A second equivalent of the starting indole acts as the nucleophile, attacking the cation to form the C-C bond and yield the symmetrical bis(indolyl)methane product. This reaction is typically fast and high-yielding.

Materials & Equipment:

  • This compound

  • (John-Phos)Au(MeCN)SbF₆ or similar air-stable Au(I) catalyst

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

  • To a standard round-bottom flask, add this compound (2.0 equiv, e.g., 522 mg, 2.0 mmol). Note: The substrate acts as both electrophile precursor and nucleophile.

  • Dissolve the indole in anhydrous DCM (10 mL).

  • Add the gold catalyst (1-2 mol%, e.g., 13 mg, 0.02 mmol).

  • Stir the reaction at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC, observing the consumption of starting material and the formation of a new, less polar spot.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify by column chromatography (e.g., Hexane:Ethyl Acetate gradient) to isolate the pure bis(indolyl)methane.

Characterization: Confirmation via ¹H NMR (disappearance of -CH₂OH protons, appearance of a new methine proton signal ~5.8-6.2 ppm) and mass spectrometry.

Safety Notes: Gold catalysts can be expensive but are used in very small quantities. Handle with standard laboratory precautions.

G cluster_0 In Situ Activation (Carbonate Formation) cluster_1 Pd(0) Catalytic Cycle start Indole-CH₂OH inter1 Indole-CH₂-O(CO)OMe start->inter1 + Cl(CO)OMe pd0 Pd(0)L₂ inter1->pd0 Enters Cycle pd2 [Indole-CH₂-Pd(II)L₂]⁺ pd0->pd2 Oxidative Addition pd_nuc Product-Pd(II) Complex pd2->pd_nuc + Nucleophile (Nu⁻) product Indole-CH₂-Nu pd_nuc->product Reductive Elimination product->pd0 Catalyst Regeneration

Figure 2. Workflow for the Palladium-catalyzed Tsuji-Trost reaction.

Protocol C: Acid-Catalyzed Friedel-Crafts Alkylation with an Electron-Rich Arene

Principle: A catalytic amount of a Brønsted acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent loss of water generates the stabilized vinyliminium cation, which is then intercepted by an electron-rich aromatic nucleophile, such as 1,3,5-trimethoxybenzene, to form a new C-C bond at the indole C3 position.

Materials & Equipment:

  • This compound

  • 1,3,5-Trimethoxybenzene

  • p-Toluenesulfonic acid (PTSA) or Scandium(III) triflate (Sc(OTf)₃)

  • 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv, e.g., 261 mg, 1.0 mmol) and 1,3,5-trimethoxybenzene (1.2 equiv, 202 mg, 1.2 mmol).

  • Add the solvent (DCE or MeCN, 5 mL).

  • Add the acid catalyst, for example, PTSA (10 mol%, 19 mg, 0.1 mmol) or Sc(OTf)₃ (5 mol%, 25 mg, 0.05 mmol). Insight: Sc(OTf)₃ is a water-tolerant Lewis acid that can be more effective and require lower loadings than Brønsted acids.

  • Stir the reaction at room temperature or heat gently to 40-50 °C if the reaction is sluggish. Monitor by TLC.

  • After 2-6 hours, or upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the product with DCM or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by silica gel column chromatography to afford the C3-arylated indole.

Characterization: Confirmation via ¹H NMR (presence of signals for both indole and trimethoxybenzene moieties, new benzylic methine proton) and HRMS.

Safety Notes: Handle acids with appropriate care. Work in a well-ventilated fume hood.

Comparative Data and Analysis

Protocol Catalyst System Typical Nucleophile Reaction Time Typical Yield Key Advantage
A: Pd-Catalyzed [Pd₂(dba)₃] / XPhosSoft C, N, O, S Nucleophiles12-18 h70-95%Broad nucleophile scope, high functional group tolerance.
B: Au-Catalyzed (John-Phos)Au(I) ComplexIndoles, Pyrroles1-2 h85-99%Extremely fast, very low catalyst loading, mild conditions.
C: Acid-Catalyzed PTSA or Sc(OTf)₃Electron-Rich Arenes2-6 h65-90%Cost-effective, operationally simple, classic transformation.

Troubleshooting and Field-Proven Insights

  • Substrate Instability: this compound can be prone to self-dimerization (as seen in Protocol B) under even mildly acidic conditions. It is best to store it in a cool, dark place and use it promptly after purification. When running reactions like Protocol A or C, ensure the catalyst or acid is added last to a mixture of the substrate and nucleophile to favor the intermolecular reaction.

  • Competing Dimerization: In Protocols A and C, the formation of the bis(indolyl)methane from Protocol B is the most common side product. To minimize this, use a slight excess of the desired nucleophile (1.2-1.5 equiv) to ensure it outcompetes the starting material for the electrophilic intermediate.

  • Catalyst Choice: For the palladium-catalyzed reaction, the choice of ligand is critical. Bulky electron-rich phosphine ligands like XPhos or SPhos are generally effective at promoting the reductive elimination step. For the acid-catalyzed reaction, water-tolerant Lewis acids like Sc(OTf)₃ or InCl₃ can offer better yields and reproducibility compared to Brønsted acids, which can be deactivated by the water produced during the reaction.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex indole derivatives. Through the judicious selection of a catalytic system—be it palladium, gold, or a simple acid—a wide range of C-C and C-heteroatom bonds can be forged at the C3 position with high efficiency and predictability. The protocols detailed in this application note provide a robust foundation for researchers to explore the vast chemical space accessible from this valuable building block, accelerating discovery in medicinal chemistry and beyond.

References

scale-up synthesis of 1-Boc-3-Hydroxymethyl-5-methylindole for pharmaceutical research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 1-Boc-3-Hydroxymethyl-5-methylindole

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of this compound, a key building block in pharmaceutical research and drug development. The synthetic strategy is designed for efficiency, scalability, and robustness, proceeding through a two-step sequence from the commercially available 1-Boc-5-methylindole. The protocol details a Vilsmeier-Haack formylation to produce the intermediate aldehyde, 1-Boc-3-formyl-5-methylindole, followed by a selective sodium borohydride reduction to yield the target alcohol. This guide emphasizes the rationale behind critical process parameters, safety considerations for handling reagents at scale, and detailed, step-by-step protocols for synthesis, purification, and characterization.

Introduction: Significance and Synthetic Strategy

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Specifically, functionalized indoles such as this compound serve as versatile intermediates for constructing more complex molecules, including potential therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions while allowing for facile deprotection, and the 3-hydroxymethyl group provides a handle for further synthetic transformations.

The synthetic approach detailed herein was selected for its proven reliability and scalability. The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl group onto electron-rich aromatic rings like indoles.[1][2] Following formylation, the selective reduction of the resulting aldehyde to a primary alcohol is effectively achieved using sodium borohydride (NaBH₄), a mild and cost-effective reducing agent suitable for large-scale operations.[3] This two-step pathway provides a high-yielding and straightforward route to the desired product.

Figure 1: Overall two-step synthetic scheme.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
1-Boc-5-methylindole≥97%CommercialStarting Material
Phosphorus oxychloride (POCl₃)≥99%CommercialVilsmeier Reagent Component
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialVilsmeier Reagent Component & Solvent
Sodium Borohydride (NaBH₄)Powder, ≥98%CommercialReducing Agent
Dichloromethane (DCM)ACS GradeCommercialExtraction Solvent
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction & Chromatography Solvent
HexanesACS GradeCommercialChromatography Solvent
Methanol (MeOH)ACS GradeCommercialReduction Solvent
Tetrahydrofuran (THF)ACS GradeCommercialReduction Co-solvent
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLab PreparedWork-up/Quenching
Brine (Saturated NaCl)Saturated Aqueous SolutionLab PreparedWork-up
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercialDrying Agent
Silica Gel230-400 meshCommercialColumn Chromatography
EquipmentSpecification
Jacketed Glass Reactor5 L, with overhead stirrer and temperature probe
Addition Funnel500 mL, pressure-equalizing
CondenserAllihn or Liebig
Rotary EvaporatorWith vacuum pump and chiller
Buchner Funnel & FlaskAppropriate size for filtration
Glass Chromatography ColumnSized for multi-gram purification
Standard Laboratory GlasswareBeakers, flasks, graduated cylinders
Magnetic Stirrer & Hotplate
Ice Bath

Experimental Protocols

Part A: Scale-Up Vilsmeier-Haack Formylation of 1-Boc-5-methylindole

This protocol describes the formylation reaction to produce 1-Boc-3-formyl-5-methylindole. The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride and DMF.[2] Controlling the initial addition temperature is critical to manage the exothermic formation of the reagent.

Protocol Steps:

  • Reactor Setup: Equip a 5 L jacketed reactor with an overhead stirrer, temperature probe, nitrogen inlet, and a 500 mL pressure-equalizing addition funnel. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge anhydrous N,N-Dimethylformamide (DMF, 600 mL) into the reactor. Begin stirring and cool the solvent to 0-5°C using an external cooling bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to the cooled DMF via the addition funnel over 45-60 minutes.

    • Causality: The dropwise addition at low temperature is crucial to control the highly exothermic reaction between POCl₃ and DMF, preventing thermal runaway and degradation of the Vilsmeier reagent.

  • Reaction Initiation: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. A solution of 1-Boc-5-methylindole (1.0 eq) in anhydrous DMF (400 mL) is then added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up and Quenching:

    • Cool the reaction mixture back to 0-5°C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~pH 7). Caution: This quenching is highly exothermic and releases gas. Add the bicarbonate solution slowly to control the effervescence.

    • Transfer the quenched mixture to a separatory funnel and extract with Dichloromethane (DCM, 3 x 800 mL).

  • Purification:

    • Combine the organic layers and wash sequentially with water (2 x 500 mL) and brine (1 x 500 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • The crude product, 1-Boc-3-formyl-5-methylindole, can be purified by recrystallization from an ethyl acetate/hexanes mixture or carried forward to the next step if purity is sufficient (>95% by NMR). The product is typically a solid with a melting point of 119-121°C.[4]

Part B: Scale-Up Reduction to this compound

This protocol details the selective reduction of the aldehyde to the primary alcohol using sodium borohydride. NaBH₄ is a mild reducing agent that is highly selective for aldehydes and ketones, making it ideal for this transformation without affecting the Boc group or the indole ring.

Protocol Steps:

  • Reactor Setup: In a clean 5 L jacketed reactor equipped with an overhead stirrer and temperature probe, dissolve the crude or purified 1-Boc-3-formyl-5-methylindole (1.0 eq) in a mixture of Tetrahydrofuran (THF, 1 L) and Methanol (MeOH, 1 L).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 30-45 minutes.

    • Causality: Portion-wise addition is necessary to control the exothermic reaction and the accompanying hydrogen gas evolution. Methanol acts as a proton source to facilitate the reduction.

    • Safety: Sodium borohydride is a water-reactive and flammable solid.[5] It must be handled in a well-ventilated area, away from sources of ignition.[6] Personal protective equipment, including gloves and safety goggles, is mandatory.[3][7] Store NaBH₄ in a tightly sealed container in a cool, dry place under an inert atmosphere if possible.[3][6]

  • Reaction Progression: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Work-up and Quenching:

    • Slowly quench the reaction by the dropwise addition of water (500 mL) to decompose any excess NaBH₄. Caution: This will evolve hydrogen gas.

    • Allow the mixture to warm to room temperature.

  • Purification and Isolation:

    • Reduce the solvent volume by approximately 75% using a rotary evaporator.

    • Add water (1 L) to the remaining residue, which may cause the product to precipitate.

    • Extract the aqueous mixture with Ethyl Acetate (EtOAc, 3 x 800 mL).

    • Combine the organic layers and wash with water (1 x 500 mL) and brine (1 x 500 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid or viscous liquid.[8]

Process Workflow and Data

Process_Workflow cluster_Formylation Part A: Formylation cluster_Reduction Part B: Reduction A1 Setup Dry Reactor (N₂ Purge) A2 Charge DMF & Cool to 0°C A1->A2 A3 Add POCl₃ Dropwise A2->A3 A4 Add 1-Boc-5-methylindole Solution A3->A4 A5 Warm to RT & Stir (2-4h) A4->A5 A6 Quench with NaHCO₃ (aq) A5->A6 A7 Extract with DCM A6->A7 A8 Wash, Dry, Concentrate A7->A8 A9 Intermediate Product: 1-Boc-3-formyl-5-methylindole A8->A9 B1 Dissolve Aldehyde in THF/MeOH A9->B1 Proceed to next step B2 Cool to 0°C B1->B2 B3 Add NaBH₄ Portion-wise B2->B3 B4 Stir at 0°C (1-2h) B3->B4 B5 Quench with Water B4->B5 B6 Concentrate & Extract with EtOAc B5->B6 B7 Wash, Dry, Concentrate B6->B7 B8 Purify via Chromatography B7->B8 B9 Final Product: This compound B8->B9

Figure 2: Step-by-step experimental workflow diagram.
ParameterStep 1 (Formylation)Step 2 (Reduction)
Starting Material 1-Boc-5-methylindole1-Boc-3-formyl-5-methylindole
Key Reagents POCl₃, DMFNaBH₄, THF, MeOH
Temperature 0°C (addition), RT (reaction)0°C (reaction)
Typical Reaction Time 2 - 4 hours1 - 2 hours
Typical Yield 85 - 95%90 - 98%
Product Form Crystalline SolidSolid / Viscous Liquid
Molecular Formula C₁₅H₁₇NO₃C₁₅H₁≉NO₃
Molecular Weight 259.30 g/mol 261.32 g/mol [8]

Conclusion

The protocols described provide a validated and robust pathway for the scale-up synthesis of this compound. By employing a Vilsmeier-Haack formylation followed by a selective sodium borohydride reduction, this key pharmaceutical intermediate can be produced in high yield and purity. The detailed explanations of procedural causality and stringent safety measures ensure that the synthesis can be performed reliably and safely by trained researchers in a drug development setting.

References

Application Notes & Protocols: Strategic Incorporation of 1-Boc-3-hydroxymethyl-5-methylindole in the Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Quest for Novel Building Blocks

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality in drug discovery.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][5] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties.[2][] The exploration of novel, structurally diverse building blocks for linker synthesis is therefore a key area of research in the development of next-generation PROTACs. Indole derivatives, a privileged scaffold in medicinal chemistry, are increasingly being incorporated into PROTAC design, often as part of the POI ligand. This guide focuses on the strategic use of a specific indole-based building block, 1-Boc-3-hydroxymethyl-5-methylindole , in the synthesis of PROTACs.

The Role of this compound as a Versatile Synthetic Intermediate

The structure of this compound offers several advantages for its use in PROTAC synthesis:

  • The 3-hydroxymethyl group: This primary alcohol serves as a convenient handle for covalent attachment to a linker. It can be readily converted into a more reactive functional group for coupling reactions.

  • The 1-Boc protecting group: The tert-Butoxycarbonyl (Boc) group protects the indole nitrogen from participating in unwanted side reactions during synthesis, ensuring regioselectivity. It is stable under many reaction conditions but can be easily removed with acid when desired.

  • The 5-methylindole core: This lipophilic group can contribute to the overall binding affinity of the PROTAC to its target protein and influence its pharmacokinetic properties.

Visualization of PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitination & Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->PROTAC Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Strategy for Incorporating this compound into a PROTAC

A modular synthetic approach is generally employed for PROTAC synthesis.[7][8] The following is a proposed synthetic workflow for utilizing this compound as a precursor for the POI-binding moiety of a PROTAC. This strategy involves the activation of the hydroxymethyl group, attachment of a bifunctional linker, and subsequent conjugation to an E3 ligase ligand.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 1-Boc-3-hydroxymethyl- 5-methylindole Step1 Step 1: Activation Start->Step1 Activated_Indole Activated Indole Intermediate (e.g., Mesylate or Halide) Step2 Step 2: Linker Attachment Activated_Indole->Step2 Linker_Indole Indole-Linker Conjugate Step3 Step 3: Deprotection Linker_Indole->Step3 Deprotected_Linker Deprotected Indole-Linker Step4 Step 4: E3 Ligase Ligand Conjugation Deprotected_Linker->Step4 Final_PROTAC Final PROTAC Step1->Activated_Indole Step2->Linker_Indole Step3->Deprotected_Linker Step4->Final_PROTAC

Caption: Proposed synthetic workflow for PROTAC synthesis.

Detailed Experimental Protocol (Hypothetical Example)

This protocol describes a plausible synthesis of a PROTAC where this compound is coupled to a polyethylene glycol (PEG) linker, which is then conjugated to the common E3 ligase (Cereblon) ligand, pomalidomide.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-NH2)

  • Sodium hydride (NaH)

  • 4-Fluorothalidomide

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Step 1: Activation of the Hydroxymethyl Group

Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates a good leaving group for the subsequent nucleophilic substitution reaction with the linker.

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Attachment of the Bifunctional Linker

Causality: A nucleophilic substitution reaction (SN2) is used to attach the linker. The amine of the PEG linker displaces the mesylate group, forming a stable amine linkage. Sodium hydride is used to deprotonate the amine, increasing its nucleophilicity.

  • In a separate flask under nitrogen, dissolve the Boc-NH-PEG3-NH2 linker (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir for 30 minutes at 0 °C.

  • Add a solution of the crude mesylated indole intermediate from Step 1 in anhydrous DMF dropwise to the linker solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected indole-linker conjugate.

Step 3: Conjugation to the E3 Ligase Ligand

Causality: A nucleophilic aromatic substitution (SNAr) reaction is employed here. The deprotected primary amine of the linker acts as a nucleophile, displacing the fluorine atom on the 4-fluorothalidomide.

  • First, deprotect the terminal Boc group on the linker. Dissolve the product from Step 2 in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

  • Concentrate the solution under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the resulting amine salt in DMF, and add a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt.

  • Add 4-fluorothalidomide (1.0 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir overnight.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by silica gel column chromatography to yield the final Boc-protected PROTAC molecule.

Step 4: Final Deprotection (Optional)

Causality: The final Boc group on the indole nitrogen can be removed if it is determined to be detrimental to the binding of the PROTAC to the POI.

  • Dissolve the Boc-protected PROTAC from Step 3 in a solution of DCM/TFA (1:1).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the final PROTAC as a TFA salt.

  • The product can be further purified by preparative HPLC if necessary.

Data Presentation: Common Linker Types in PROTAC Design

The choice of linker is crucial for the efficacy of a PROTAC.[2] Below is a summary of common linker types and their characteristics.

Linker TypeKey CharacteristicsCommon Synthetic Application
Alkyl Chains Provide flexibility; systematic variation of length is straightforward.Amide coupling, ether synthesis.
PEG Chains Improve solubility and cell permeability; can be easily varied in length.Amide coupling, SNAr reactions.
Triazole-Based Rigid and metabolically stable; synthesized via "click chemistry".Copper-catalyzed azide-alkyne cycloaddition (CuAAC).[9]
Piperazine/Piperidine Introduce rigidity and can improve water solubility and metabolic stability.Amide coupling, reductive amination.

Trustworthiness and Self-Validation

The described protocol is a representative, hypothetical example based on established and robust chemical transformations commonly used in medicinal chemistry and PROTAC synthesis.[7][10] Each step should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the reaction has proceeded as expected. The identity and purity of all intermediates and the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry). The biological activity of the final PROTAC would then be validated in cellular assays to measure the degradation of the target protein.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Reactions with 1-Boc-3-Hydroxymethyl-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Boc-3-hydroxymethyl-5-methylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this versatile indole derivative. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low to no conversion of this compound. What are the likely causes?

A1: Low or no conversion is a common issue that can stem from several factors related to the stability of the starting material, the reaction conditions, or the reagents used.

  • Reactivity of the Indole Nucleus: The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution, primarily at the C3 position.[1][2][3] However, in this compound, the C3 position is substituted, which can influence its reactivity in subsequent transformations.

  • Stability of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen is labile under acidic conditions.[4] If your reaction conditions are even mildly acidic, you may be cleaving the Boc group, leading to a different starting material and undesired side reactions. It's important to note that Boc-protected indoles are generally less stable than typical Boc-protected amines and can be removed under surprisingly mild conditions, such as heating with carbonate or even warming in a rotovap at 40°C.[5]

  • Inadequate Activation of the Hydroxymethyl Group: The hydroxyl group at the 3-position is a poor leaving group. For nucleophilic substitution reactions, it must be activated. Common methods include conversion to a tosylate, mesylate, or halide, or using Mitsunobu conditions.[6][7] Failure to achieve complete activation will result in poor conversion.

  • Steric Hindrance: The bulky Boc group and the methyl group at the 5-position can sterically hinder the approach of reagents to the hydroxymethyl group or other positions on the indole ring.

Troubleshooting Steps:

  • Verify Starting Material Integrity: Before starting your reaction, confirm the purity and identity of your this compound using techniques like NMR or LC-MS.

  • Control Reaction pH: Ensure your reaction medium is not acidic, unless a specific acid-catalyzed reaction is intended and the potential for Boc-deprotection is accounted for. The use of non-acidic conditions is crucial for maintaining the integrity of the Boc group.[4]

  • Optimize Activation of the Hydroxymethyl Group: If you are performing a substitution reaction, ensure your activating agent is added in sufficient quantity and that the reaction conditions are optimal for the activation step. For example, in a Mitsunobu reaction, the order of addition of reagents can be critical.[7]

  • Consider Alternative Protecting Groups: If the Boc group proves too labile for your desired transformation, consider using a more robust protecting group like a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group.[5]

Q2: I am observing the formation of multiple unexpected side products. What are the common side reactions?

A2: The formation of side products is often linked to the inherent reactivity of the indole core and the specific reaction conditions employed.

  • Boc Deprotection: As mentioned, unintended cleavage of the Boc group can lead to a free N-H indole, which can undergo different reactions than the protected starting material.[5][8]

  • Oxidation: The indole nucleus, particularly the electron-rich pyrrole ring, is susceptible to oxidation.[9][10] The hydroxymethyl group can also be oxidized to an aldehyde or carboxylic acid. This can lead to the formation of 2-oxindoles or other oxidized species.[11][12]

  • Electrophilic Substitution on the Benzene Ring: While the C3 position is the most reactive site for electrophilic attack in unsubstituted indoles, substitution at other positions can occur if C3 is blocked.[1][3] In your molecule, electrophilic attack could potentially occur at the C2, C4, C6, or C7 positions of the indole ring, depending on the reaction conditions.

  • Dimerization/Polymerization: Indoles can undergo self-condensation or polymerization, especially under acidic conditions.[13] The hydroxymethyl group can also participate in intermolecular etherification to form dimers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying and mitigating side product formation.

Q3: My Mitsunobu reaction with this compound is failing or giving low yields. How can I improve it?

A3: The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, but it is sensitive to several parameters.[6][7][14]

  • Nucleophile pKa: The nucleophile used in a Mitsunobu reaction should generally have a pKa of less than 13 to avoid side reactions where the azodicarboxylate acts as the nucleophile.[7]

  • Reagent Stoichiometry and Addition Order: The stoichiometry of the phosphine (e.g., triphenylphosphine) and the azodicarboxylate (e.g., DEAD or DIAD) is critical. A slight excess of these reagents is often used. The order of addition can also impact the reaction outcome. Typically, the alcohol, nucleophile, and phosphine are mixed before the slow, cooled addition of the azodicarboxylate.[7]

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is a common solvent, but others like dichloromethane (DCM) or toluene can also be used.[15] The solvent should be dry, as water can consume the Mitsunobu reagents.

  • Work-up and Purification: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes complicate purification.

Detailed Protocol for an Optimized Mitsunobu Reaction:

Parameter Recommendation Rationale
Reagents This compound (1.0 eq), Nucleophile (1.1-1.5 eq), Triphenylphosphine (PPh₃) (1.5 eq), Diisopropyl azodicarboxylate (DIAD) (1.5 eq)A slight excess of the nucleophile and Mitsunobu reagents ensures complete consumption of the starting alcohol.
Solvent Anhydrous THFA polar aprotic solvent that is generally effective for Mitsunobu reactions. Must be dry.
Temperature 0 °C to room temperatureThe initial addition of DIAD should be done at 0 °C to control the exothermic reaction. The reaction can then be allowed to warm to room temperature.
Procedure 1. Dissolve the indole, nucleophile, and PPh₃ in anhydrous THF under an inert atmosphere (N₂ or Ar). 2. Cool the solution to 0 °C in an ice bath. 3. Add DIAD dropwise to the stirred solution over 10-15 minutes. 4. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS. 5. Upon completion, concentrate the reaction mixture and purify by flash column chromatography.This stepwise procedure helps to control the reaction and minimize side product formation.[7]
Q4: I am trying to perform an alkylation or etherification at the hydroxymethyl position, but the reaction is sluggish. What can I do?

A4: Direct alkylation or etherification of the hydroxymethyl group often requires activation, as the hydroxyl is a poor leaving group.

  • Williamson Ether Synthesis Approach: This classic method involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide.

    • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to deprotonate the alcohol.[16] The choice of base is critical to avoid side reactions.

    • Solvent: A polar aprotic solvent such as DMF or THF is generally preferred.[16]

  • Acid-Catalyzed Etherification: While possible, this is generally not recommended for this substrate due to the acid-lability of the Boc group.[4]

Experimental Protocol for Etherification via Williamson Synthesis:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Reaction Scheme:

Caption: General scheme for the Williamson ether synthesis of this compound.

References

Technical Support Center: Optimizing Coupling Reactions of 1-Boc-3-Hydroxymethyl-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and reproducibility of coupling reactions with 1-Boc-3-hydroxymethyl-5-methylindole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges encountered during Suzuki, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions, providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to empower you with the knowledge to diagnose issues, optimize conditions, and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Question 1: My coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

Answer: Low or no yield in coupling reactions involving this substrate can often be attributed to a few key factors:

  • Catalyst System (Catalyst & Ligand): The choice of palladium catalyst and ligand is paramount. The electron-rich nature of the indole ring and the presence of the hydroxymethyl group can influence the catalytic cycle. For instance, standard catalysts like Pd(PPh₃)₄ may not be optimal for more challenging couplings.

  • Reaction Conditions: Parameters such as temperature, solvent, and base are critical. The stability of the Boc protecting group and the reactivity of the hydroxymethyl group are sensitive to these conditions.

  • Quality of Starting Materials: Ensure the purity of your this compound, coupling partner, and reagents. Impurities can poison the catalyst or lead to side reactions.

  • Atmosphere Control: Many palladium-catalyzed reactions are sensitive to oxygen. Ensuring an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation.

Suzuki-Miyaura Coupling

Question 2: I am observing significant deboronation of my boronic acid coupling partner when reacting with this compound. How can I mitigate this?

Answer: Deboronation is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or sterically hindered boronic acids. Here are some strategies to minimize it:

  • Choice of Base: A weaker base can often reduce the rate of deboronation. Consider switching from strong bases like NaOH or KOH to milder options such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can facilitate protodeboronation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the deboronation pathway relative to the desired cross-coupling.

  • Use of Boronic Esters: Pinacol boronic esters are often more stable towards deboronation than their corresponding boronic acids.

Question 3: My Suzuki-Miyaura reaction is stalling, and I see the formation of homocoupled products. What is causing this and how can I fix it?

Answer: Homocoupling of the boronic acid (Glaser-Hay coupling) can compete with the desired cross-coupling. This is often exacerbated by the presence of oxygen.

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical. Ensure your reaction setup is properly purged with an inert gas.

  • Catalyst and Ligand Selection: Some ligand systems are more prone to promoting homocoupling. Consider using bulky, electron-rich phosphine ligands which can favor the reductive elimination step of the cross-coupling pathway.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help drive the cross-coupling reaction to completion.[2]

Troubleshooting Suzuki-Miyaura Coupling

Issue Potential Cause Recommended Action
Low YieldInefficient catalyst systemScreen different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and ligands.[1]
Suboptimal baseTest a range of bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[1]
DeboronationBase is too strongSwitch to a milder base like K₂CO₃ or K₃PO₄.
Presence of waterUse anhydrous solvents and reagents.
HomocouplingOxygen contaminationEnsure a rigorously inert atmosphere.
Catalyst choiceUse bulky, electron-rich phosphine ligands.
Heck Coupling

Question 4: I am attempting a Heck coupling with an alkene, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The regioselectivity of the Heck reaction on indole substrates can be influenced by both electronic and steric factors.

  • Ligand Control: The choice of ligand can significantly impact regioselectivity. Forcing a specific coordination geometry around the palladium center can favor one regioisomer over another. Bidentate phosphine ligands are often used to improve selectivity.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane).

  • Steric Hindrance: The steric bulk of both the indole substrate and the alkene can direct the regioselectivity. While you cannot change the substrate, selecting an alkene with appropriate steric properties can be beneficial.

Visualizing the Heck Catalytic Cycle

Heck_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Carbopalladation Carbopalladation Ar-Pd(II)-X(Ln)->Carbopalladation Alkene R-CH-CH2-Pd(II)-X(Ln) R-CH-CH2-Pd(II)-X(Ln) Carbopalladation->R-CH-CH2-Pd(II)-X(Ln) β-Hydride Elimination β-Hydride Elimination R-CH-CH2-Pd(II)-X(Ln)->β-Hydride Elimination H-Pd(II)-X(Ln) H-Pd(II)-X(Ln) β-Hydride Elimination->H-Pd(II)-X(Ln) Coupled Product Coupled Product β-Hydride Elimination->Coupled Product H-Pd(II)-X(Ln)->Pd(0)Ln Reductive Elimination (Base) Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig? sub_decomp Substrate Decomposition? start->sub_decomp no_reaction No Reaction? start->no_reaction lower_temp Lower Reaction Temperature sub_decomp->lower_temp Yes check_base Use Weaker Base (e.g., K3PO4) sub_decomp->check_base No change_ligand Use Bulky Ligand (e.g., XPhos) no_reaction->change_ligand Yes increase_temp Increase Temperature Gradually no_reaction->increase_temp No result Improved Yield lower_temp->result check_base->result change_ligand->result increase_temp->result

References

preventing side reactions of the indole nucleus in 1-Boc-3-Hydroxymethyl-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-IND

Version: 1.0

Last Updated: January 1, 2026

Introduction

Welcome to the technical support center for 1-Boc-3-Hydroxymethyl-5-methylindole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile indole derivative in their synthetic workflows. The unique substitution pattern of this molecule—a Boc-protected nitrogen, a C3-hydroxymethyl group, and a C5-methyl group—presents specific challenges and opportunities. This document, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to help you navigate potential side reactions and optimize your experimental outcomes. Our goal is to explain the "why" behind the "how," ensuring your synthetic strategies are both efficient and robust.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Reactivity of the Indole Nucleus

Question 1: What are the most common side reactions I should be aware of when working with this compound, and why do they occur?

Answer: The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack and oxidation. The substitution pattern on your specific molecule, this compound, modulates this reactivity in several key ways:

  • N1-Boc Protection: The tert-butoxycarbonyl (Boc) group at the N1 position serves two primary functions. First, it prevents N-alkylation or N-acylation side reactions.[1] Second, by withdrawing electron density through resonance, it slightly deactivates the pyrrole ring, offering a degree of protection against uncontrolled polymerization or reaction with mild electrophiles. However, this deactivation is not absolute, and the ring remains reactive.[2]

  • C3-Hydroxymethyl Group: The C3 position is the most nucleophilic site on an unprotected indole.[3][4][5] By substituting this position with a hydroxymethyl group, direct electrophilic attack at C3 is blocked. However, this group itself can participate in side reactions. Under acidic conditions, the hydroxyl group can be protonated and lost as water to form a highly reactive C3-carbocation (an indolylcarbinol intermediate), which can lead to dimerization, polymerization, or reaction with other nucleophiles present.

  • C5-Methyl Group: The methyl group at the C5 position is an electron-donating group (EDG). This EDG increases the electron density of the benzene portion of the indole nucleus, making positions C4 and C6 more susceptible to electrophilic aromatic substitution (EAS) than in an unsubstituted indole.[6]

Primary Side Reactions to Anticipate:

  • Oxidation: The indole ring is easily oxidized, especially in the presence of air, light, or certain reagents, leading to colored impurities. The C3-hydroxymethyl group can also be oxidized to an aldehyde or carboxylic acid.

  • Electrophilic Attack on the Benzene Ring (C4/C6): Due to the C5-methyl group's activating effect and the C3 position being blocked, electrophiles are most likely to attack the C4 or C6 positions.

  • Acid-Mediated Degradation: Strong acidic conditions can lead to the cleavage of the Boc group.[7][8] This deprotection can expose the highly reactive N-H indole, which may complicate subsequent steps. Furthermore, acid can promote the formation of the C3-carbocation, leading to unwanted byproducts.

  • Dimerization/Polymerization: The aforementioned C3-carbocation can be attacked by the electron-rich C3 position of another indole molecule (if any deprotection occurs) or other nucleophilic sites, leading to oligomeric impurities.

Question 2: I am planning an electrophilic substitution on the benzene ring. Which position will be favored, C4 or C6, and how can I control the regioselectivity?

Answer: With the C3 position blocked and the C5 position occupied by a methyl group, electrophilic substitution will preferentially occur at the C4 or C6 positions.

  • Electronic Factors: The C5-methyl group is ortho, para-directing. It activates the ortho positions (C4 and C6) and the para position (C2, which is part of the pyrrole ring and already substituted). Electronically, both C4 and C6 are activated.

  • Steric Factors: The N1-Boc group is sterically bulky. This bulk can hinder the approach of an electrophile to the C7 position and, to a lesser extent, the C2 position. The C3-hydroxymethyl group also contributes to steric crowding around the pyrrole ring.

Controlling Regioselectivity:

Achieving high regioselectivity between C4 and C6 is challenging as they have similar reactivity.[9] The outcome is often dependent on the specific electrophile and reaction conditions.

  • Directed Metalation: A more reliable method for achieving regioselectivity is through directed ortho-metalation (DoM). While the Boc group itself is a weak directing group for lithiation, strategic choice of reagents and conditions can favor metalation at specific sites, which can then be quenched with an electrophile.

  • Choice of Lewis Acid: In Friedel-Crafts type reactions, the choice and amount of Lewis acid can influence the regiochemical outcome by coordinating with the carbonyl oxygen of the Boc group or the hydroxyl group, thereby altering the steric and electronic environment.

Section 2: Troubleshooting Experimental Issues

Issue 1: My reaction mixture is turning dark brown/black, and TLC analysis shows multiple colored spots near the baseline.

Probable Cause: This is a classic sign of indole oxidation and/or acid-mediated polymerization.

Troubleshooting Steps:

  • Degas Your Solvents: Before use, thoroughly degas all solvents by bubbling nitrogen or argon through them for 15-30 minutes. This removes dissolved oxygen, a primary culprit in indole oxidation.

  • Maintain an Inert Atmosphere: Run your reaction under a positive pressure of an inert gas (Nitrogen or Argon) from start to finish. This includes reagent transfers and workup.

  • Protect from Light: Wrap your reaction flask in aluminum foil to prevent light-induced degradation.

  • Re-evaluate Acidity: If your reaction involves acidic reagents or generates acidic byproducts (e.g., HCl from oxalyl chloride), consider the following:

    • Use a Non-Nucleophilic Base: Include a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge excess acid.

    • Buffer the System: If compatible with your reaction, use a buffered solvent system.

    • Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize exposure to harsh conditions.

Workflow for Minimizing Oxidation and Degradation

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification prep1 Degas Solvents (N2/Ar Purge) react1 Assemble Under Inert Gas (N2/Ar Balloon) prep1->react1 prep2 Dry Glassware (Oven/Flame Dry) prep2->react1 prep3 Wrap Flask in Foil prep3->react1 react2 Add Reagents via Syringe react1->react2 react3 Add Acid Scavenger (e.g., 2,6-Lutidine) react2->react3 react4 Monitor Closely by TLC react3->react4 work1 Quench Reaction Promptly react4->work1 work2 Use Mild Aqueous Wash (e.g., sat. NaHCO3) work1->work2 work3 Purify via Chromatography work2->work3 caption Workflow to Minimize Indole Degradation

Caption: A step-by-step workflow to prevent oxidative and acid-catalyzed side reactions.

Issue 2: I am attempting to remove the Boc group with TFA, but I'm getting a low yield of the desired product and a lot of intractable material.

Probable Cause: The combination of a strong acid like trifluoroacetic acid (TFA) and the generated tert-butyl cation is likely causing side reactions. The highly reactive C3-carbocation formed after potential dehydration of the hydroxymethyl group, along with the now-unprotected and highly nucleophilic indole, is a recipe for polymerization.

Troubleshooting Protocol: Mild Boc Deprotection

Standard TFA deprotection is often too harsh for sensitive indoles.[2] Here are milder, validated alternatives.

Protocol 1: HCl in a Non-polar Solvent

  • Dissolve the this compound in a minimal amount of a non-polar solvent like dioxane or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry HCl gas through the solution slowly or add a solution of HCl in dioxane (e.g., 4M) dropwise.

  • Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

  • Once complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Thermolytic Deprotection

For substrates sensitive to any acid, a thermal approach can be effective.[7]

  • Dissolve the Boc-protected indole in a high-boiling point, fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[7]

  • Heat the solution to reflux. The deprotection is driven by the formation of gaseous isobutene and CO₂.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

Comparison of Deprotection Methods

MethodReagent(s)TemperatureCommon Side ReactionsBest For
Standard Acidolysis TFA in DCM0 °C to RTPolymerization, C3-carbocation formationAcid-stable substrates
Mild Acidolysis HCl in Dioxane/Ether0 °CMinimal; reduced polymerizationAcid-sensitive substrates
Thermolysis HFIP or TFERefluxMinimal; requires higher tempHighly acid-labile substrates

Issue 3: I am trying to perform a reaction on the C3-hydroxymethyl group (e.g., oxidation or conversion to a leaving group), but I am seeing modification of the indole ring itself.

Probable Cause: The reagents you are using are not selective enough and are reacting with the electron-rich indole nucleus. For example, strong oxidizing agents like KMnO₄ or CrO₃ will readily oxidize the indole ring. Similarly, reagents used to convert alcohols to leaving groups (e.g., SOCl₂, PBr₃) are strongly acidic and will cause the issues described above.

Recommended Selective Protocols:

Protocol: Selective Oxidation to the Aldehyde (Parikh-Doering Oxidation)

This method uses the SO₃-pyridine complex, which is a mild and neutral oxidizing agent, minimizing ring side reactions.

  • Dissolve this compound (1 equiv.) in anhydrous DMSO.

  • Add triethylamine (Et₃N) (5 equiv.).

  • In a separate flask, prepare a solution of the sulfur trioxide pyridine complex (SO₃·py) (3 equiv.) in anhydrous DMSO.

  • Add the SO₃·py solution dropwise to the indole solution at room temperature.

  • Stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, water, and brine. Dry over Na₂SO₄ and purify by column chromatography.

Logical Flow for Selective C3-Hydroxymethyl Group Transformation

G cluster_oxidation Selective Oxidation cluster_leaving_group Leaving Group Formation start This compound ox_reagent Choose Mild Reagent (e.g., SO3-Pyridine, DMP) start->ox_reagent lg_reagent Use Neutral Conditions (e.g., MsCl, Et3N, 0 °C) start->lg_reagent ox_product 1-Boc-3-formyl-5-methylindole ox_reagent->ox_product ox_avoid AVOID: KMnO4, CrO3, Strong Acids lg_product 1-Boc-3-(mesyloxymethyl)-5-methylindole lg_reagent->lg_product lg_avoid AVOID: SOCl2, PBr3 (generates strong acid) caption Decision-making for C3-OH functionalization.

Caption: Strategic choices for selective functionalization of the C3-hydroxymethyl group.

References

Technical Support Center: Optimization of Reaction Temperature for 1-Boc-3-Hydroxymethyl-5-methylindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Boc-3-Hydroxymethyl-5-methylindole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature. The focus is on the critical reduction of 1-Boc-5-methylindole-3-carbaldehyde using sodium borohydride (NaBH₄), a common and efficient method.

I. Conceptual Overview: The Role of Temperature

In chemical synthesis, temperature is a critical parameter that governs both the rate of reaction and the selectivity towards the desired product.[] For the reduction of an aldehyde to an alcohol, the temperature influences the kinetic energy of the molecules. Optimal temperature ensures that the hydride transfer from the borohydride complex to the carbonyl carbon occurs efficiently while minimizing side reactions.

Why Temperature Matters in this Reduction:
  • Reaction Rate: Higher temperatures increase the rate of reaction by providing more molecules with the necessary activation energy.[] However, an excessively high temperature can lead to unwanted side reactions.

  • Selectivity: Temperature can influence the selectivity of the reducing agent, although NaBH₄ is generally selective for aldehydes and ketones.[2]

  • Stability of Reagents and Products: The N-Boc protecting group is sensitive to harsh conditions. High temperatures, especially in the presence of acidic or basic impurities, can lead to its cleavage.[3][4] The indole ring itself can also be susceptible to degradation under extreme conditions.

Below is a diagram illustrating the logical workflow for troubleshooting temperature-related issues in this synthesis.

References

challenges in the purification of 1-Boc-3-Hydroxymethyl-5-methylindole products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Boc-3-Hydroxymethyl-5-methylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable indole intermediate. Drawing upon established chemical principles and field-proven insights, this document provides detailed troubleshooting guides and frequently asked questions to ensure the successful isolation of a high-purity product.

Introduction: Understanding the Molecule

This compound is a key building block in synthetic organic chemistry, particularly in the synthesis of pharmaceutically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen makes the molecule amenable to a variety of synthetic transformations. However, the combination of the polar hydroxymethyl group and the labile Boc group presents unique challenges during purification. This guide will address these challenges head-on, providing practical solutions to common problems.

Core Challenges in Purification

The primary difficulties in purifying this compound stem from its moderate polarity and the inherent instability of the N-Boc protecting group under certain conditions. Key challenges include:

  • Co-elution of Impurities: Structurally similar byproducts can be difficult to separate using standard chromatographic techniques.

  • On-Column Decomposition: The acidic nature of standard silica gel can lead to the cleavage of the Boc group during column chromatography.[1][2][3][4][5]

  • Product Instability: The molecule can be sensitive to heat and prolonged exposure to acidic or basic conditions, leading to degradation.[6]

  • Difficulty in Crystallization: The presence of the flexible hydroxymethyl and bulky Boc groups can sometimes hinder the formation of a crystalline solid, leading to oils or amorphous materials.

Troubleshooting Guide

This section provides a question-and-answer-style troubleshooting guide to address specific issues you may encounter during the purification process.

Column Chromatography Problems

Question 1: My product is decomposing on the silica gel column, leading to a low yield of the desired product and the appearance of a new, more polar spot on the TLC plate. What is happening and how can I prevent it?

Answer:

This is a classic problem encountered with N-Boc protected indoles. The acidic nature of standard silica gel can catalyze the removal of the acid-labile Boc group, resulting in the formation of the unprotected 3-Hydroxymethyl-5-methylindole. This byproduct is significantly more polar and will appear as a new spot with a lower Rf value on your TLC plate.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing your slurry and eluent with a small amount of a basic modifier. A common and effective method is to add 0.5-2% triethylamine (Et₃N) or a dilute solution of ammonium hydroxide in methanol to your solvent system.[7][8][9]

  • Use an Alternative Stationary Phase: If deactivation of silica gel is insufficient, consider using a less acidic stationary phase.

    • Alumina (neutral or basic): Alumina is a good alternative for basic or acid-sensitive compounds.

    • Florisil: This is another mild adsorbent that can be used for sensitive compounds.

  • Minimize Contact Time: Run your column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.

Question 2: I am having trouble getting good separation between my product and a closely-eluting impurity. What solvent systems are recommended?

Answer:

Achieving good separation requires careful optimization of the mobile phase. For a moderately polar compound like this compound, a gradient elution is often most effective.

Recommended Solvent Systems:

  • Hexane/Ethyl Acetate: This is the most common and often the best starting point. Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The ideal Rf for your product on a TLC plate before running the column is typically between 0.2 and 0.4.[9]

  • Dichloromethane/Methanol: For more polar impurities, a dichloromethane (DCM) and methanol system can provide better separation. Start with a low concentration of methanol (e.g., 1-2%) and increase as needed.[9]

Workflow for Optimizing Separation:

Caption: Workflow for optimizing column chromatography conditions.

Recrystallization Problems

Question 3: My product oils out during recrystallization instead of forming crystals. How can I induce crystallization?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is not ideal.

Solutions:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling favors the formation of an amorphous oil over an ordered crystal lattice.

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Hexane or Heptane: For this compound, a non-polar solvent like n-hexane or heptane, potentially with a small amount of a more polar co-solvent like ethyl acetate or dichloromethane to aid initial dissolution, is a good starting point. A patent for the similar (S)-N-Boc-3-hydroxypiperidine describes crystallization from n-hexane.

  • Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Scratch the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.

Question 4: My recovery yield after recrystallization is very low. What are the likely causes and solutions?

Answer:

Low recovery is a common issue in recrystallization and can be attributed to several factors.

Troubleshooting Low Yield:

Possible Cause Solution
Too much solvent usedUse the minimum amount of hot solvent required to fully dissolve the crude product.
Product is too soluble in cold solventEnsure the solution is thoroughly cooled in an ice bath for an extended period (e.g., >30 minutes) before filtration.
Premature crystallization during hot filtrationEnsure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.
Washing with too much or warm solventWash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound product?

A1: The impurity profile will depend on the synthetic route used. A common method for synthesizing this compound is the reduction of the corresponding aldehyde, 1-Boc-3-formyl-5-methylindole. Potential impurities include:

  • Unreacted Starting Material: 1-Boc-3-formyl-5-methylindole.

  • Over-reduction Product: 1-Boc-3,5-dimethylindole, where the hydroxyl group has been reduced.

  • Deprotected Product: 3-Hydroxymethyl-5-methylindole, from the loss of the Boc group.[6]

  • Borate Esters: If sodium borohydride is used for the reduction, borate esters of the product can form and may need to be hydrolyzed during workup.

Q2: How should I store the purified this compound?

A2: Due to the potential for degradation, the purified product should be stored in a cool, dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is recommended.

Q3: Can I use reverse-phase HPLC for purification?

A3: Yes, reverse-phase HPLC can be an effective method for purifying polar indole derivatives, especially for small-scale purifications or for obtaining very high purity material. A typical mobile phase would be a gradient of acetonitrile in water. However, be cautious with acidic modifiers like trifluoroacetic acid (TFA), as prolonged exposure or concentration of fractions containing TFA can lead to deprotection of the Boc group.[10] If TFA is used, it is advisable to neutralize the collected fractions promptly or use lyophilization for solvent removal.

Q4: What is the expected physical state of the pure product?

A4: While some sources describe this compound as a liquid, it is often isolated as a low-melting solid or a thick oil, depending on the purity.[11] Achieving a crystalline solid can be challenging but is often possible with careful recrystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
  • Preparation of the Eluent: Prepare a stock solution of your chosen mobile phase (e.g., Hexane:Ethyl Acetate, 9:1) containing 1% triethylamine.

  • Slurry Packing the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the proportion of the more polar solvent. Monitor the fractions by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Diagram of the Chromatography Workflow:

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (e.g., Hex/EtOAc + 1% Et3N) pack_column Pack Column (Slurry Method) prep_eluent->pack_column load_sample Load Sample (Dry or Wet) pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Step-by-step flash chromatography workflow.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., hexane, heptane, ethyl acetate/hexane mixtures) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Stability and Handling of 1-Boc-3-Hydroxymethyl-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Boc-3-hydroxymethyl-5-methylindole. As a key building block in pharmaceutical and materials science research, the stability of this compound is critical for successful synthetic outcomes. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and preventative strategies to address the primary challenge encountered during its use: the premature deprotection of the N-Boc group.

Section 1: Understanding the Core Challenge

Q1: I've worked with many Boc-protected amines. Why does the Boc group on this compound seem particularly unstable?

A1: The heightened lability of the N-Boc group on an indole ring is a well-documented phenomenon rooted in the unique electronic properties of the indole nucleus.

  • Aromaticity and Electron Delocalization: Unlike a typical aliphatic amine where the nitrogen lone pair is localized, the indole nitrogen's lone pair is integral to its 10-π electron aromatic system. While attaching the electron-withdrawing Boc group partially disrupts this delocalization, the resulting N-carbamate is fundamentally less stable and more susceptible to cleavage than its aliphatic counterpart.[1] The amide bond of the carbamate has less resonance stabilization because the nitrogen lone pair is already heavily involved in the indole ring's aromaticity.[1]

  • Acid Sensitivity: The mechanism of Boc deprotection is initiated by protonation of the carbamate's carbonyl oxygen.[2] This is followed by the cleavage of the tert-butyl group, which forms a stable tert-butyl cation, and the subsequent decarboxylation of the unstable carbamic acid intermediate.[2][3] Due to the electronic nature of the N-Boc indole, this process can be initiated by even weak or trace amounts of acid, conditions under which aliphatic N-Boc groups would remain completely stable.

Below is the accepted mechanism for acid-catalyzed Boc deprotection.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Section 2: Troubleshooting Guide for Unintended Deprotection

Q2: I observed significant deprotection of my starting material during a reaction. What are the most likely causes and how can I fix them?

A2: Premature Boc deprotection is almost always traced back to three factors: acidity, temperature, or incompatible reagents. The following workflow can help diagnose and solve the issue.

Troubleshooting Workflow Start Problem Observed: Premature Boc Deprotection CheckAcid Was the reaction run under acidic conditions (pH < 6)? (Includes protic & Lewis acids) Start->CheckAcid CheckTemp Was the reaction heated above room temperature? CheckAcid->CheckTemp No Sol_Acid Solution: - Use non-acidic reagents. - Add a non-nucleophilic base (e.g., 2,6-lutidine). - Use buffered systems. CheckAcid->Sol_Acid Yes CheckReagents Are all reagents certified 'Boc-compatible'? CheckTemp->CheckReagents No Sol_Temp Solution: - Maintain reaction at 0°C to RT. - Minimize reaction time. - Avoid high-temp rotovap settings. CheckTemp->Sol_Temp Yes Sol_Reagents Solution: - Vet all reagents for acidic impurities. - Consult literature for reagent compatibility. - Perform a small-scale stability test. CheckReagents->Sol_Reagents No

Caption: Troubleshooting workflow for premature Boc deprotection.

  • Cause A: Protic or Lewis Acidity: This is the most common cause. Standard deprotection protocols use strong acids like trifluoroacetic acid (TFA) or HCl.[4][5] However, for N-Boc indoles, even mild Lewis acids (e.g., ZnBr₂, AlCl₃, SnCl₄) or trace amounts of protic acid generated from wet solvents can be sufficient to cause cleavage.[6][7]

    • Solution: Ensure all solvents are anhydrous and all reagents are free of acidic impurities. If acidic conditions are unavoidable, consider using milder acids like aqueous citric acid or phosphoric acid at low temperatures, with diligent monitoring.[7][8] For reactions that generate acid, consider adding a non-nucleophilic base like 2,6-lutidine as a buffer.

  • Cause B: Elevated Temperature: N-Boc groups can be removed thermally, and this lability is enhanced on electron-rich heterocycles like indole.[9] Researchers have reported accidental deprotection simply by concentrating a solution on a rotary evaporator with the bath temperature at 40°C.[1]

    • Solution: Maintain all reaction and workup steps at or below room temperature whenever possible. If heating is required, perform a preliminary time-course study at a small scale to determine the stability window.

Section 3: Proactive Experimental Design

Q3: How can I design my experiment from the outset to maximize the stability of the Boc group on this compound?

A3: A proactive approach focusing on reagent choice and strict condition control is the most effective strategy.

Condition CategoryRecommended PracticeConditions to AvoidRationale
pH / Acidity Maintain neutral or basic (up to pH ~10) conditions. Use anhydrous aprotic solvents (DCM, THF, Toluene).Strong acids (TFA, HCl), Lewis acids (ZnCl₂, AlCl₃), protic solvents with acidic impurities.The N-Boc indole is highly acid-labile.[3][10]
Temperature 0°C to Room Temperature (20-25°C).Prolonged heating >30°C.Thermal deprotection is a known pathway, especially for activated N-Boc groups.[9]
Nucleophiles/Bases Stable to most common bases (e.g., LiOH, K₂CO₃, Et₃N, DIPEA).Very strong, non-nucleophilic bases (e.g., t-BuOK) may pose a risk with extended heating.The Boc group is generally stable to basic and nucleophilic conditions, which is key to its utility.[3][7]
Reductants Stable to catalytic hydrogenation (e.g., H₂, Pd/C) and hydride reagents (e.g., NaBH₄, LiAlH₄) under standard conditions.Reagents that can generate acidic species upon workup (e.g., quenching NaBH₄ with strong acid).Stability to these common reagents makes the Boc group a versatile choice.[4]

Example Protocol: Oxidation of the Hydroxymethyl Group

A common transformation for this molecule is the oxidation of the 3-hydroxymethyl group. Choosing the right oxidant is critical.

  • Avoid: Acidic oxidation systems like Jones reagent (CrO₃/H₂SO₄).

  • Recommended: Mild, neutral, or slightly basic conditions such as Manganese Dioxide (MnO₂) in an inert solvent like dichloromethane (DCM) at room temperature. MnO₂ is a heterogeneous oxidant that works well for activated alcohols (like benzylic/allylic types) and is known to be compatible with Boc groups.

Section 4: Analytical Confirmation of Boc Group Integrity

Q4: How can I quickly and definitively check if I have unintentionally deprotected my compound?

A4: A combination of chromatographic and spectroscopic methods provides a clear picture of the reaction's outcome.

Analytical TechniqueProtocol SummaryKey Indicator of Deprotection
Thin-Layer Chromatography (TLC) Mobile Phase: Start with 30-40% Ethyl Acetate in Hexanes. Visualization: UV light (254 nm) and a p-anisaldehyde or permanganate stain.The deprotected product (free indole NH) is significantly more polar. It will have a much lower Rf value (run slower) than the Boc-protected starting material.[11][12]
¹H NMR Spectroscopy Dissolve a small sample in CDCl₃ or DMSO-d₆.Disappearance of the large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically found around δ 1.6-1.7 ppm . Concurrently, a broad singlet for the indole N-H proton will appear downfield (often > δ 8.0 ppm).[13]
LC-MS Use a standard reverse-phase C18 column with a water/acetonitrile gradient.A mass peak corresponding to the starting material minus 100.12 amu (the mass of the Boc group, C₅H₉O₂) will appear.[13]

Section 5: Advanced Troubleshooting & Side Reactions

Q5: I intentionally deprotected the Boc group with TFA, but my yield was low and I see other products in the mass spec, including one that is +56 Da. What happened?

A5: This is a classic side reaction involving the tert-butyl cation generated during acidic deprotection.

  • The Problem: The tert-butyl cation (tBu⁺) is a potent electrophile.[12] The indole ring, being electron-rich, is an excellent nucleophile and is highly susceptible to Friedel-Crafts-type alkylation by this cation.[12][14] The +56 Da mass shift corresponds precisely to the addition of a tert-butyl group (C₄H₈) to your molecule.

  • The Solution: Use Scavengers. To prevent this, the deprotection reaction must include a "scavenger"—a compound that is more nucleophilic than your substrate and will sacrificially trap the tert-butyl cation.

    • Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), water, or thioanisole are frequently added to the TFA/DCM deprotection cocktail.[10][12] TES is particularly effective as it reduces the tert-butyl cation to isobutane.

Side Reaction cluster_0 Deprotection cluster_1 Side Reaction cluster_2 Solution BocIndole 1-Boc-Indole DeprotectedIndole Indole (Desired) BocIndole->DeprotectedIndole + TFA tBuCation tert-Butyl Cation (Reactive Intermediate) BocIndole->tBuCation + TFA TFA TFA AlkylatedIndole t-Bu-Indole (Side Product) (+56 Da) DeprotectedIndole->AlkylatedIndole Alkylation tBuCation->AlkylatedIndole Trapped Trapped Cation (e.g., Isobutane) tBuCation->Trapped Quenched by Scavenger Scavenger (e.g., TES)

Caption: Prevention of indole alkylation by using a scavenger.

References

Technical Support Center: Addressing Regioselectivity in Reactions with 1-Boc-3-Hydroxymethyl-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-Boc-3-hydroxymethyl-5-methylindole (CAS 914349-03-4).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile indole building block. Our focus is to provide in-depth, field-proven insights into the primary challenge encountered during its use: controlling regioselectivity in substitution reactions. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Foundational Principles: Understanding Regioselectivity in the Substituted Indole Core

The indole nucleus is an electron-rich heterocycle, with the highest electron density typically at the C3 position, making it the primary site for electrophilic attack. However, in this compound, this inherent reactivity is significantly altered by its unique substitution pattern. Understanding these influences is the first step to mastering its chemistry.

  • The Role of the 3-Hydroxymethyl Group : This group physically occupies the most reactive C3 position. Consequently, it acts as a perfect blocking group, redirecting all subsequent electrophilic substitution reactions to other positions on the indole ring.[3]

  • The Influence of the 1-Boc Group : As an N-acyl group, the tert-butoxycarbonyl (Boc) protector is electron-withdrawing via induction. This effect deactivates the pyrrole portion of the indole, reducing the nucleophilicity of the C2 position. While it can participate in resonance, its primary electronic influence in electrophilic substitutions is to make the carbocyclic (benzene) ring more competitive for reaction. In some transition-metal-catalyzed reactions, it can also function as a directing group.[4][5]

  • The Effect of the 5-Methyl Group : This is a classic electron-donating group (EDG).[6] It activates the benzene ring through hyperconjugation and inductive effects, increasing the electron density at the positions ortho (C4, C6) and para (C7) to itself.

The combination of these effects—a blocked C3, a deactivated C2, and an activated benzene ring—creates a complex reactivity landscape where the C4 and C6 positions become the most probable sites for electrophilic attack.

Caption: Predicted reactivity sites for electrophilic substitution.

Frequently Asked Questions (FAQs)

Q1: My electrophilic substitution reaction is not working. Why is there no reaction at the C3 position? The C3 position, while electronically the most reactive on a parent indole, is blocked by the hydroxymethyl group in this substrate. All substitution chemistry must therefore occur at other positions.

Q2: What is the most likely position for a standard electrophilic substitution, like a Friedel-Crafts acylation? The most likely positions are C4 and C6. The 5-methyl group strongly activates these ortho positions, making them the most nucleophilic sites on the molecule. The N-Boc group deactivates the C2 position, rendering it less favorable for attack by most electrophiles.[6]

Q3: How does the N-Boc group specifically influence regioselectivity? Its primary role is to decrease the electron density of the pyrrole ring through its electron-withdrawing inductive effect. This electronic deactivation of C2, combined with some steric hindrance, funnels electrophiles toward the activated benzene portion of the molecule. In certain modern synthetic methods, such as transition-metal-catalyzed C-H activation, the carbonyl of the Boc group can also serve as a directing group to facilitate reactions at specific sites like C2 or C7, but this requires specialized catalytic systems.[4][5]

Q4: Is it possible to achieve substitution at the C2 position? While challenging, it is not impossible. Standard electrophilic aromatic substitution is unlikely to favor C2. However, methods involving directed ortho-metalation (DoM) or specific palladium-catalyzed C-H activation protocols have been shown to achieve C2 functionalization on N-protected indoles.[7] This typically requires overcoming the inherent electronic preference and may involve chelation assistance or carefully chosen ligands to control the regioselectivity.[8]

Q5: Can I functionalize the C7 position? Direct electrophilic attack at C7 is difficult due to lower activation compared to C4/C6 and potential steric hindrance from the N-Boc group. However, advanced C-H functionalization strategies have been developed for this purpose. These often involve installing a different, removable directing group on the indole nitrogen that can direct a metal catalyst specifically to the C7-H bond.[5][9]

Troubleshooting Guide: Common Regioselectivity Issues

G cluster_FC Friedel-Crafts / Electrophilic Substitution cluster_TM Transition Metal-Catalyzed C-H Activation start Problem: Poor Regioselectivity or Undesired Isomer Formation check_reaction_type What is the reaction type? start->check_reaction_type fc_lewis_acid Screen Lewis Acids (e.g., Fe powder, ZnCl₂, SnCl₄) Milder acids can increase selectivity. check_reaction_type->fc_lewis_acid Friedel-Crafts tm_ligand Screen Ligands (e.g., Phosphines, NHCs) Ligands are primary controllers of selectivity. check_reaction_type->tm_ligand C-H Activation fc_temp Lower Reaction Temperature Favors thermodynamic product, can improve isomer ratio. fc_lewis_acid->fc_temp fc_solvent Vary Solvent Polarity (e.g., DCM, DCE, CS₂) Solvation affects intermediate stability. fc_temp->fc_solvent tm_catalyst Change Metal Catalyst (e.g., Pd, Rh, Ir) Different metals have different C-H activation mechanisms. tm_ligand->tm_catalyst tm_directing_group Consider a Different Directing Group (DG) Install a removable DG to target a specific C-H bond (e.g., C7). tm_catalyst->tm_directing_group

Caption: A decision workflow for troubleshooting regioselectivity.

Problem 1: Mixture of C4 and C6 isomers in Friedel-Crafts Acylation

You are attempting to acylate the indole and obtain an inseparable mixture of the C4-acyl and C6-acyl products.

  • Probable Cause 1: Overly Reactive Lewis Acid. Strong Lewis acids like AlCl₃ can lead to low selectivity and potential side reactions. The choice of catalyst is critical for controlling the outcome.[10]

  • Probable Cause 2: Kinetic vs. Thermodynamic Control. Higher reaction temperatures may lead to a kinetic product mixture, whereas one isomer may be thermodynamically more stable.

  • Probable Cause 3: Solvent Effects. The solvent can influence the stability of the cationic Wheland intermediate, thereby affecting the product ratio.

ParameterRecommendationRationale
Lewis Acid Screen a panel of Lewis acids from strong to weak (e.g., AlCl₃, TiCl₄, SnCl₄, ZnCl₂, Iron Powder).[11][12]Milder catalysts like zinc or iron-based reagents often provide higher regioselectivity with electron-rich substrates by reducing side reactions.
Temperature Run the reaction at a lower temperature (e.g., 0 °C to -20 °C) for a longer duration.Lower temperatures favor the formation of the more thermodynamically stable isomer, which can lead to a single major product.
Solvent Test a range of solvents with varying polarity, such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂).The ideal solvent will preferentially stabilize the transition state leading to the desired isomer.
Problem 2: Low Yield or Decomposition in Vilsmeier-Haack Formylation

Attempting to introduce a formyl group at C4 or C6 results in recovery of starting material, or significant decomposition.

  • Probable Cause 1: Substrate Deactivation. The N-Boc group deactivates the ring, making it less reactive towards the Vilsmeier reagent (chloromethyleniminium ion) than an unprotected indole.[13][14]

  • Probable Cause 2: Harsh Reaction Conditions. The Vilsmeier-Haack reaction can be exothermic. If the temperature is not controlled, the strong acid (HCl) generated during the workup can cause degradation of the acid-sensitive indole core or cleavage of the Boc group.

  • Proposed Solutions & Optimization:

    • Temperature Control: Maintain strict temperature control throughout the reaction, especially during the addition of the indole to the pre-formed Vilsmeier reagent. An optimal range is typically 0-10 °C.[15]

    • Stoichiometry: Use a slight excess (1.5-2.0 equivalents) of the Vilsmeier reagent to ensure complete conversion of the less-reactive substrate.

    • Careful Workup: Quench the reaction by pouring it over ice and then basify slowly with a cold aqueous base (e.g., NaOH or K₂CO₃) to neutralize the generated acid before extraction. This prevents acid-catalyzed decomposition.

Problem 3: Failure to Achieve C-H Functionalization on the Benzene Ring

You are using a transition-metal-catalyzed C-H activation protocol (e.g., arylation, olefination) but are observing either no reaction or reaction at an undesired position like C2.

  • Probable Cause 1: Incorrect Ligand/Catalyst System. In C-H activation, regioselectivity is not solely governed by the substrate's electronics but is heavily influenced by the catalyst's coordination sphere. The chosen ligand may favor coordination and activation at the C2 position.[8][16]

  • Probable Cause 2: Lack of a Directing Group. Many C-H activation reactions require a directing group to bring the metal catalyst into proximity with the target C-H bond. The N-Boc group may not be an effective director for the desired transformation.[5][17]

  • Proposed Solutions & Optimization:

    • Ligand Screening: This is the most critical step. For palladium-catalyzed reactions, screen a diverse set of phosphine (e.g., PPh₃, XPhos) and N-heterocyclic carbene (NHC) ligands. The steric and electronic properties of the ligand dictate the regiochemical outcome.[8][16]

    • Solvent and Additive Screening: The polarity of the solvent and the presence of additives (e.g., acids, bases, oxidants) can dramatically switch the regioselectivity. For example, switching from DMF to dioxane/AcOH has been shown to shift selectivity from C3 to C2 in some systems.[16]

    • Employ a Removable Directing Group: To target a specific position on the benzene ring (e.g., C4 or C7), consider replacing the N-Boc group with a specialized directing group (e.g., N-P(O)tBu₂, pivaloyl).[5] This group can be installed, used to direct the C-H functionalization, and then subsequently removed to yield the desired product.

Key Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts Acylation at the C4/C6 Position

This protocol uses mild conditions to favor high regioselectivity.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M solution). Cool the flask to 0 °C using an ice bath.

  • Catalyst Addition: Add a mild Lewis acid catalyst, such as zinc oxide (ZnO, 1.5 eq.) or iron powder (Fe, 0.7 eq.).[11][18]

  • Reagent Addition: Slowly add the acyl chloride (1.2 eq.) or anhydride (1.2 eq.) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 3-acylindole product(s).

Protocol 2: Vilsmeier-Haack Formylation at the C4/C6 Position

This protocol requires careful temperature control to prevent substrate degradation.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring.[14] Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the cold Vilsmeier reagent.

  • Reaction: Maintain the reaction temperature between 0-10 °C and stir for 2-4 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and saturated aqueous K₂CO₃. Stir until the effervescence ceases and the mixture is basic (pH > 9).

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil or solid by flash column chromatography.

References

Technical Support Center: Minimizing Dimer Formation in Reactions of 1-Boc-3-Hydroxymethyl-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 1-Boc-3-hydroxymethyl-5-methylindole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our focus is to provide in-depth, actionable strategies to troubleshoot and minimize the formation of undesired dimers, a common side-reaction that can significantly impact yield and purification efficiency.

Frequently Asked Questions (FAQs)
Q1: What is dimer formation in this context, and what is the underlying chemical mechanism?

A1: Dimer formation is a self-condensation reaction where two molecules of this compound react with each other to form a dimeric impurity. The root cause lies in the inherent electronic properties of the indole scaffold. The C3 position of an indole is exceptionally electron-rich and nucleophilic.[1][2][3] The 3-hydroxymethyl group, particularly under acidic or thermal stress, can be eliminated to form a highly reactive, resonance-stabilized electrophilic intermediate (an indolyl-3-methyl cation). This electrophile is then rapidly intercepted by a second, unreacted molecule of the starting material acting as a nucleophile, leading to the dimer. The N-Boc group reduces the nucleophilicity of the indole ring, but this is often insufficient to completely prevent the side reaction under forcing conditions.[4]

Dimerization_Mechanism Start 1-Boc-3-hydroxymethyl- 5-methylindole Intermediate Reactive Electrophilic Intermediate (Indolyl-3-methyl Cation) Start->Intermediate Acid (H+) or Heat (Δ) Dimer Dimer Impurity Intermediate->Dimer Electrophilic Attack Nucleophile Another Molecule of Starting Material (Nucleophile) Nucleophile->Dimer

Caption: Mechanism of Dimer Formation.

Troubleshooting Guide: Symptom-Based Solutions

This section addresses common experimental outcomes and provides a systematic approach to resolving them.

Issue 1: My TLC/LC-MS analysis shows a significant, less polar spot with approximately double the mass of my starting material.

This is the classic signature of dimer formation. The first step is to scrutinize your reaction conditions, as minor adjustments can lead to substantial improvements.

A: Systematic Evaluation of Reaction Parameters

Your primary levers for control are temperature, concentration, and the nature of your catalyst or reagents. The interplay between these factors is critical.

ParameterImpact on Dimer FormationRecommended ActionRationale
Temperature High Impact: Increased temperature accelerates the formation of the reactive electrophilic intermediate.Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Consider starting at 0 °C or even lower.Minimizes the rate of the undesired elimination reaction that initiates dimerization.[5]
Concentration High Impact: Dimerization is a second-order reaction. Higher concentrations increase the probability of two substrate molecules colliding.Maintain a low concentration of the indole starting material (e.g., <0.1 M). If possible, use slow addition of the indole to the reaction mixture.Reduces the instantaneous concentration of the nucleophilic indole, favoring its reaction with your desired electrophile over self-condensation.[5]
Acidity (pH) Critical Impact: Strong Brønsted or Lewis acids are potent promoters of the hydroxyl group's elimination.Avoid strong acids (e.g., H₂SO₄, HCl). If acid is required, use the weakest possible acid (e.g., p-TsOH, acetic acid) at catalytic levels.[6][7]Milder acidic conditions are less likely to generate the carbocation intermediate, thereby suppressing the primary dimerization pathway.[8]
Issue 2: My desired transformation requires acidic conditions, but this is causing unacceptable levels of dimerization.

A: Optimizing Acid-Catalyzed Reactions

When acidic conditions are unavoidable (e.g., in Pictet-Spengler or Friedel-Crafts type reactions), the goal is to promote the desired reaction selectively.

  • Screen Acid Catalysts: Switch from strong mineral acids to milder options. Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can sometimes offer different coordination and reactivity profiles that may favor your desired outcome.[7]

  • Control Stoichiometry: Ensure the other reactant (the intended nucleophile or electrophile) is present in excess. This creates a statistical advantage for the desired pathway over self-reaction.[5]

  • Implement Slow Addition: Instead of adding the acid or indole substrate all at once, use a syringe pump to add it slowly over several hours. This keeps the concentration of the reactive intermediate low at any given moment.

Issue 3: How can I activate the 3-hydroxymethyl group for nucleophilic substitution without using acid?

A: Alternative Activation Strategies

This is often the most robust solution. By converting the hydroxyl group into a better leaving group under neutral or basic conditions, you can circumvent the problematic carbocation intermediate entirely and promote a clean SN2-type substitution.

Alternative_Workflow Start 1-Boc-3-hydroxymethyl- 5-methylindole Activation Activated Intermediate (e.g., Tosylate, Mesylate) Start->Activation TsCl or MsCl, Base (e.g., Pyridine) Product Desired Product Activation->Product Add Nucleophile (Nu⁻)

Caption: Non-Acidic Activation Workflow.

Recommended Protocol: Two-Step Activation and Substitution

This protocol details the conversion of the alcohol to a tosylate, followed by displacement with a generic nucleophile. It is a reliable method for minimizing dimer formation.

Part A: Tosylation of this compound

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add pyridine (2.0 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude tosylate is often used directly in the next step but can be purified by flash column chromatography on silica gel if necessary.

Part B: Nucleophilic Displacement

  • Setup: Dissolve the crude tosylate from Part A in a suitable anhydrous aprotic solvent (e.g., DMF, THF, or acetonitrile).

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, sodium cyanide, a deprotonated malonate, etc., 1.5 - 2.0 eq). If the nucleophile is not pre-formed, a base such as sodium hydride or potassium carbonate may be required.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Workup & Purification: Perform a standard aqueous workup appropriate for your nucleophile and product. Purify the final product by column chromatography, recrystallization, or distillation.

By following this two-step procedure, you actively prevent the formation of the electrophilic intermediate responsible for dimerization, leading to cleaner reactions and higher yields of your desired product.

References

Technical Support Center: Catalyst Selection for Reactions of 1-Boc-3-Hydroxymethyl-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Boc-3-hydroxymethyl-5-methylindole is a valuable and versatile building block in medicinal chemistry and materials science. Its trifunctional nature—a protected indole core, a reactive hydroxymethyl group, and a defined substitution pattern—makes it an ideal precursor for complex molecular architectures. However, the sensitive nature of the indole nucleus and the lability of the Boc (tert-butyloxycarbonyl) protecting group present unique challenges during catalytic transformations. This guide provides field-proven insights and troubleshooting protocols to help researchers navigate common hurdles and achieve efficient, high-yielding reactions.

Section 1: Core Reactions & Recommended Catalysts

The primary reactive site of this compound is the C3-hydroxymethyl group. The three most common transformations are oxidation to the aldehyde, C-C bond formation via Friedel-Crafts type reactions, and etherification.

Oxidation to 1-Boc-5-methylindole-3-carbaldehyde

This transformation is critical for subsequent reactions like reductive aminations and Wittig olefinations. The key challenge is preventing over-oxidation to the carboxylic acid while preserving the acid-sensitive Boc group.

Oxidizing Agent Typical Catalyst/Reagent Loading Solvent Temp. Key Advantages & Considerations
Activated MnO₂ 5 - 20 eq. (stoichiometric)DCM, ChloroformRTHeterogeneous, easy workup. Requires highly activated MnO₂. Reaction times can be long.[1][2]
Dess-Martin Periodinane (DMP) 1.1 - 1.5 eq. (stoichiometric)DCM, Chloroform0 °C to RTMild, neutral pH, rapid, high-yielding, and tolerant of sensitive groups.[3][4][5]
TEMPO / Co-oxidant 0.1 eq. TEMPO, 1.1 eq. BAIB or NaOClDCM/H₂O (biphasic)0 °C to RTCatalytic in TEMPO, cost-effective for scale-up. Requires careful pH control to avoid side reactions.[6][7][8]
C-C Bond Formation (Friedel-Crafts Type Alkylation)

The hydroxymethyl group can be activated by a Lewis or Brønsted acid to generate an electrophilic intermediate, which can then be trapped by a suitable nucleophile (e.g., another indole, anisole, or pyrrole). The main challenges are preventing Boc deprotection and avoiding the formation of symmetric bis(indolyl)methane byproducts.[9][10][11][12][13]

Catalyst Typical Loading Solvent Temp. Key Advantages & Considerations
Sc(OTf)₃ 5 - 10 mol%Acetonitrile, DCE0 °C to RTHighly efficient Lewis acid that can operate under mild conditions, often preserving the Boc group.[14][15][16][17]
InCl₃ / In(OTf)₃ 10 - 20 mol%DCM, TolueneRTWater-tolerant Lewis acid, good for reactions that are not strictly anhydrous.
Montmorillonite K-10 Clay 50 - 100 wt%Toluene, DCERT to 50 °CHeterogeneous, reusable, and mildly acidic, which can minimize Boc deprotection.
O-Alkylation / Etherification

Formation of ethers from the hydroxymethyl group typically requires activation followed by nucleophilic attack by an alcohol. This can be achieved under acidic or basic conditions, with catalyst choice being critical to avoid side reactions.

Catalyst / Method Typical Conditions Solvent Temp. Key Advantages & Considerations
Acid Catalysis (e.g., p-TsOH) 5 - 10 mol% with 3Å molecular sievesToluene, Dioxane50 - 110 °CSimple, but risk of Boc deprotection and elimination/dimerization is high. Best for robust systems.
Reductive Etherification H₂, Pd/C or Co catalystMethanol, EthanolRT to 140 °CMilder conditions for certain substrates, can sometimes be performed directly from the aldehyde.[18]
Williamson Ether Synthesis 1. NaH, 2. R-XTHF, DMF0 °C to RTRequires deprotonation of the alcohol first. Base-mediated, so the Boc group is generally safe.[19][20]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the catalytic reactions of this compound.

Q1: My MnO₂ oxidation is stalling at low conversion or giving poor yields. What is the cause?

Answer: This is almost always due to insufficiently activated manganese dioxide (MnO₂). MnO₂ is a surface-active heterogeneous oxidant, and its efficacy is directly related to its surface area and the absence of adsorbed water.[21]

  • Causality: Commercial MnO₂ can vary in quality and often contains significant amounts of water, which deactivates the catalytic surface.[21][22] Water produced during the oxidation can also poison the catalyst.[21] The reaction relies on the adsorption of the benzylic alcohol onto the MnO₂ surface, a process inhibited by moisture.[22]

  • Troubleshooting Protocol:

    • Activate the MnO₂: Before use, dry the MnO₂ in a vacuum oven at 110-130 °C for at least 12-24 hours.[21][22] For highly active material, follow literature preparations such as the Attenburrow procedure.[23]

    • Use Anhydrous Solvent: Ensure your reaction solvent (e.g., DCM) is rigorously dried.

    • Add a Drying Agent: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester the water produced in situ.[21]

    • Increase Stoichiometry: For sluggish reactions, a large excess of activated MnO₂ (up to 20 equivalents) may be necessary.

    • Improve Product Recovery: After the reaction, ensure thorough extraction of the product from the MnO₂ solid by washing it extensively with a more polar solvent like ethyl acetate or acetone.[21]

Q2: I'm attempting a Friedel-Crafts reaction with another indole, but I'm getting a complex mixture of products and significant Boc-deprotection. How can I improve selectivity?

Answer: This issue stems from two competing factors: the high nucleophilicity of the indole ring and the acid-lability of the Boc group.[24][25] Strong Lewis or Brønsted acids will rapidly cleave the Boc group, and the resulting unprotected indole can undergo further unwanted reactions.

  • Causality: The desired reaction requires gentle activation of the hydroxymethyl group to form a transient electrophile. Overly harsh acidic conditions generate a high concentration of this electrophile, leading to self-condensation (forming bis(indolyl)methanes) and also cleave the Boc group.[26][27]

  • Troubleshooting Workflow: A decision-making workflow can help select the appropriate catalyst.

    G start Goal: Selective C-C Bond Formation lewis_acid Initial Catalyst: Sc(OTf)3 (5 mol%) in MeCN @ 0°C start->lewis_acid check_boc Is Boc-deprotection observed? check_dimer Is bis(indolyl)methane byproduct dominant? check_boc->check_dimer No reduce_temp Action: Lower temperature to -20°C or 0°C check_boc->reduce_temp Yes change_catalyst Action: Switch to milder, heterogeneous catalyst (e.g., Montmorillonite K-10) check_boc->change_catalyst Yes, severely slow_addition Action: Use slow, syringe pump addition of the substrate to the catalyst/nucleophile mixture check_dimer->slow_addition Yes success Result: Clean, selective reaction check_dimer->success No lewis_acid->check_boc reduce_temp->check_boc Still problematic reduce_temp->check_dimer Deprotection solved reduce_loading Action: Reduce catalyst loading to 1-2 mol% change_catalyst->success slow_addition->check_dimer Still problematic slow_addition->success Dimerization suppressed

    Caption: Troubleshooting workflow for Friedel-Crafts reactions.

Q3: During my Dess-Martin Periodinane (DMP) oxidation, the workup is difficult, resulting in a gelatinous mixture and low isolated yield. Why?

Answer: This is a common issue with DMP oxidations. The byproduct of the reaction, 1,2-benziodoxol-3(1H)-one, is often poorly soluble in the reaction solvent (like DCM) and can trap the product, making isolation difficult.

  • Causality: The DMP reagent is consumed to produce the desired aldehyde and an iodine(III) byproduct.[4][28] This byproduct can precipitate and complicate filtration and extraction.

  • Troubleshooting Protocol:

    • Dilute the Reaction: Before workup, dilute the reaction mixture with a solvent in which the byproduct is more soluble, such as diethyl ether or ethyl acetate.

    • Quench and Dissolve: The most effective method is to quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃).

      • Step A: Add the NaHCO₃/Na₂S₂O₃ solution to the reaction flask and stir vigorously for 15-30 minutes. The thiosulfate reduces the iodine byproduct to a more soluble species, and the bicarbonate neutralizes the acetic acid formed.[3]

      • Step B: The mixture should become a clear, biphasic solution. Proceed with a standard aqueous workup by separating the layers, extracting the aqueous phase, and washing the combined organic layers with brine.

    • Alternative Filtration: For small-scale reactions, you can dilute with ether and filter the mixture through a short plug of Celite® or silica gel, eluting with additional ether/DCM to recover the product.

Q4: I am trying to perform a reaction on the indole ring itself, but the C3-hydroxymethyl group interferes. How can I protect it?

Answer: While the hydroxymethyl group is a site of reactivity, it can also be temporarily protected if other transformations are desired. The most common protecting group for a primary alcohol in this context is a silyl ether.

  • Protection Protocol:

    • Dissolve this compound (1 eq.) in anhydrous DCM or DMF.

    • Add imidazole (1.5 eq.) or 2,6-lutidine (1.2 eq.) as a non-nucleophilic base.

    • Cool the solution to 0 °C.

    • Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

    • Perform a standard aqueous workup to isolate the TBDMS-protected product.

  • Stability and Deprotection: The TBDMS group is robust to most conditions that do not involve strong acid or fluoride sources. It can be easily removed post-transformation using tetrabutylammonium fluoride (TBAF) in THF or by using a mild acid like acetic acid in THF/water.

Section 3: Experimental Protocols

Protocol 3.1: High-Yield Oxidation using Dess-Martin Periodinane (DMP)

This protocol provides a reliable method for synthesizing 1-Boc-5-methylindole-3-carbaldehyde.

  • Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 g, 3.83 mmol, 1.0 eq.).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM, 20 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.79 g, 4.21 mmol, 1.1 eq.) portion-wise over 5 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by Thin Layer Chromatography (TLC) every 15-20 minutes (Typical eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the starting material is consumed, dilute the white suspension with diethyl ether (20 mL).

    • In a separate flask, prepare a quenching solution of saturated aqueous NaHCO₃ (30 mL) and Na₂S₂O₃ (3.0 g).

    • Pour the reaction mixture into the quenching solution and stir vigorously for 20 minutes until the mixture becomes clear and biphasic.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically of high purity but can be further purified by flash chromatography on silica gel if necessary. Expected yield: >95%.

Caption: Experimental workflow for DMP oxidation.

References

workup procedures to remove impurities from 1-Boc-3-Hydroxymethyl-5-methylindole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Boc-3-Hydroxymethyl-5-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the effective removal of impurities from reactions involving this key synthetic intermediate.

Introduction

The reduction of 1-Boc-5-methylindole-3-carbaldehyde using sodium borohydride (NaBH₄) is a common and effective method for synthesizing this compound. While the reaction itself is generally straightforward, the subsequent workup and purification can present challenges. This guide provides a systematic approach to identifying and resolving common issues, ensuring the isolation of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile can vary based on reaction conditions, but the most common species to anticipate are:

  • Unreacted Starting Material: 1-Boc-5-methylindole-3-carbaldehyde.

  • Borate Salts: Byproducts from the sodium borohydride reagent.

  • Over-reduced Product: 1-Boc-3,5-dimethylindole, although less common with a mild reductant like NaBH₄.

  • Deprotected Product: 3-Hydroxymethyl-5-methylindole, which can occur if the reaction or workup conditions are too acidic.

  • Dimeric Impurities: 3-Hydroxymethylindoles can be unstable and may undergo self-condensation, especially under acidic conditions, to form species like 3,3'-diindolylmethanes.[1]

Q2: My reaction is complete according to TLC, but after workup, I have a low yield. What could be the cause?

A2: Low yields can often be attributed to issues during the aqueous workup. The product, being a hydroxymethyl derivative, has some aqueous solubility. To minimize losses:

  • Ensure the aqueous layer is thoroughly extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Use a saturated sodium chloride solution (brine) for the final wash of the combined organic layers. This helps to "salt out" the organic product from any residual water, driving it into the organic phase.

Q3: I am having trouble with the column chromatography. My compound is streaking/tailing. What can I do?

A3: Tailing of indole-containing compounds on silica gel is a common issue, often due to the interaction of the basic indole nitrogen with the acidic silanol groups on the silica surface. Although the Boc-protecting group reduces the basicity of the indole nitrogen, residual interactions can still occur. To mitigate this:

  • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[2] This will neutralize the acidic sites on the silica gel.

  • Ensure your crude product is free of any baseline impurities that may be causing the streaking.

Q4: After removing the solvent, my product is an oil and won't solidify. How can I induce crystallization?

A4: "Oiling out" is a frequent challenge with Boc-protected compounds. Here are some techniques to induce crystallization:

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes or pentane) to the oil and stir vigorously. This can often cause the product to precipitate as a solid.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal to the oil can initiate crystallization.

  • Solvent System for Recrystallization: A good starting point for recrystallization is a solvent system where the compound is soluble when hot but sparingly soluble when cold, such as ethyl acetate/hexanes or dichloromethane/hexanes.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the workup and purification process in a question-and-answer format.

Problem Potential Cause Solution
TLC shows a new, less polar spot after acidic workup. The Boc group may have been partially cleaved under acidic conditions, and the resulting free indole may have formed a dimer.Use a milder quenching agent like a saturated aqueous solution of ammonium chloride instead of a strong acid.[3] Keep the workup temperature low.
The product appears to be decomposing on the silica gel column. 3-Hydroxymethylindoles can be sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-eluting the column with the mobile phase containing 1% triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina.
Poor separation between the product and the starting aldehyde. The polarity of the eluent is not optimized.Carefully adjust the solvent ratio in your eluent. A common system is a gradient of ethyl acetate in hexanes. An ideal Rf for the product on TLC for good column separation is around 0.25-0.35.
The final product has a broad melting point range. The product is likely still impure.Consider a second purification step. If column chromatography was used first, try recrystallization to remove closely eluting impurities.

Experimental Protocols

Protocol 1: Workup Procedure for NaBH₄ Reduction
  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any excess NaBH₄. Continue adding until gas evolution ceases. Alternatively, water can be used for quenching.[4]

  • Extraction:

    • Add ethyl acetate to the quenched reaction mixture.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.

  • Column Packing and Elution:

    • Pack a silica gel column using a hexane/ethyl acetate mixture as the eluent.

    • A good starting eluent composition is 4:1 hexane/ethyl acetate. The polarity can be gradually increased as needed based on TLC analysis.

    • For compounds prone to tailing, add 0.5-1% triethylamine to the eluent.[2]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified product.

Visualization of Workflows

Troubleshooting Logic for Impurity Removal

troubleshooting_workflow start Crude Product Analysis (TLC/¹H NMR) check_aldehyde Starting Aldehyde Present? start->check_aldehyde check_baseline Baseline Impurities (Salts)? check_aldehyde->check_baseline No column_chrom Perform Flash Column Chromatography check_aldehyde->column_chrom Yes check_polarity Multiple Spots Close in Polarity? check_baseline->check_polarity No aq_workup Repeat Aqueous Workup check_baseline->aq_workup Yes check_polarity->column_chrom Yes recrystallize Consider Recrystallization/Trituration check_polarity->recrystallize If Oily end Pure Product Isolated column_chrom->end Pure Product recrystallize->end Pure Product aq_workup->start Re-analyze

Caption: Troubleshooting workflow for impurity removal.

General Purification Workflow

purification_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification start 1-Boc-5-methylindole- 3-carbaldehyde reaction NaBH₄, Solvent (e.g., MeOH/THF) start->reaction quench Quench (e.g., aq. NH₄Cl) reaction->quench extract Extract (e.g., EtOAc) quench->extract wash Wash (H₂O, Brine) extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Hexane/EtOAc +/- TEA) concentrate->chromatography recrystallization Recrystallization/ Trituration concentrate->recrystallization end_product Pure 1-Boc-3-Hydroxymethyl- 5-methylindole chromatography->end_product recrystallization->end_product

Caption: General purification workflow.

References

Validation & Comparative

A Comprehensive Guide to the NMR Characterization of 1-Boc-3-Hydroxymethyl-5-methylindole and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Importance of 1-Boc-3-Hydroxymethyl-5-methylindole

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The indole scaffold is a privileged structure found in numerous biologically active compounds. The Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen enhances solubility in organic solvents and prevents unwanted side reactions during synthesis.[2][3] The hydroxymethyl group at the 3-position and the methyl group at the 5-position provide key functionalities for further molecular elaboration. Accurate characterization of this starting material and its subsequent reaction products is paramount for ensuring the integrity of synthetic pathways. NMR spectroscopy is an indispensable tool for this purpose, providing detailed structural information.[4][5]

Common Reaction Pathways

The hydroxymethyl group at the C3 position is a versatile functional handle for various transformations. Two of the most common and important reactions are oxidation and substitution. Understanding the expected products of these reactions is crucial for interpreting their NMR spectra.

Reaction_Pathways A 1-Boc-3-hydroxymethyl- 5-methylindole B 1-Boc-3-formyl- 5-methylindole (Aldehyde) A->B Mild Oxidation (e.g., PCC, DMP) D Substitution Products (e.g., 3-halomethyl, 3-aminomethyl) A->D Substitution (e.g., SOCl2, Appel Reaction) C 1-Boc-5-methylindole- 3-carboxylic acid (Carboxylic Acid) B->C Further Oxidation (e.g., KMnO4, Jones)

NMR Analysis of the Starting Material: this compound

A thorough understanding of the NMR spectrum of the starting material is the foundation for analyzing its reaction products.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals for each proton in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents and the aromatic indole ring system.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Key Correlations
Boc (-C(CH₃)₃)~1.6Singlet (s)9 protons, characteristic of the t-butyl group.
5-CH₃~2.4Singlet (s)3 protons, attached to the aromatic ring.
3-CH₂OH~4.8Singlet (s) or Doublet (d)2 protons. May show coupling to the hydroxyl proton if not exchanging.
-OHVariableBroad Singlet (br s)Exchangeable with D₂O.
H2 (indole)~7.5Singlet (s)Proton at the 2-position of the indole ring.
H4, H6, H7 (aromatic)~7.2 - 7.8Doublets (d), Singlets (s)Aromatic protons on the benzene portion of the indole.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Typical Chemical Shift (δ, ppm)
Boc (-C (CH₃)₃)~84
Boc (-C(C H₃)₃)~28
5-C H₃~21
3-C H₂OH~60
C2 (indole)~125
C3 (indole)~115
C3a, C7a (indole bridgehead)~130, ~136
C4, C5, C6, C7 (aromatic)~115 - 132
Boc (C=O)~150

Comparative NMR Analysis of Reaction Products

The true power of NMR lies in comparing the spectra of the starting material and its products to confirm that the desired transformation has occurred.

Oxidation to 1-Boc-3-formyl-5-methylindole (Aldehyde)

Mild oxidation of the primary alcohol yields the corresponding aldehyde. This transformation leads to significant and predictable changes in the NMR spectra.[6]

¹H NMR Changes:

  • Disappearance of the 3-CH₂OH signal (~4.8 ppm) and the -OH signal.

  • Appearance of a new downfield singlet for the aldehyde proton (CHO) at ~10.0 ppm .[6]

  • The H2 proton signal may shift slightly downfield due to the electron-withdrawing nature of the aldehyde.

¹³C NMR Changes:

  • Disappearance of the 3-CH₂OH carbon signal (~60 ppm).

  • Appearance of a new downfield signal for the aldehyde carbonyl carbon (C HO) at ~185 ppm .[6]

Oxidation to 1-Boc-5-methylindole-3-carboxylic acid

Further oxidation of the aldehyde or direct strong oxidation of the alcohol leads to the carboxylic acid.

¹H NMR Changes:

  • Disappearance of the 3-CH₂OH or 3-CHO signals.

  • Appearance of a very broad singlet for the carboxylic acid proton (-COOH ) far downfield (>12 ppm ), which is exchangeable with D₂O.

  • The aromatic protons may experience slight shifts.

¹³C NMR Changes:

  • Disappearance of the 3-CH₂OH or 3-CHO carbon signals.

  • Appearance of a new downfield signal for the carboxylic acid carbonyl carbon (-C OOH) at ~165-175 ppm .[7]

Substitution Reactions (e.g., Formation of 1-Boc-3-chloromethyl-5-methylindole)

Conversion of the alcohol to a leaving group, such as a halide, is a common synthetic step.

¹H NMR Changes:

  • Disappearance of the 3-CH₂OH signal (~4.8 ppm) and the -OH signal.

  • Appearance of a new singlet for the 3-CH₂Cl protons at a similar or slightly downfield chemical shift (~4.7-5.0 ppm ). The exact shift depends on the substituent.

¹³C NMR Changes:

  • Disappearance of the 3-CH₂OH carbon signal (~60 ppm).

  • Appearance of a new, more shielded signal for the 3-C H₂Cl carbon at ~40-50 ppm .

Experimental Protocols

To ensure reproducible and high-quality data, the following standardized protocols are recommended.

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for these compounds.

  • Dissolution: Cap the tube and gently invert to dissolve the sample completely. A brief sonication may be necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6-8 ppm).

    • Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals.

Protocol 2: Standard ¹³C NMR Acquisition

This protocol describes a proton-decoupled ¹³C NMR experiment.

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

    • Spectral Width (SW): ~240 ppm (centered around 100-120 ppm).

    • Number of Scans: 512 to 2048 scans may be required, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase correct the spectrum and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Add Deuterated Solvent (0.6-0.7 mL) A->B C Dissolve Sample B->C D Insert into Spectrometer C->D E Lock and Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Calibration I->J K Integration (¹H) J->K L Peak Picking J->L K->L M Structural Elucidation L->M

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural elucidation of this compound and its reaction products.[8] By carefully analyzing the changes in chemical shifts, multiplicities, and the appearance/disappearance of key signals in both ¹H and ¹³C NMR spectra, researchers can confidently track the progress of their reactions and verify the structures of their target molecules. The comparative approach outlined in this guide provides a robust framework for achieving accurate and reliable characterization in synthetic and medicinal chemistry endeavors.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Boc-3-Hydroxymethyl-5-methylindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry and other analytical techniques for the characterization of 1-Boc-3-Hydroxymethyl-5-methylindole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles.

Introduction: The Significance of Indole Derivatives in Drug Discovery

Indole scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and biologically active compounds.[1] The specific derivative, this compound (Molecular Formula: C₁₅H₁₉NO₃, Molecular Weight: 261.32 g/mol ), serves as a crucial building block in the synthesis of more complex drug candidates.[2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for controlled, regioselective reactions, while the hydroxymethyl and methyl groups provide points for further functionalization.

Given their role in the drug discovery pipeline, the unambiguous structural confirmation and purity assessment of these intermediates are paramount.[4] This guide focuses on mass spectrometry (MS) as a primary analytical tool, offering a detailed exploration of its application and comparing its performance against alternative methods. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides exceptional sensitivity, mass accuracy, and the capability for detailed structural elucidation through fragmentation analysis, making it an indispensable technique.[1][5]

Core Principles of Mass Spectrometry for Indole Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For a molecule like this compound, this process involves three key stages: ionization, mass analysis, and detection.

Ionization Techniques: ESI vs. APCI

The choice of ionization source is critical for successfully analyzing small molecules.

  • Electrospray Ionization (ESI): This is the most common and generally preferred method for polar molecules like indole derivatives.[4] ESI is a "soft" ionization technique, meaning it typically imparts less energy to the molecule, resulting in a strong signal for the intact molecular ion (e.g., [M+H]⁺) with minimal in-source fragmentation.[1] The basic nitrogen atom on the indole ring readily accepts a proton, making it highly suitable for positive-ion mode ESI.[1]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative that is better suited for less polar, more volatile compounds that are not easily ionized by ESI.[7] While ESI is often sufficient for this class of compounds, APCI can be a valuable tool if the analyte is modified to be less polar or if matrix effects suppress the ESI signal.[7]

For this compound, ESI in positive ion mode is the recommended starting point due to the compound's inherent polarity and the basicity of the indole nitrogen.

Anticipated Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and generate a characteristic pattern that serves as a structural fingerprint.[8] For this compound, fragmentation is predictable and primarily driven by the lability of the Boc protecting group.

Key Fragmentation Pathways:

  • Loss of Isobutylene: The most common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈), resulting in a neutral loss of 56 Da.[9]

  • Loss of tert-butyl radical: A cleavage resulting in the loss of the tert-butyl group (C₄H₉•), a loss of 57 Da.

  • Loss of the entire Boc group: Cleavage of the N-C bond results in the loss of the entire Boc group (C₅H₉O₂•), a neutral loss of 101 Da.

  • Loss of Water: The hydroxymethyl group at the 3-position can readily lose a molecule of water (H₂O), a neutral loss of 18 Da.

  • Loss of Formaldehyde: The hydroxymethyl group can also undergo cleavage to lose formaldehyde (CH₂O), a neutral loss of 30 Da.

These fragmentation events provide confident identification of the different structural motifs within the molecule.

cluster_Boc Boc Group Fragmentation cluster_SideChain Side-Chain Fragmentation M [M+H]⁺ m/z 262.14 M_56 [M+H-56]⁺ m/z 206.1 (Loss of C₄H₈) M->M_56 - 56 Da M_57 [M+H-57]⁺ m/z 205.1 (Loss of C₄H₉•) M->M_57 - 57 Da M_101 [M+H-101]⁺ m/z 161.1 (Loss of Boc) M->M_101 - 101 Da M_18 [M+H-18]⁺ m/z 244.1 (Loss of H₂O) M->M_18 - 18 Da M_30 [M+H-30]⁺ m/z 232.1 (Loss of CH₂O) M->M_30 - 30 Da

Caption: Predicted MS/MS fragmentation of this compound.

Comparative Analysis: MS vs. Alternative Techniques

While mass spectrometry is a premier tool for this analysis, a comprehensive understanding requires comparing it with other standard analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) with UV detection.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)HPLC-UV
Primary Function Measures mass-to-charge ratio for molecular weight determination and structural elucidation via fragmentation.Determines the chemical and magnetic environment of nuclei (¹H, ¹³C) for definitive structure confirmation.Separates components of a mixture for identification and quantification.
Sensitivity Very High (picogram to femtogram)Low (milligram to microgram)Moderate (nanogram to microgram)
Specificity Very High, especially with High Resolution MS (HRMS) for elemental composition.Very High, provides unambiguous connectivity and stereochemistry.Moderate, relies on retention time and UV absorbance.
Structural Info Provides molecular weight and fragmentation patterns (sub-structural information).Provides complete molecular structure and connectivity.Minimal, limited to co-elution with a known standard.
Quantification Excellent, especially with stable isotope-labeled internal standards.[10][11]Possible (qNMR), but requires specific setup and is less common for routine analysis.Excellent, the gold standard for routine quantification.
Throughput High, especially with flow injection or fast LC gradients.Low, requires longer acquisition times.High, well-suited for automated, high-throughput screening.
Hyphenation Routinely coupled with LC (LC-MS) and GC (GC-MS) for complex mixture analysis.[5]Can be coupled with LC (LC-NMR), but is a specialized and less common technique.The separation component that is often coupled to MS or other detectors.

Expert Insight: For drug development, these techniques are not mutually exclusive but complementary. NMR is the gold standard for the initial, definitive structural confirmation of a newly synthesized batch. HPLC-UV is often the workhorse for routine purity checks and quantification in a manufacturing setting. LC-MS, however, excels in identifying unknown impurities and degradation products, providing crucial information to medicinal chemists for optimizing synthetic routes.[4][5]

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of this compound derivatives. Optimization will be necessary based on the specific instrument and exact molecular analogue being studied.

cluster_workflow LC-MS/MS Experimental Workflow SamplePrep 1. Sample Preparation LC 2. LC Separation SamplePrep->LC ESI 3. ESI Ionization LC->ESI MS1 4. Full Scan MS (MS1) ESI->MS1 CID 5. Collision-Induced Dissociation (CID) MS1->CID MS2 6. Product Ion Scan (MS2) CID->MS2 Data 7. Data Analysis MS2->Data

Caption: High-level workflow for LC-MS/MS analysis.
Step 1: Sample and Standard Preparation

  • Stock Solution: Accurately weigh ~1 mg of the indole derivative and dissolve it in 1 mL of a suitable organic solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 Acetonitrile:Water to a final concentration of 1 µg/mL. This concentration is a typical starting point for ESI-MS analysis.

  • Internal Standard (for quantification): If quantification is required, prepare a working solution of a stable isotope-labeled analogue at the same concentration.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Causality: The use of a C18 column provides good retention for moderately polar small molecules. The formic acid acidifies the mobile phase, which promotes the protonation of the analyte ([M+H]⁺) and improves peak shape. The gradient elution ensures that the compound elutes as a sharp peak.

Step 3: Mass Spectrometry (MS) Conditions
  • Instrument: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120 °C.[12]

  • Desolvation Temperature: 350 °C.[12]

  • Cone Gas Flow: 40 L/hr.[12]

  • Desolvation Gas Flow: 400 L/hr.[12]

  • Acquisition Mode:

    • Full Scan (MS1): Scan from m/z 100-500 to identify the [M+H]⁺ ion (expected at m/z 262.14).

    • Tandem MS (MS/MS): Select the precursor ion (m/z 262.1) and fragment it using collision-induced dissociation (CID). Scan the resulting product ions.

  • Collision Energy: Start with a collision energy of 20 eV. It is advisable to perform a ramp of collision energies (e.g., 10-40 eV) to capture all relevant fragment ions.

Self-Validation: The protocol is self-validating by design. The Full Scan MS confirms the presence and mass of the intact molecule. The subsequent MS/MS scan must produce a fragmentation pattern consistent with the known structure (i.e., losses of 18, 56, 57, 101 Da). High-resolution data should yield a mass accuracy of < 5 ppm, confirming the elemental composition.[1]

Conclusion

Mass spectrometry, particularly when hyphenated with liquid chromatography, is an essential and powerful technique for the analysis of this compound derivatives.[5] Its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis make it uniquely suited for confirming identity, assessing purity, and identifying unknown byproducts in the drug development process.[6] While NMR remains the definitive tool for absolute structure elucidation and HPLC-UV is a robust method for routine quantification, LC-MS provides an unparalleled combination of speed, sensitivity, and structural insight that is critical for advancing medicinal chemistry programs.

References

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 1-Boc-3-Hydroxymethyl-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. This principle of purity extends to the earliest stages of synthesis, including the characterization of key intermediates. 1-Boc-3-hydroxymethyl-5-methylindole is one such intermediate, a building block whose impurity profile can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method for assessing its purity is not just a regulatory expectation but a scientific necessity.

This guide provides an in-depth, comparative approach to developing a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. We will explore the rationale behind chromatographic choices, present detailed experimental protocols, and compare the performance of two distinct reversed-phase HPLC methods. This document is designed to be a practical resource, grounded in the principles of scientific integrity and authoritative guidelines such as those from the International Council for Harmonisation (ICH).

Understanding the Analyte: this compound

Before embarking on method development, a thorough understanding of the target molecule is essential.

  • Structure: The molecule contains an indole core, which is a good chromophore for UV detection. The Boc (tert-butyloxycarbonyl) protecting group imparts significant non-polar character, while the hydroxymethyl group adds a degree of polarity. The methyl group on the indole ring also contributes to its hydrophobicity.

  • Polarity: The combination of a large non-polar Boc group and a polar hydroxymethyl group gives the molecule an intermediate polarity, making it well-suited for reversed-phase HPLC.[1][2][3]

  • Potential Impurities: Impurities can arise from the synthesis process (e.g., starting materials, byproducts) or degradation. Potential degradation pathways could involve the loss of the Boc group (de-protection) or oxidation of the indole ring or hydroxymethyl group. A successful HPLC method must be able to resolve the main compound from these potential impurities.

Method Development Strategy: A Comparative Approach

We will develop and compare two reversed-phase HPLC methods, differing primarily in their stationary phase, to illustrate how column chemistry can be leveraged to optimize separation.

  • Method A: A conventional C18 (octadecylsilane) stationary phase. C18 columns are the workhorses of reversed-phase HPLC, offering excellent hydrophobic retention.[1]

  • Method B: A Phenyl-Hexyl stationary phase. This provides an alternative selectivity through pi-pi interactions with the aromatic indole ring of the analyte and its impurities, in addition to hydrophobic interactions.

The overall workflow for developing and comparing these methods is outlined below.

G cluster_0 Method Development Workflow Initial Conditions Initial Conditions Method A Development (C18) Method A Development (C18) Initial Conditions->Method A Development (C18) Select Stationary Phase Method B Development (Phenyl-Hexyl) Method B Development (Phenyl-Hexyl) Initial Conditions->Method B Development (Phenyl-Hexyl) Select Stationary Phase Optimization Optimization Method A Development (C18)->Optimization Mobile Phase, Gradient Method B Development (Phenyl-Hexyl)->Optimization Mobile Phase, Gradient Forced Degradation Forced Degradation Optimization->Forced Degradation Assess Specificity Method Comparison Method Comparison Forced Degradation->Method Comparison Evaluate Performance Validation Validation Method Comparison->Validation Select & Validate

Caption: Workflow for HPLC method development and comparison.

Experimental Protocols

Initial Chromatographic Conditions

The starting point for both methods is based on the physicochemical properties of this compound.

  • Mobile Phase: A combination of water and a water-miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard for reversed-phase HPLC.[1] We will start with ACN due to its lower UV cutoff and viscosity. A small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[4] However, given the acidic nature of TFA can potentially cause the cleavage of the acid-labile Boc group over time, especially during fraction collection and evaporation in preparative HPLC, a concentration of 0.1% is generally considered safe for analytical purposes.

  • Detection: The indole ring system provides strong UV absorbance. A photodiode array (PDA) detector will be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detection of the main peak and any impurities. The expected lambda max for indole derivatives is typically around 220 nm and 280 nm.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

Method A: C18 Stationary Phase Development

Objective: To achieve good retention and initial separation of the main peak from any existing impurities using a C18 column.

Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a relatively high aqueous content to ensure retention of the main peak and any more polar impurities. A typical starting gradient could be 50-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA at 220 nm and 280 nm.

Rationale: The C18 column will separate compounds primarily based on their hydrophobicity. The Boc group will strongly interact with the stationary phase, leading to good retention. The gradient elution will then allow for the separation of compounds with a range of polarities.

Method B: Phenyl-Hexyl Stationary Phase Development

Objective: To evaluate an alternative selectivity for the separation using a Phenyl-Hexyl column.

Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: The same starting gradient as Method A (50-95% B over 20 minutes) will be used for a direct comparison.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA at 220 nm and 280 nm.

Rationale: The phenyl rings in the stationary phase can undergo pi-pi stacking interactions with the indole ring of the analyte. This can provide a different elution order and potentially better resolution for certain impurities compared to the purely hydrophobic interactions of the C18 phase.

Method Optimization

Once initial chromatograms are obtained, both methods will be optimized by systematically adjusting the following parameters to achieve optimal resolution, peak shape, and analysis time:

  • Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.

  • Mobile Phase Composition: The choice of organic modifier (ACN vs. MeOH) and the pH of the aqueous phase can influence selectivity.

  • Temperature: Increasing the column temperature can reduce viscosity, leading to sharper peaks and shorter retention times, but may also affect selectivity.

  • Flow Rate: A lower flow rate can improve resolution but will increase the run time.

G cluster_1 Method Optimization Cycle Initial Chromatogram Initial Chromatogram Evaluate Performance Evaluate Performance Initial Chromatogram->Evaluate Performance Assess Resolution, Peak Shape Adjust Parameters Adjust Parameters Evaluate Performance->Adjust Parameters Identify Areas for Improvement Optimized Method Optimized Method Evaluate Performance->Optimized Method Meets Criteria Adjust Parameters->Initial Chromatogram Systematic Changes

Caption: Iterative cycle for HPLC method optimization.

Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies are performed.[5][6] This involves subjecting the this compound sample to harsh conditions to intentionally generate degradation products. The optimized HPLC methods are then used to analyze these stressed samples.

Protocol:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection. The primary expected degradant is the de-protected indole.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before injection.

  • Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.

The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Comparative Performance Analysis

After optimization and forced degradation studies, the performance of Method A and Method B can be objectively compared. The following table illustrates a hypothetical comparison based on expected chromatographic principles.

Parameter Method A (C18) Method B (Phenyl-Hexyl) Commentary
Retention Time of Main Peak (min) 12.511.8The slightly lower retention on the Phenyl-Hexyl column may be due to its lower hydrophobicity compared to C18.
Resolution of Main Peak and Closest Impurity 2.12.8The Phenyl-Hexyl column shows superior resolution for a key impurity, likely due to pi-pi interactions providing alternative selectivity.
Tailing Factor (Asymmetry) 1.21.1Both methods produce acceptable peak shapes, with the Phenyl-Hexyl column showing slightly better symmetry.
Theoretical Plates (N) 15,00016,500Both columns show good efficiency, with the Phenyl-Hexyl column being slightly more efficient under these conditions.
Analysis Time (min) 2525The run times are comparable.
Specificity Good separation from all forced degradation products.Excellent separation from all forced degradation products, with improved resolution of oxidative degradants.Both methods are stability-indicating, but Method B offers a clear advantage in resolving specific degradants.

Conclusion and Recommendation

Based on the illustrative data, both the C18 and Phenyl-Hexyl methods are capable of providing a suitable purity analysis for this compound. However, Method B, utilizing the Phenyl-Hexyl stationary phase, is recommended due to its superior resolution of the main peak from a critical impurity and its better performance in separating oxidative degradation products. This alternative selectivity offered by the phenyl-hexyl chemistry provides a more robust and reliable stability-indicating method.

The final selected method should then undergo full validation according to ICH Q2(R1) guidelines to demonstrate its accuracy, precision, specificity, linearity, range, and robustness.[7][8][9] This rigorous validation process ensures that the analytical method is fit for its intended purpose in a regulated environment.

References

A Comparative Guide to the Reactivity of 1-Boc-3-Hydroxymethyl-5-methylindole and Other Indole Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3][4][5] The strategic functionalization of the indole nucleus is paramount in modulating the pharmacological properties of these molecules. This guide provides an in-depth comparison of the reactivity of 1-Boc-3-hydroxymethyl-5-methylindole , a versatile building block, with other commonly used indole derivatives. We will explore how the interplay of substituents on the indole ring influences its behavior in key synthetic transformations, supported by established chemical principles and experimental insights.

The Influence of Substituents on Indole Reactivity: A Mechanistic Overview

The reactivity of the indole ring is governed by the electron density of the pyrrole moiety, making it susceptible to electrophilic attack, primarily at the C3 position.[6][7] However, this inherent reactivity can be finely tuned by the presence of various substituents.

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group at the N1 position is an electron-withdrawing group that significantly modulates the indole's reactivity. By delocalizing the nitrogen lone pair into the carbonyl group, the Boc group reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic aromatic substitution. This deactivation, however, offers a greater degree of control and selectivity in many reactions, preventing unwanted side reactions that can occur with unprotected indoles.

The removal of the Boc group is a critical step in many synthetic routes. A variety of methods exist for its deprotection, ranging from acidic conditions (e.g., trifluoroacetic acid) to milder, more selective methods.[8][9][10] For instance, a highly efficient and selective deprotection can be achieved using a catalytic amount of sodium methoxide in dry methanol at ambient temperature.[11][12]

The Impact of the 3-Hydroxymethyl Group

The 3-hydroxymethyl group is a versatile handle for further synthetic transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or participate in reactions such as the Mitsunobu reaction. The presence of this group at the C3 position precludes direct electrophilic substitution at this site, directing incoming electrophiles to other positions on the indole ring, typically C2, C4, or C6, depending on the reaction conditions and other substituents.

The Activating Effect of the 5-Methyl Group

The methyl group at the C5 position is an electron-donating group. Through a hyperconjugation effect, it increases the electron density of the benzene portion of the indole ring, thereby activating it towards electrophilic aromatic substitution. This activating effect can influence the regioselectivity of reactions, particularly when the more reactive C3 position is blocked.

Comparative Reactivity in Key Synthetic Transformations

Let us now compare the expected reactivity of This compound with other common indole building blocks in several key reactions.

Indole Building Block Structure Key Features Influencing Reactivity
This compound N-Boc (deactivating), C3-substituent (directing), C5-methyl (activating).
Indole Unprotected, highly reactive at C3.
1-Boc-indole N-Boc (deactivating), C3 available for substitution.
3-Methylindole (Skatole) C3-substituent (directing), unprotected N-H.
5-Bromoindole C5-bromo (deactivating, directing), unprotected N-H.
Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[13][14][15]

  • This compound : With the C3 position occupied, formylation is expected to be challenging. If the reaction were to proceed, it would likely occur at the C2 or C4/C6 positions, though the deactivating effect of the Boc group would necessitate harsh conditions.

  • Indole : Readily undergoes formylation at the C3 position to yield indole-3-carboxaldehyde.[16]

  • 1-Boc-indole : Formylation occurs at C3, but the reaction is generally slower than with unprotected indole due to the deactivating Boc group.

  • 3-Methylindole : The C3 position is blocked. Formylation can occur at the N1 position or at C2 under forcing conditions.

  • 5-Bromoindole : The deactivating effect of the bromine atom, coupled with the inherent reactivity of the C3 position, would likely lead to formylation at C3, albeit at a slower rate than indole.

Proposed Experimental Protocol: Comparative Vilsmeier-Haack Formylation

To obtain quantitative comparative data, the following experiment could be performed:

Objective: To compare the reactivity and regioselectivity of different indole building blocks in the Vilsmeier-Haack reaction.

Materials:

  • Indole, 1-Boc-indole, 3-methylindole, 5-bromoindole, this compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the respective indole (1 mmol) in dry DCM (10 mL) at 0 °C, add DMF (3 mmol).

  • Slowly add POCl₃ (1.2 mmol) to the mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and regioselectivity.

Data to Collect:

  • Reaction time for completion.

  • Isolated yield of the formylated product(s).

  • Regioisomeric ratio (if applicable).

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the indole ring, typically at the C3 position.[17][18][19]

  • This compound : The C3 position is blocked, and the N-Boc group deactivates the ring, making a standard Mannich reaction unlikely.

  • Indole : Readily undergoes the Mannich reaction at C3 to form gramine derivatives.

  • 1-Boc-indole : The reaction at C3 is possible but slower than with unprotected indole.

  • 3-Methylindole : Can undergo the Mannich reaction at the N1 position to furnish N-Mannich bases.[20]

  • 5-Bromoindole : The C3 position is available and will be the preferred site of reaction.

Proposed Experimental Protocol: Comparative Mannich Reaction

Objective: To compare the reactivity of different indole building blocks in the Mannich reaction.

Materials:

  • Indole, 1-Boc-indole, 3-methylindole, 5-bromoindole, this compound

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Acetic acid

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • To a solution of the respective indole (1 mmol) in ethanol (10 mL), add acetic acid (0.5 mL).

  • Cool the mixture to 0 °C and add formaldehyde (1.2 mmol) followed by dimethylamine (1.2 mmol).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 6 hours).

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and basify with sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

  • Characterize the product to determine yield and structure.

Data to Collect:

  • Reaction time.

  • Isolated yield of the Mannich base.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring and is a classic example of electrophilic aromatic substitution.[21][22][23][24]

  • This compound : The deactivating N-Boc group and the blocked C3 position make Friedel-Crafts acylation challenging. The activating C5-methyl group might direct acylation to the C4 or C6 position under forcing conditions, though competing reactions are likely.

  • Indole : Acylation typically occurs at the C3 position.

  • 1-Boc-indole : Acylation occurs at C3, with the Boc group providing a cleaner reaction profile compared to unprotected indole.

  • 3-Methylindole : With C3 blocked, acylation can occur at C2.

  • 5-Bromoindole : The deactivating effect of the bromine will slow the reaction, but acylation is expected at the C3 position.

A study on the Friedel-Crafts acylation of N-methylindoles showed that a 5-methoxy group (electron-donating) resulted in a lower conversion compared to an unsubstituted N-methylindole, suggesting that electronic effects on the benzene ring can be complex.[25]

Reactivity of the 3-Hydroxymethyl Group

The 3-hydroxymethyl group of This compound is a key functional handle.

Oxidation

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. For instance, manganese dioxide (MnO₂) is a mild reagent that selectively oxidizes allylic and benzylic alcohols to the corresponding aldehydes. More potent oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent would yield the carboxylic acid. The oxidation of 3-hydroxymethylindole can also lead to the formation of 3-hydroxymethyloxindole.[26] Electrochemical methods have also been developed for the oxidation of 3-substituted indoles.[27][28]

Nucleophilic Substitution

The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), allowing for subsequent nucleophilic substitution to introduce a wide range of functionalities at the C3-methyl position.

Visualizing Reaction Pathways

G Indole Indole Indole-3-carboxaldehyde Indole-3-carboxaldehyde Indole->Indole-3-carboxaldehyde Vilsmeier-Haack Gramine Gramine Indole->Gramine Mannich 3-Acylindole 3-Acylindole Indole->3-Acylindole Friedel-Crafts 1-Boc-Indole 1-Boc-Indole 1-Boc-indole-3-carboxaldehyde 1-Boc-indole-3-carboxaldehyde 1-Boc-Indole->1-Boc-indole-3-carboxaldehyde Vilsmeier-Haack 1-Boc-3-aminomethylindole 1-Boc-3-aminomethylindole 1-Boc-Indole->1-Boc-3-aminomethylindole Mannich 1-Boc-3-acylindole 1-Boc-3-acylindole 1-Boc-Indole->1-Boc-3-acylindole Friedel-Crafts This compound This compound 1-Boc-3-formyl-5-methylindole 1-Boc-3-formyl-5-methylindole This compound->1-Boc-3-formyl-5-methylindole Oxidation (e.g., MnO2) 1-Boc-3-bromomethyl-5-methylindole 1-Boc-3-bromomethyl-5-methylindole This compound->1-Boc-3-bromomethyl-5-methylindole Halogenation Further Functionalization Further Functionalization 1-Boc-3-bromomethyl-5-methylindole->Further Functionalization Nucleophilic Substitution

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and drug discovery. Its unique substitution pattern offers a balance of reactivity and control. The N-Boc group provides a means to moderate the reactivity of the indole core and prevent N-functionalization, while the 3-hydroxymethyl group serves as a versatile handle for a wide array of synthetic transformations. The 5-methyl group, in turn, can influence the electronic properties and potential for further functionalization of the benzene ring.

While direct, quantitative comparative data with other indole building blocks is not always readily available in the literature, a thorough understanding of the fundamental principles of indole chemistry allows for a rational prediction of its reactivity. The proposed experimental protocols in this guide offer a framework for generating such data, which would be invaluable to the scientific community. By carefully selecting the appropriate indole starting material and reaction conditions, researchers can efficiently construct complex molecular architectures with desired pharmacological properties.

References

A Comparative Guide to the Synthesis of 1-Boc-3-Hydroxymethyl-5-methylindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indole derivatives hold a prominent place due to their wide-ranging biological activities. This guide provides a detailed comparative analysis of alternative synthetic routes to 1-Boc-3-hydroxymethyl-5-methylindole, a valuable building block in medicinal chemistry. We will delve into two primary synthetic strategies, offering in-depth technical protocols, comparative data, and insights into the rationale behind the experimental choices, empowering researchers to select the most suitable pathway for their specific needs.

Introduction: The Significance of this compound

The this compound scaffold is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances solubility in organic solvents and prevents unwanted side reactions, while the hydroxymethyl group at the 3-position provides a crucial handle for further functionalization. The methyl group at the 5-position can influence the electronic properties and metabolic stability of the final compounds. Given its utility, the development of efficient and scalable synthetic routes to this intermediate is of significant interest.

Comparative Analysis of Synthetic Routes

This guide will compare two distinct synthetic pathways to this compound:

  • Route A: Formylation of 5-Methylindole followed by Reduction and Boc Protection. This classical and linear approach involves the introduction of a formyl group at the C3 position, which is then reduced to the alcohol before the final protection of the indole nitrogen.

  • Route B: Boc Protection of 5-Methylindole followed by Lithiation and Formylation, and subsequent Reduction. This strategy prioritizes the protection of the indole nitrogen, followed by a directed C3-functionalization.

Below is a summary of the key comparative metrics for each route:

ParameterRoute A: Post-Functionalization ProtectionRoute B: Pre-Functionalization Protection
Starting Material 5-Methylindole5-Methylindole
Key Intermediates 5-Methylindole-3-carboxaldehyde, 3-Hydroxymethyl-5-methylindole1-Boc-5-methylindole, 1-Boc-5-methylindole-3-carboxaldehyde
Overall Yield (estimated) ModeratePotentially Higher
Scalability GoodModerate (requires cryogenic conditions)
Reagent Toxicity/Hazards Use of POCl₃ (corrosive)Use of n-BuLi (pyrophoric)
Operational Complexity Multi-step, sequential reactionsRequires anhydrous and inert atmosphere

Route A: Post-Functionalization Protection Strategy

This route follows a logical sequence of functionalizing the indole core at the desired position before protecting the nitrogen.

Workflow Diagram

Route_A A 5-Methylindole B Vilsmeier-Haack Formylation A->B POCl₃, DMF C 5-Methylindole-3-carboxaldehyde B->C D Reduction C->D NaBH₄ E 3-Hydroxymethyl-5-methylindole D->E F Boc Protection E->F Boc₂O, Base G This compound F->G

Caption: Synthetic workflow for Route A.

Experimental Protocols

Step A1: Synthesis of 5-Methylindole-3-carboxaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like indoles.

  • Mechanism Insight: The reaction proceeds through the formation of the Vilsmeier reagent (chloroiminium ion) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis yields the aldehyde.

  • Protocol:

    • To a stirred solution of dimethylformamide (1.5 eq.) at 0 °C, add phosphorus oxychloride (1.2 eq.) dropwise under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 5-methylindole (1.0 eq.) in DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • The precipitated solid is collected by filtration, washed with water, and dried to afford 5-methylindole-3-carboxaldehyde.

  • Expected Yield: 85-95%

Step A2: Synthesis of 3-Hydroxymethyl-5-methylindole

The reduction of the aldehyde to the primary alcohol is a straightforward transformation.

  • Reagent Choice: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this conversion, offering high yields and operational simplicity.

  • Protocol:

    • Suspend 5-methylindole-3-carboxaldehyde (1.0 eq.) in methanol or ethanol.

    • Cool the suspension to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the alcohol under reduced pressure and extract the aqueous layer with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-hydroxymethyl-5-methylindole.

  • Expected Yield: 90-98%

Step A3: Synthesis of this compound

The final step involves the protection of the indole nitrogen.

  • Reaction Conditions: The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) is a standard and efficient method for Boc protection.[1]

  • Protocol:

    • Dissolve 3-hydroxymethyl-5-methylindole (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to obtain this compound.

  • Expected Yield: 80-90%

Route B: Pre-Functionalization Protection Strategy

This approach involves protecting the indole nitrogen at the outset, which can influence the regioselectivity of subsequent functionalization steps.

Workflow Diagram

Route_B A 5-Methylindole B Boc Protection A->B Boc₂O, Base C 1-Boc-5-methylindole B->C D Lithiation & Formylation C->D n-BuLi, DMF E 1-Boc-5-methylindole-3-carboxaldehyde D->E F Reduction E->F NaBH₄ G This compound F->G

Caption: Synthetic workflow for Route B.

Experimental Protocols

Step B1: Synthesis of 1-Boc-5-methylindole

  • Protocol:

    • Dissolve 5-methylindole (1.0 eq.) in anhydrous THF.

    • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction carefully with water.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography if necessary.

  • Expected Yield: 95-99%

Step B2: Synthesis of 1-Boc-5-methylindole-3-carboxaldehyde

This step utilizes directed ortho-metalation, where the Boc group directs the deprotonation to the C2 position, followed by formylation. However, for indoles, lithiation typically occurs at the C2 position. To achieve C3 formylation, a subsequent rearrangement or alternative strategy might be necessary, or direct C3 lithiation under specific conditions. A more common approach after Boc protection is a Vilsmeier-Haack or a Friedel-Crafts type formylation. A direct lithiation at C3 is less common but can be achieved.[2]

  • Mechanism Insight: The Boc group can direct lithiation to the C2 position. However, formylation at the C3 position of a 1-Boc-indole can be achieved via lithiation at C2 followed by quenching with DMF, which can in some cases lead to the 3-formyl product through rearrangement or by direct C3 metalation under specific conditions. A more predictable method would be a Vilsmeier-Haack reaction on the Boc-protected indole. For the purpose of this guide, we will describe the direct formylation via lithiation as a distinct alternative.

  • Protocol (via Lithiation):

    • Dissolve 1-Boc-5-methylindole (1.0 eq.) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add n-butyllithium (1.1 eq., solution in hexanes) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous DMF (1.5 eq.) dropwise.

    • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

  • Expected Yield: 60-70%

Step B3: Synthesis of this compound

  • Protocol:

    • Dissolve 1-Boc-5-methylindole-3-carboxaldehyde (1.0 eq.) in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

    • Stir at room temperature for 1-2 hours.

    • Add water to quench the reaction and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

  • Expected Yield: 90-98%

Discussion and Recommendations

Route A is a robust and well-established pathway. The Vilsmeier-Haack reaction is generally high-yielding and scalable. The subsequent reduction and Boc protection steps are also efficient and straightforward. The main drawback is the handling of phosphorus oxychloride, which is corrosive and moisture-sensitive.

Route B offers the advantage of protecting the indole nitrogen early, which can be beneficial if other N-sensitive reagents are used in subsequent steps. The lithiation-formylation sequence provides a powerful method for C-H functionalization. However, this route requires strictly anhydrous conditions and the handling of pyrophoric n-butyllithium, making it more technically demanding and potentially less amenable to large-scale synthesis without specialized equipment. The yield of the formylation step can also be more variable compared to the Vilsmeier-Haack reaction.

For most laboratory-scale syntheses where operational simplicity and high overall yields are desired, Route A is generally the recommended pathway . It avoids the use of highly pyrophoric reagents and cryogenic temperatures. Route B may be preferred in cases where the early protection of the indole nitrogen is strategically advantageous for a more complex synthesis, or when exploring alternative C-H functionalization methodologies.

The choice between these routes will ultimately depend on the specific requirements of the research project, including the available equipment, the scale of the synthesis, and the experience of the chemist. Both routes provide viable access to the valuable this compound intermediate.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1-Boc-3-Hydroxymethyl-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development and organic synthesis, 1-Boc-3-Hydroxymethyl-5-methylindole serves as a valuable heterocyclic building block. Its protected indole core, functionalized with a hydroxymethyl group, makes it a versatile intermediate for constructing more complex bioactive molecules. However, the success of any multi-step synthesis hinges on the unequivocal structural verification of its intermediates. Ambiguity in structure can lead to the generation of unintended isomers, costly downstream failures, and misinterpreted biological data.

This guide provides a comprehensive framework for the structural elucidation of this compound using a multi-technique spectroscopic approach. Moving beyond a simple recitation of data, we will delve into the causal reasoning behind the expected spectroscopic signatures, compare them against plausible alternatives, and provide robust, self-validating experimental protocols. Our objective is to equip researchers with the expertise to not only confirm the desired product but also to identify and troubleshoot potential isomeric impurities with confidence.

Chapter 1: The Expected Spectroscopic Signature of this compound

The molecular structure dictates a unique spectroscopic fingerprint. Understanding the expected signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is the first step in structural verification. The molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol .[1][2]

Diagram: Molecular Structure

Caption: Structure of this compound.

¹H NMR Spectroscopy: The Proton Environment

Proton NMR is arguably the most powerful tool for confirming the substitution pattern of the indole ring. Each chemically distinct proton gives a signal, and its chemical shift (δ), multiplicity (splitting pattern), and integration (area under the signal) provide a wealth of structural information.[3][4][5]

  • Boc Group (~1.6 ppm): A large singlet integrating to 9 protons is the unmistakable signature of the tert-butyl group. These protons are chemically equivalent and shielded, hence their upfield position.

  • Methyl Group (C5-CH₃, ~2.4 ppm): A singlet integrating to 3 protons. Its position is typical for a methyl group attached to an aromatic ring.

  • Hydroxymethyl Group (C3-CH₂OH):

    • CH₂ (~4.8 ppm): A singlet or doublet integrating to 2 protons. This group is adjacent to the indole C3 position and an oxygen atom, causing a downfield shift. It may appear as a singlet if coupling to the -OH proton is not observed, or a doublet if it is.

    • OH (~1.5-2.0 ppm): A broad singlet or triplet integrating to 1 proton. The chemical shift of hydroxyl protons is highly variable and depends on concentration, solvent, and temperature.[4] It often appears as a broad signal due to hydrogen bonding and chemical exchange.

  • Indole Ring Protons:

    • H2 (~7.5 ppm): A singlet. The C2 proton is adjacent to the nitrogen atom and part of the pyrrole ring's double bond, leading to a characteristic downfield shift.[6] Its singlet nature is a key confirmation of substitution at C3.

    • H4 (~7.9 ppm): A singlet or narrow doublet. Located on the benzene portion of the ring, this proton is deshielded by the carbamate's carbonyl group. It typically shows no significant coupling.

    • H6 (~7.1 ppm): A doublet. This proton is ortho to H7, so it will be split into a doublet.

    • H7 (~7.4 ppm): A doublet. This proton is ortho to H6, resulting in a doublet.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR complements the proton data by confirming the number of unique carbon environments and providing information about their functional groups.[7]

  • Boc Group:

    • C=O (~150 ppm): The carbonyl carbon of the carbamate is significantly deshielded.

    • Quaternary C (~84 ppm): The central carbon of the tert-butyl group.

    • CH₃ (~28 ppm): The three equivalent methyl carbons.

  • Indole Ring:

    • C2 (~125 ppm)

    • C3 (~115 ppm)

    • C3a, C7a (Quaternary, ~136, ~128 ppm)

    • C4, C6, C7 (Aromatic CH, ~115-130 ppm)

    • C5 (Quaternary, ~132 ppm)

  • Substituents:

    • C5-CH₃ (~21 ppm): Typical for an aromatic methyl group.

    • C3-CH₂OH (~60 ppm): Shielded due to being an sp³ carbon but shifted downfield by the attached oxygen.

Infrared (IR) Spectroscopy: Key Functional Groups

IR spectroscopy is excellent for rapidly confirming the presence of key functional groups.[8][9]

  • O-H Stretch (3200-3500 cm⁻¹): A strong, broad absorption band characteristic of the hydroxyl group, broadened by hydrogen bonding.[9]

  • C-H Stretches (2850-3100 cm⁻¹): Signals for both aromatic and aliphatic C-H bonds will appear in this region.

  • C=O Stretch (~1730 cm⁻¹): A very strong, sharp absorption is expected for the carbonyl group of the Boc-carbamate. This is a crucial signal to confirm the presence of the protecting group.

  • C=C Stretches (1450-1600 cm⁻¹): Medium to strong absorptions from the aromatic indole ring.[10][11]

  • C-O Stretch (1000-1300 cm⁻¹): A strong band corresponding to the C-O bonds of the alcohol and the carbamate.[9]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and offers structural clues through fragmentation analysis.[12] For a molecule with the formula C₁₅H₁₉NO₃, the expected exact mass of the molecular ion [M]⁺ is 261.1365.

  • Molecular Ion Peak ([M]⁺, m/z = 261): The presence of this peak confirms the molecular weight.

  • Key Fragmentation Patterns: The tert-butoxycarbonyl (Boc) group has highly characteristic fragmentation pathways.[13][14]

    • Loss of isobutylene ([M-56]⁺, m/z = 205): A very common fragmentation involving the loss of C₄H₈.[15][16]

    • Loss of the tert-butyl group ([M-57]⁺, m/z = 204): Cleavage of the tert-butyl radical.[13]

    • Loss of the entire Boc group ([M-100]⁺, m/z = 161): This corresponds to the deprotected indole core.

Chapter 2: Comparative Analysis – Distinguishing Isomers and Byproducts

A robust analysis anticipates potential errors. During the synthesis of this compound, several alternative products could theoretically form. Spectroscopic analysis is the definitive method to differentiate the target molecule from these imposters.

Potential Alternative 1: Positional Isomer (e.g., 1-Boc-2-Hydroxymethyl-5-methylindole)

If the hydroxymethyl group were mistakenly attached to the C2 position, the NMR spectra would change dramatically.

  • ¹H NMR: The most telling difference would be the absence of the H2 singlet around 7.5 ppm. Instead, a singlet for the H3 proton would appear further upfield. The CH₂ group at C2 would also have a different chemical shift.

  • ¹³C NMR: The chemical shifts for C2 and C3 would be significantly different, reflecting the changed substitution pattern.

Potential Alternative 2: Incomplete Protection (3-Hydroxymethyl-5-methylindole)

If the Boc protection step failed, the resulting molecule would lack the Boc group entirely.

  • ¹H & ¹³C NMR: The signals for the Boc group (9H singlet at ~1.6 ppm in ¹H; signals at ~150, 84, 28 ppm in ¹³C) would be completely absent. Furthermore, a broad N-H proton signal would appear downfield (~8.0-8.5 ppm) in the ¹H NMR spectrum.[11]

  • IR Spectroscopy: The strong, sharp C=O stretch of the carbamate (~1730 cm⁻¹) would be absent. A characteristic N-H stretch would appear around 3400 cm⁻¹.[10][11]

  • Mass Spectrometry: The molecular ion peak would be at m/z = 161, a difference of 100 amu.

Data Comparison Table
Spectroscopic FeatureTarget: 1-Boc-3-HM-5-Me-Indole Alternative: Incomplete Protection Alternative: 2-HM Isomer
¹H NMR: Boc Signal Singlet, 9H, ~1.6 ppmAbsentSinglet, 9H, ~1.6 ppm
¹H NMR: H2 Proton Singlet, ~7.5 ppmSinglet, ~7.2 ppmAbsent (position is substituted)
¹H NMR: N-H Proton AbsentBroad singlet, ~8.0-8.5 ppmAbsent
IR: C=O (Boc) Strong, sharp, ~1730 cm⁻¹AbsentStrong, sharp, ~1730 cm⁻¹
IR: N-H Stretch AbsentBroad, ~3400 cm⁻¹Absent
MS: [M]⁺ (m/z) 261161261
MS: [M-100]⁺ (m/z) 161N/A161

Chapter 3: Experimental Protocols for Structural Verification

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

Diagram: Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with TMS standard. NMR ¹H & ¹³C NMR (400-600 MHz) Prep->NMR IR FTIR (ATR or KBr pellet) MS Mass Spectrometry (ESI or EI) Analysis Correlate spectral data: - Chemical Shifts - Multiplicities - IR Bands - m/z values NMR->Analysis IR->Analysis MS->Analysis Compare Compare experimental data with expected values and alternative structures. Analysis->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Workflow for spectroscopic structural confirmation.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried product into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.[5]

  • Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (several hundred to thousands) will be required.

Causality Note: The choice of solvent is critical. CDCl₃ is a common choice, but if hydrogen bonding with the -OH group needs to be minimized or if solubility is an issue, DMSO-d₆ is a good alternative. The high magnetic field strength (≥400 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the aromatic proton signals.

FTIR Spectroscopy
  • ATR-FTIR (Preferred): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the clean crystal first.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance.

Trustworthiness Note: ATR is a rapid and reliable method that requires minimal sample preparation, reducing the risk of contamination or sample loss compared to traditional KBr pellet methods.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a "soft" technique well-suited for this molecule and will likely show the protonated molecule [M+H]⁺. Electron Impact (EI) is a "harder" technique that will induce more fragmentation and is excellent for observing the characteristic Boc-group fragmentation patterns.[17]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide exact mass measurements to four decimal places, allowing for molecular formula confirmation.

Conclusion

The structural confirmation of this compound is not a single measurement but a logical synthesis of data from multiple, complementary spectroscopic techniques. By systematically evaluating the ¹H NMR for connectivity and substitution patterns, the ¹³C NMR for the carbon framework, the IR spectrum for key functional groups, and mass spectrometry for molecular weight and fragmentation, one can achieve an unambiguous structural assignment. This guide provides the framework for not only confirming the desired product but also for diagnosing potential synthetic issues, thereby upholding the principles of scientific rigor essential for advancing research and development.

References

A Comparative Guide to N-Protecting Groups for 3-Hydroxymethyl-5-methylindole: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex indole-containing molecules, particularly in the realm of pharmaceutical development, the strategic protection of the indole nitrogen is a critical consideration. The inherent nucleophilicity and reactivity of the N-H bond can lead to undesirable side reactions, compromising yields and purity. The choice of an appropriate N-protecting group is therefore not a trivial decision but a cornerstone of a robust synthetic strategy. This guide provides an in-depth comparative analysis of the ubiquitous tert-Butoxycarbonyl (Boc) group against other commonly employed N-protecting groups for 3-hydroxymethyl-5-methylindole, a versatile building block in medicinal chemistry. Our focus will be on the practical aspects of their application, stability, and cleavage, supported by established experimental protocols and a discussion of the underlying chemical principles.

The Crucial Role of N-Protection for Indoles

The indole nucleus is a privileged scaffold in a vast number of biologically active compounds. However, the acidic proton on the indole nitrogen (pKa ≈ 17 in DMSO) and the electron-rich nature of the heterocyclic ring present significant synthetic challenges.[1] N-protection serves several key purposes:

  • Preventing N-alkylation and N-acylation: In the presence of electrophiles, the indole nitrogen can compete with other nucleophilic centers.

  • Facilitating C-2 lithiation: N-protection is often a prerequisite for regioselective deprotonation at the C-2 position, enabling further functionalization.[2]

  • Modulating reactivity: Electron-withdrawing protecting groups, such as Boc and Tosyl (Ts), decrease the electron density of the indole ring, enhancing its stability towards oxidation but reducing its reactivity towards electrophilic aromatic substitution.[1][3] Conversely, electron-donating groups like Benzyl (Bn) have the opposite effect.[3]

This guide will dissect the performance of four key protecting groups: Boc, Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Tosyl (Ts), in the context of 3-hydroxymethyl-5-methylindole.

The tert-Butoxycarbonyl (Boc) Group: The Versatile Workhorse

The Boc group is arguably the most common N-protecting group for indoles due to its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under acidic conditions.[4][5][6][7]

Key Advantages of Boc Protection:
  • Mild Introduction: Typically installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5]

  • Broad Stability: Stable to basic conditions, hydrogenolysis, and many nucleophiles.[1][6]

  • Orthogonality: Its acid-lability provides excellent orthogonality with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[8][9]

Experimental Protocol: N-Boc Protection of 3-Hydroxymethyl-5-methylindole

reactant 3-Hydroxymethyl-5-methylindole reagents Boc₂O, Base (e.g., NaH, DMAP), Solvent (e.g., THF, DMF) reactant->reagents Protection product 1-Boc-3-hydroxymethyl-5-methylindole reagents->product

Caption: N-Boc protection of 3-hydroxymethyl-5-methylindole.

Step-by-Step Procedure:

  • To a solution of 3-hydroxymethyl-5-methylindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.3 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[10][11]

Deprotection of the N-Boc Group

The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[12]

reactant This compound reagents Acid (e.g., TFA, HCl), Solvent (e.g., DCM) reactant->reagents Deprotection product 3-Hydroxymethyl-5-methylindole reagents->product

Caption: Acid-mediated deprotection of N-Boc-indole.

Step-by-Step Procedure:

  • Dissolve the N-Boc protected indole (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indole.

Alternative N-Protecting Groups: A Comparative Analysis

While Boc is a reliable choice, certain synthetic routes may necessitate the use of alternative protecting groups with different stability profiles.

The Carboxybenzyl (Cbz) Group

The Cbz group is a classic amine protecting group, renowned for its stability to both acidic and basic conditions.[7][13] Its removal is most commonly achieved through catalytic hydrogenolysis.[13][14]

  • Stability: Stable to a wider range of conditions compared to Boc.

  • Deprotection: Cleaved by H₂/Pd-C, making it incompatible with substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[9][13]

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is characterized by its lability to basic conditions, typically using a solution of piperidine in DMF.[15][16][17] This property makes it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[8][9]

  • Orthogonality: Highly valuable in multi-step syntheses requiring sequential deprotection.

  • Deprotection Conditions: The use of a secondary amine for deprotection can be a limitation if the substrate is sensitive to nucleophilic attack.[16][18]

The Tosyl (Ts) Group

The Tosyl group is an electron-withdrawing sulfonyl protecting group that significantly reduces the nucleophilicity of the indole nitrogen. It is exceptionally robust and stable to a wide range of reaction conditions, including strongly acidic and oxidative environments.[1]

  • Robustness: One of the most stable N-protecting groups for indoles.

  • Deprotection Challenge: Its removal can be challenging, often requiring harsh conditions such as strong reducing agents or strong bases at elevated temperatures.[1][19][20] Mild deprotection methods using cesium carbonate have been developed.[19][20]

Comparative Data Summary

The following table provides a comparative overview of the key characteristics of these N-protecting groups for 3-hydroxymethyl-5-methylindole.

Protecting GroupIntroduction ReagentDeprotection ConditionsStability ProfileKey AdvantagesPotential Limitations
Boc Boc₂O, baseStrong acids (TFA, HCl)[12][21]Stable to base, hydrogenolysis, nucleophiles[1]Versatile, good orthogonalityLabile to strong acids
Cbz Cbz-Cl, baseH₂, Pd/C[13]Stable to acid and base[9][13]Robust, orthogonal to acid/base labile groupsIncompatible with reducible groups
Fmoc Fmoc-Cl, base20% Piperidine in DMF[15][16]Stable to acid and hydrogenolysisOrthogonal to Boc and CbzDeprotection reagent is nucleophilic
Ts Ts-Cl, baseStrong reducing agents, strong bases[1][19][20]Very stable to acid and oxidation[1]Highly robust, deactivates the indole ringHarsh deprotection conditions

Decision-Making Workflow for Selecting an N-Protecting Group

The selection of the optimal N-protecting group is contingent upon the planned downstream synthetic transformations. The following workflow can guide this decision-making process.

start Start: Need for N-protection of 3-hydroxymethyl-5-methylindole q1 Will the subsequent steps involve strong basic conditions? start->q1 a1_yes Yes q1->a1_yes q1->a1_yes q1->a1_yes a1_no No q1->a1_no use_boc Consider Boc group a1_yes->use_boc use_cbz Consider Cbz group a1_yes->use_cbz use_ts Consider Ts group a1_yes->use_ts q2 Will the subsequent steps involve catalytic hydrogenation? a1_no->q2 a2_yes Yes q2->a2_yes q2->a2_yes q2->a2_yes a2_no No q2->a2_no a2_yes->use_boc use_fmoc Consider Fmoc group a2_yes->use_fmoc a2_yes->use_ts q3 Will the subsequent steps involve strongly acidic conditions? a2_no->q3 a3_yes Yes q3->a3_yes q3->a3_yes q3->a3_yes a3_no No q3->a3_no a3_yes->use_cbz a3_yes->use_fmoc a3_yes->use_ts a3_no->use_boc use_boc->q2 use_cbz->q1 use_fmoc->q1

Caption: Decision workflow for selecting an indole N-protecting group.

Conclusion

The choice of an N-protecting group for 3-hydroxymethyl-5-methylindole is a critical strategic decision that can significantly impact the efficiency and success of a synthetic campaign. The Boc group remains an excellent first choice for general applications due to its versatility and mild removal conditions. However, for syntheses involving specific reaction conditions such as catalytic hydrogenation or exposure to strong acids, Cbz, Fmoc, or Ts may be more suitable. A thorough understanding of the stability and lability of each protecting group, as outlined in this guide, is essential for the rational design of synthetic routes in modern drug discovery and development.

References

Assessing the Efficiency of 1-Boc-3-Hydroxymethyl-5-methylindole in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products. The strategic introduction of functional groups onto this heterocyclic system is a cornerstone of drug design and development. Among the vast arsenal of indole building blocks, 1-Boc-3-hydroxymethyl-5-methylindole has emerged as a versatile and valuable intermediate. This guide provides an in-depth technical assessment of its efficiency in multi-step synthesis, offering a comparative analysis against alternative synthetic strategies, supported by experimental data and mechanistic insights.

The Strategic Advantage of this compound

This compound offers a unique combination of features that streamline complex synthetic routes:

  • Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides robust protection under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality is crucial in multi-step sequences, allowing for selective manipulation of other functional groups without disturbing the indole core. The Boc group's steric bulk can also direct reactions to other positions of the indole ring.[1]

  • Pre-installed Functionality: The 3-hydroxymethyl group serves as a versatile handle for a variety of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in coupling reactions to introduce diverse side chains.

  • Defined Regiochemistry: By starting with a pre-functionalized indole, chemists can bypass often challenging and low-yielding direct C-H functionalization or electrophilic substitution reactions, which can lead to mixtures of regioisomers.

Comparative Analysis: Synthesis of a Hypothetical Bioactive Indole Target

To objectively assess the efficiency of this compound, we will consider the synthesis of a hypothetical drug candidate, "Indole-Target X," which requires a specific substitution pattern. We will compare a synthetic route starting from our featured building block against a classical Fischer indole synthesis approach.

Hypothetical Target Molecule: Indole-Target X

Caption: General structure of a substituted indole.

Route A: Utilizing this compound

This approach leverages the pre-installed functionality and protecting group of the starting material.

workflow start 1-Boc-3-hydroxymethyl- 5-methylindole step1 Oxidation (e.g., Dess-Martin periodinane) start->step1 High Yield step2 Wittig Reaction (or similar C-C bond formation) step1->step2 Versatile step3 Reduction/Further Functionalization step2->step3 step4 Boc Deprotection (e.g., TFA) step3->step4 Mild Conditions end Indole-Target X step4->end

Caption: Synthetic workflow starting from this compound.

Experimental Protocol: Oxidation of this compound

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 1-Boc-3-formyl-5-methylindole.

Causality Behind Experimental Choices: The use of Dess-Martin periodinane allows for a mild and high-yielding oxidation of the primary alcohol to the aldehyde, avoiding over-oxidation to the carboxylic acid that can occur with stronger oxidizing agents. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the reagent.

Route B: Classical Fischer Indole Synthesis Approach

This traditional method involves the construction of the indole ring from simpler precursors.

workflow_fischer start p-Tolylhydrazine step1 Condensation with a keto-aldehyde start->step1 step2 Fischer Indolization (Acid Catalyst, Heat) step1->step2 Often harsh conditions, regioselectivity issues step3 N-Boc Protection step2->step3 step4 C3-Functionalization step3->step4 May require multiple steps end Indole-Target X step4->end

Caption: Synthetic workflow using the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis of a 5-Methylindole Derivative

  • Combine p-tolylhydrazine hydrochloride (1.0 eq) and a suitable keto-aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a base.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude indole by column chromatography or recrystallization.

Causality Behind Experimental Choices: The Fischer indole synthesis relies on the acid-catalyzed cyclization of a phenylhydrazone intermediate.[2] The choice of acid and solvent can significantly impact the yield and purity of the product. Ethanol is a common solvent, and strong acids are necessary to promote the key[3][3]-sigmatropic rearrangement. However, these harsh conditions can lead to side reactions and are often not compatible with sensitive functional groups.

Quantitative Data Comparison

The following table summarizes the anticipated performance of each route for the synthesis of "Indole-Target X."

MetricRoute A (from this compound)Route B (Fischer Indole Synthesis)
Overall Yield Typically higher due to fewer steps and milder conditions.Often lower due to potential side reactions and purification losses.
Number of Steps Fewer steps to the final target.More steps, including indole formation and subsequent functionalization.
Reaction Conditions Generally mild (e.g., room temperature, mild oxidants).Often harsh (e.g., high temperatures, strong acids).[2]
Regioselectivity Pre-defined and unambiguous.Can be an issue, leading to mixtures of isomers.
Substrate Scope Broad, as the pre-formed indole is robust.Can be limited by the availability of substituted hydrazines and ketones.
Purification Often more straightforward.Can be challenging due to the formation of byproducts.

Discussion and Field-Proven Insights

From the perspective of a Senior Application Scientist, the choice between these synthetic strategies is dictated by the overall goals of the project.

  • For rapid lead optimization and library synthesis, Route A, utilizing This compound , is demonstrably more efficient. The ability to quickly and cleanly elaborate the C3-side chain from the hydroxymethyl group allows for the rapid generation of analogs with diverse functionalities. The reliability and predictability of the reactions starting from this building block minimize the need for extensive troubleshooting and optimization, accelerating the drug discovery timeline.

  • For large-scale manufacturing or when cost of starting materials is the primary driver, a classical approach like the Fischer indole synthesis (Route B) might be considered, especially if the required precursors are inexpensive commodity chemicals. However, the potential for lower yields, harsh reaction conditions, and more complex purifications can offset the initial cost savings. Modern advancements in flow chemistry are also being applied to classical reactions to improve their efficiency and safety.[4]

The key takeaway is that This compound represents a "smarter" starting material. By incorporating key functionalities and a versatile protecting group from the outset, it allows chemists to focus on the creative aspects of molecule design and late-stage functionalization, rather than expending resources on the de novo construction and protection of the indole core.

Conclusion

The assessment of efficiency in multi-step synthesis extends beyond simple reaction yield. It encompasses the number of synthetic steps, the mildness of reaction conditions, the ease of purification, and the overall robustness and reproducibility of the process. In this context, This compound proves to be a highly efficient building block for the synthesis of complex indole-containing molecules. Its strategic design minimizes synthetic manipulations and provides a reliable platform for the introduction of diverse chemical functionalities, making it an invaluable tool for researchers in drug discovery and development.

References

cost-benefit analysis of using 1-Boc-3-Hydroxymethyl-5-methylindole in large-scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Large-Scale Synthesis of 1-Boc-3-Hydroxymethyl-5-methylindole: A Cost-Benefit Analysis

For researchers, scientists, and professionals in drug development, the selection of a synthetic route for a key intermediate is a critical decision point with significant downstream consequences. This guide provides an in-depth cost-benefit analysis of manufacturing this compound, a versatile building block for various pharmaceutically active molecules, including analogues of the antiviral drug Arbidol and potent serotonergic agents.[1][2] We will objectively compare three distinct synthetic strategies, moving beyond mere protocols to explain the causal relationships behind each choice, ensuring a robust and scalable outcome.

The Central Challenge: Balancing Cost, Scalability, and Purity

The indole scaffold is a privileged structure in medicinal chemistry.[3] Functionalizing it at the 3-position is a common strategy, but the indole nucleus presents challenges, including its propensity for acid-catalyzed dimerization and oxidation. Protecting the indole nitrogen is a frequent strategy to mitigate these issues and improve handling, with the tert-butyloxycarbonyl (Boc) group being a popular choice due to its generally clean application and removal.[4] However, the use of any protecting group adds steps and material costs, directly impacting the process mass intensity (PMI) and overall cost of goods (COGs).

This guide dissects the trade-offs between a predictable, high-fidelity protected route and a more atom-economical, protecting-group-free approach.

Route 1: The High-Fidelity Boc-Protected Synthesis

This route is often the go-to for initial scale-up due to its reliability and the clean nature of the reactions, which simplifies purification. The strategy involves protecting the commercially available 5-methylindole, followed by functionalization at the C3 position and subsequent reduction.

Experimental Workflow & Rationale

The synthesis proceeds in three main stages: N-protection, C3-formylation, and reduction.

  • N-Protection: 5-methylindole is deprotonated with a base like sodium hydride (NaH) and then reacted with di-tert-butyl dicarbonate ((Boc)₂O).

    • Expertise & Experience: Using NaH ensures complete deprotonation of the indole nitrogen, driving the reaction to completion. (Boc)₂O is highly effective, and the primary byproduct, tert-butanol, and CO₂ are volatile and easily removed. This step is crucial for preventing side reactions at the nitrogen in subsequent steps.[4]

  • C3-Formylation (Vilsmeier-Haack Reaction): The N-Boc protected intermediate is then formylated at the C3 position using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

    • Expertise & Experience: The electron-donating nature of the Boc-protected nitrogen activates the indole ring, making the C3 position highly susceptible to electrophilic substitution. The Vilsmeier-Haack is a cost-effective and highly reliable method for introducing a formyl group onto electron-rich aromatic systems.

  • Reduction: The resulting aldehyde is reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

    • Trustworthiness: NaBH₄ is selected for its safety, low cost, and high chemoselectivity for aldehydes over other potential functional groups. The reaction is typically clean, and workup is straightforward, often yielding a product that can be purified by crystallization, a highly desirable method for large-scale production.

Cost-Benefit Analysis: Boc Route
ParameterCost ConsiderationsBenefit Considerations
Raw Materials High cost of (Boc)₂O; NaH requires careful handling.High purity of starting materials is readily available.
Number of Steps 3 distinct chemical transformations + workups.Each step is high-yielding and predictable.
Process Mass Intensity (PMI) High, due to protecting group addition/removal and solvent usage in multiple steps.Lower risk of batch failure, potentially reducing overall waste from failed runs.
Purification May require chromatography at the lab scale, but amenable to crystallization on a large scale.High purity product (>98%) is consistently achievable.
Safety & Handling Use of NaH (flammable solid) and POCl₃ (corrosive) requires specialized equipment.Reactions are generally run at moderate temperatures.

Route 2: The Protecting-Group-Free (PGF) Approach

A PGF strategy is the ideal from a green chemistry and atom economy perspective. It eliminates the cost and waste associated with protection and deprotection steps. However, it presents significant process development challenges.

Experimental Workflow & Rationale

This route attempts the direct hydroxymethylation of 5-methylindole at the C3 position.

  • Direct Hydroxymethylation: 5-methylindole is reacted directly with an electrophilic form of formaldehyde, such as in a Mannich-type reaction or under specific acidic conditions.

    • Expertise & Experience: The challenge here is selectivity. The indole C3 position is nucleophilic, but the NH position is also reactive. A common side reaction is the formation of bis(indolyl)methane (BIM), where two indole molecules are linked by a methylene bridge.

    • Trustworthiness: This reaction requires rigorous optimization of conditions (solvent, temperature, stoichiometry, catalyst) to favor the desired C3-hydroxymethylation over N-alkylation or BIM formation. This often translates to higher initial process development costs.

Cost-Benefit Analysis: PGF Route
ParameterCost ConsiderationsBenefit Considerations
Raw Materials Low cost of formaldehyde and other reagents.Significantly improved atom economy.
Number of Steps 1 primary chemical transformation.Drastically simplified process, leading to higher throughput.
Process Mass Intensity (PMI) Low, due to fewer steps and no protecting groups.[5]The "greenest" option with the least theoretical waste.
Purification Often challenging. Requires separation of the desired product from starting material and multiple side products (e.g., BIMs).If optimized, can lead to a very cost-effective process.
Safety & Handling Formaldehyde is a hazardous substance.Avoids pyrophoric bases like NaH.

Route 3: Alternative Protection - The Tosyl (Ts) Group

The p-toluenesulfonyl (Tosyl) group is another common N-protecting group for indoles. It offers a different cost and chemical stability profile compared to Boc.

Experimental Workflow & Rationale

The workflow is analogous to the Boc route but uses Tosyl chloride (TsCl) for protection.

  • N-Protection: 5-methylindole is reacted with TsCl in the presence of a base like potassium carbonate or triethylamine.

    • Expertise & Experience: TsCl is significantly cheaper than (Boc)₂O. The resulting N-Tosyl indole is very stable to a wide range of conditions.[6]

  • C3-Functionalization & Reduction: The subsequent formylation and reduction steps are similar to the Boc route.

    • Trustworthiness: The major difference lies in the deprotection step (not performed for the intermediate itself, but critical for the final API). Tosyl groups are notoriously robust and often require harsh conditions for removal (e.g., strong base at high temperatures, or reducing agents like SmI₂), which may not be compatible with the final molecule.[6] This is a critical consideration for the overall synthetic plan.

Cost-Benefit Analysis: Tosyl Route
ParameterCost ConsiderationsBenefit Considerations
Raw Materials Low cost of Tosyl chloride.N-Tosyl intermediate is highly crystalline and stable.
Number of Steps 3 steps, similar to the Boc route.Potentially easier purification of the N-Ts intermediate.
Process Mass Intensity (PMI) High, comparable to the Boc route.Lower raw material cost for the protection step.
Purification Intermediates are often crystalline and easy to purify.High purity is achievable.
Safety & Handling Standard handling for organic synthesis.Downstream deprotection can require harsh, energy-intensive conditions.

Head-to-Head Comparison & Recommendations

MetricRoute 1: Boc-ProtectedRoute 2: PGFRoute 3: Tosyl-Protected
Overall Yield High & ReproducibleModerate & VariableHigh & Reproducible
Number of Steps 313
Est. PMI HighLow High
Raw Material Cost Moderate-HighLow Low-Moderate
Process Dev. Cost LowHighLow
Purification Ease High LowHigh
Scalability Score 8/106/10 (High risk/reward)7/10 (Deprotection is a concern)

Visualization of Process Selection Logic

The choice of synthetic route is not absolute and depends heavily on the project's specific goals. The following diagram illustrates a decision-making workflow.

G start Project Goal Defined (e.g., Scale, Timeline, Cost Target) q1 Is speed to first GMP batch the primary driver? start->q1 route1 Route 1: Boc-Protected (High Fidelity, Predictable) q1->route1 Yes q2 Is ultimate COGs the primary driver for a multi-ton campaign? q1->q2 No end_decision Final Route Selection route1->end_decision route2 Route 2: Protecting-Group-Free (High Risk/Reward) q2->route2 Yes q3 Is downstream chemistry incompatible with harsh deprotection? q2->q3 No dev_invest Invest heavily in process optimization and impurity control route2->dev_invest dev_invest->end_decision q3->route1 Yes (Boc is more labile) route3 Route 3: Tosyl-Protected (Cost-effective protection, but challenging removal) q3->route3 No route3->end_decision

Caption: Decision workflow for selecting a synthetic route.

Detailed Experimental Protocols

Protocol 1: Boc-Protected Synthesis

Step 1: Synthesis of 1-Boc-5-methylindole

  • To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C, add a solution of 5-methylindole (1.0 eq) in DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of (Boc)₂O (1.1 eq) in DMF.

  • Stir at room temperature for 3-4 hours. Monitor by TLC/LCMS for completion.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is often used directly or purified by a short silica plug.

Step 2: Synthesis of 1-Boc-3-formyl-5-methylindole

  • To a flask containing anhydrous DMF (5.0 eq) at 0 °C, add POCl₃ (1.5 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-Boc-5-methylindole (1.0 eq) in DMF to the pre-formed reagent.

  • Heat the reaction mixture to 40-50 °C and stir for 2-3 hours until the reaction is complete.

  • Cool the mixture to 0 °C and carefully quench by adding it to a stirred mixture of ice and aqueous sodium acetate solution.

  • Stir until the solid product precipitates. Collect the solid by filtration, wash with water, and dry.

Step 3: Synthesis of this compound

  • Suspend 1-Boc-3-formyl-5-methylindole (1.0 eq) in a mixture of methanol and THF.

  • Cool the suspension to 0 °C and add NaBH₄ (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction with acetone, then add water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reagents Prepare & Charge Starting Materials & Solvents reaction Execute Reaction (e.g., Add Reagents, Control Temperature) prep_reagents->reaction monitoring Monitor Progress (TLC / LCMS) reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Wash / Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purify Purify Crude Product (Crystallization or Chromatography) concentration->purify analysis Analyze Final Product (NMR, LCMS, Purity) purify->analysis

Caption: General workflow for a single synthetic step.

Conclusion

The choice between a protected or unprotected route for the large-scale synthesis of this compound is a classic process chemistry dilemma.

  • The Boc-Protected Route is the superior choice for initial scale-up, clinical trial material manufacturing, and situations where timeline and purity are more critical than raw material cost. Its predictability and the high purity of its intermediates justify the higher PMI and material costs.

  • The Protecting-Group-Free Route represents a high-risk, high-reward strategy. It is best suited for long-term, commercial-scale manufacturing where even small reductions in COGs can lead to substantial savings. This path requires a significant upfront investment in process research and development to control selectivity and establish robust purification protocols.

  • The Tosyl-Protected Route offers a marginal cost benefit over the Boc route for the protection step but introduces significant potential complexity for the final API deprotection. It should only be considered if the downstream chemistry is fully compatible with the harsh conditions required for Tosyl group removal.

Ultimately, a holistic view of the entire API manufacturing process, including downstream steps and regulatory requirements, must inform the final decision. This guide provides the foundational data and logical framework to make that decision with confidence.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Boc-3-Hydroxymethyl-5-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Boc-3-Hydroxymethyl-5-methylindole (CAS No. 914349-03-4), a key intermediate in pharmaceutical research and organic synthesis. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available in public domains, its structural motifs—a Boc-protected indole core—necessitate that it be handled as a potentially hazardous chemical.[1] The procedures outlined here are therefore grounded in established best practices for hazardous laboratory waste, regulatory standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and the known characteristics of its constituent chemical groups.[1][2]

Part 1: Hazard Identification and Personal Protective Equipment (PPE)

Before any handling or disposal begins, a thorough risk assessment is paramount. The indole nucleus and its derivatives can cause skin and eye irritation, and may be harmful if swallowed.[3][4] Therefore, all chemical waste containing this compound should be treated as hazardous until a formal hazard assessment proves otherwise.[1] Adherence to proper PPE protocols is the first line of defense against accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protective MeasureSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes of liquid waste or contact with solid particulates that can cause serious eye irritation.[3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which may cause irritation. Contaminated gloves must be disposed of as hazardous solid waste.[1][6]
Body Protection Standard laboratory coat and long-sleeved clothing.Minimizes the risk of skin exposure from spills or splashes.
Respiratory Protection Use only in a well-ventilated area or under a certified chemical fume hood.Prevents inhalation of any aerosols or dusts, which may cause respiratory irritation.[4]

Part 2: Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—the laboratory that creates it.[7] This process, known as "hazardous waste determination," is the critical first step in the disposal workflow.[7] For this compound, this determination is typically based on "generator knowledge" of the chemical's properties and the processes it was involved in.[8]

The cardinal rule of chemical disposal is segregation. Never mix incompatible waste streams, as this can lead to dangerous reactions or create complex, expensive-to-dispose-of mixtures.[9][10]

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste containing this compound.

WasteSegregation start Generate Waste Containing This compound is_solid Is the waste solid? start->is_solid solid_waste Solid Hazardous Waste (e.g., contaminated gloves, wipes, weighing paper, excess reagent) is_solid->solid_waste Yes liquid_waste Is the waste liquid? is_solid->liquid_waste No solid_container Collect in a designated, lined, and sealed solid waste container. solid_waste->solid_container non_halogenated Non-Halogenated Solvent Waste (e.g., solutions in Acetone, Ethyl Acetate, Hexanes) liquid_waste->non_halogenated In Non-Halogenated Solvent halogenated Halogenated Solvent Waste (e.g., solutions in DCM, Chloroform) liquid_waste->halogenated In Halogenated Solvent aqueous_waste Aqueous Waste (if permissible by EHS) liquid_waste->aqueous_waste In Aqueous Solution liquid_container_nh Collect in a designated, non-halogenated liquid waste container. non_halogenated->liquid_container_nh liquid_container_h Collect in a designated, halogenated liquid waste container. halogenated->liquid_container_h liquid_container_aq Collect in a designated, aqueous waste container. aqueous_waste->liquid_container_aq

Caption: Waste Segregation Decision Flowchart.

Part 3: Step-by-Step Disposal Protocol

Follow this systematic approach for the safe containment and disposal of waste generated from experiments involving this compound.

Step 1: Waste Collection and Containment
  • Solid Waste : Collect all contaminated disposables, such as gloves, pipette tips, and weighing papers, in a designated solid hazardous waste container.[1] This container should be lined with a compatible plastic bag.

  • Liquid Waste :

    • Pour liquid waste solutions into a compatible, sealable hazardous waste container.[6] Glass bottles are common, but do not use metal containers for potentially corrosive waste.[9]

    • Crucially, do not fill any liquid waste container beyond 80% of its capacity. This headspace allows for vapor expansion and prevents spills during movement and storage.[1]

    • Ensure the exterior of the waste container remains clean and free of contamination.[1]

Step 2: Container Labeling

Proper labeling is a strict regulatory requirement and essential for safety.[10] Every waste container must be clearly labeled.

  • The label must include the words "HAZARDOUS WASTE" .[1][10]

  • List all chemical constituents by their full name, including solvents. For mixtures, provide an estimated percentage composition.[9]

  • Indicate the date when waste was first added to the container (the "accumulation start date").[10]

  • Include the name and contact information of the generating researcher or principal investigator.

Step 3: Storage
  • All waste containers must be kept tightly sealed except when waste is being added.[9][11]

  • Store containers in a designated satellite accumulation area (SAA) within the laboratory.[9]

  • Ensure secondary containment, such as a chemical-resistant tray or tub, is used to capture any potential leaks.[1]

  • Store containers of incompatible waste streams separately to prevent accidental mixing.[9][11]

Step 4: Arranging for Disposal
  • Do not dispose of this compound or its waste solutions down the drain or in the regular trash.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly contained and labeled hazardous waste.[1]

  • Follow your institution's specific procedures for waste pickup requests. This typically involves submitting a form detailing the container's contents.[9] The EHS office will then transfer the waste to a licensed hazardous waste disposal facility for final treatment, which may include methods like incineration or solidification.[6][7]

Part 4: Emergency Procedures

All laboratory personnel must be trained on and familiar with their institution's emergency response plan.[12]

  • In Case of a Spill : Immediately alert nearby personnel. If safe to do so, contain the spill using an appropriate chemical spill kit. All materials used for cleanup (absorbent pads, contaminated PPE) must be collected as hazardous solid waste.[9] For large spills, evacuate the area and contact your EHS emergency line.

  • In Case of Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

    • Eye Contact : Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3]

    • In all cases of exposure, seek immediate medical attention and consult the relevant safety information.

By adhering to these rigorous procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-Hydroxymethyl-5-methylindole
Reactant of Route 2
Reactant of Route 2
1-Boc-3-Hydroxymethyl-5-methylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.